molecular formula C9H14ClN3 B8117114 5-(Piperidin-4-yl)pyrimidine hydrochloride

5-(Piperidin-4-yl)pyrimidine hydrochloride

Cat. No.: B8117114
M. Wt: 199.68 g/mol
InChI Key: MSOCIPPXQPTGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperidin-4-yl)pyrimidine hydrochloride is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The piperidine-pyrimidine core is a privileged structure in the design of biologically active molecules, serving as a key building block for the development of novel therapeutic agents . Pyrimidine derivatives are explored for a wide spectrum of applications, including as potential anti-infectives, anticancer agents, and treatments for neurological disorders . This specific compound is of particular value due to its synthetic accessibility and the ease with which it can be functionalized at multiple positions, allowing researchers to explore a vast chemical space and optimize properties like potency and selectivity . The piperidine ring contributes to the molecule's ability to interact with various biological targets, often serving as a critical pharmacophore. For instance, piperidine-substituted pyrimidine derivatives have been investigated as potent and selective antagonists for the A2A adenosine receptor, a promising target for neurodegenerative diseases like Parkinson's and Alzheimer's, as well as for cancer immunotherapy . Furthermore, similar structural motifs have been successfully incorporated into the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment, demonstrating the scaffold's utility in antiviral research . As a building block, 5-(Piperidin-4-yl)pyrimidine hydrochloride provides researchers with a critical intermediate to synthesize and optimize new compounds for probing biological pathways and developing potential treatments for various diseases.

Properties

IUPAC Name

5-piperidin-4-ylpyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c1-3-10-4-2-8(1)9-5-11-7-12-6-9;/h5-8,10H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOCIPPXQPTGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-(Piperidin-4-yl)pyrimidine hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

5-(Piperidin-4-yl)pyrimidine hydrochloride is a high-value heterocyclic building block (CAS: 690261-65-5 / 1864059-34-6 for 2HCl).[1] Structurally, it consists of a pyrimidine ring linked directly via a carbon-carbon bond to the C4 position of a piperidine ring.

In modern drug discovery, this scaffold serves as a critical bioisostere for phenyl-piperidine and pyridine-piperidine moieties.[1] Its significance lies in the pyrimidine ring’s ability to function as a hydrogen bond acceptor in kinase hinge regions (e.g., JAK, CDK inhibitors) while the piperidine nitrogen provides a solubilizing handle and a vector for extending into solvent-exposed pockets.

Chemical Structure & Physicochemical Profile[1][2][3][4][5][6][7][8]

Structural Visualization

The molecule features a flexible saturated piperidine ring attached to a planar, electron-deficient pyrimidine.[1] The hydrochloride salt form improves stability and water solubility compared to the free base.

Figure 1: Structural connectivity and functional regions of 5-(Piperidin-4-yl)pyrimidine HCl.[1]

Key Properties Table
PropertyDataNotes
CAS Number 690261-65-5 (xHCl)1864059-34-6 specifically for 2HCl.[1]
Formula C9H13N3[1][2][3][4] · xHClFree base MW: 163.22 g/mol .[1]
Molecular Weight ~236.14 (Dihydrochloride)Exact mass depends on salt stoichiometry.
Solubility High in H2O, DMSO, MeOHInsoluble in non-polar organics (Hexane, Et2O).[1]
pKa (Calc) N1 (Piperidine): ~10.8N3 (Pyrimidine): ~1.3Piperidine is the primary protonation site.
Hygroscopicity HighRequires storage under desiccant.[1]

Synthesis & Manufacturing Protocol

Expertise Note: Direct coupling of piperidine to pyrimidine at the C5 position is challenging due to the electron-deficient nature of the pyrimidine ring. The industry-standard "Field-Proven" route utilizes a Suzuki-Miyaura coupling followed by hydrogenation.[1] This method avoids harsh lithiation conditions and allows for scalability.

Synthetic Workflow (Graphviz)[1]

Synthesis_Workflow SM1 Start: 5-Bromopyrimidine Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) SM1->Step1 SM2 Start: N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester SM2->Step1 Int1 Intermediate 1: N-Boc-4-(pyrimidin-5-yl)-1,2,3,6-tetrahydropyridine Step1->Int1 80°C, 4-12h Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Int1->Step2 Reduction of alkene Int2 Intermediate 2: N-Boc-4-(pyrimidin-5-yl)piperidine Step2->Int2 Quant. Yield Step3 Step 3: Acid Deprotection (4M HCl in Dioxane) Int2->Step3 Boc Removal Product Final Product: 5-(Piperidin-4-yl)pyrimidine HCl Step3->Product Precipitation

Figure 2: Step-wise synthetic route for high-purity isolation.

Detailed Experimental Protocol

This protocol is designed for a 10g scale-up.

Step 1: Suzuki Coupling
  • Charge: To a 500 mL round-bottom flask, add 5-Bromopyrimidine (1.0 eq) and N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq).

  • Solvent: Add 1,4-Dioxane (10 vol) and Water (2 vol).

  • Base: Add Potassium Carbonate (

    
    , 2.5 eq).
    
  • Degas: Sparge with nitrogen for 15 minutes (Critical for Pd catalyst life).

  • Catalyst: Add

    
     (0.05 eq).
    
  • Reaction: Heat to 85°C for 6–12 hours. Monitor by LC-MS for consumption of bromide.[1]

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry organics over

    
     and concentrate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Hydrogenation (Reduction) [1]
  • Charge: Dissolve the intermediate alkene in Methanol (10 vol).

  • Catalyst: Add 10% Pd/C (50% wet, 10 wt% loading).

  • Reaction: Hydrogenate under balloon pressure (

    
    , 1 atm) at RT for 4–6 hours.
    
  • Validation: Monitor by 1H NMR . The disappearance of the alkene proton signal (~6.0-6.5 ppm) confirms completion.[1]

  • Workup: Filter through Celite to remove Pd.[1] Concentrate to yield the N-Boc-protected saturated intermediate.[1]

Step 3: Deprotection & Salt Formation [1]
  • Charge: Dissolve N-Boc intermediate in minimal Dioxane or MeOH.

  • Acidification: Add 4M HCl in Dioxane (5 eq) dropwise at 0°C.

  • Precipitation: Stir at RT for 2 hours. The product typically precipitates as a white solid.

  • Isolation: Filter the solid under

    
     (hygroscopic!). Wash with 
    
    
    
    to remove residual Boc byproducts.[1]
  • Drying: Vacuum dry at 40°C.

Analytical Characterization (Self-Validating Systems)[1]

To ensure the trustworthiness of the synthesized material, the following signals must be present:

  • 1H NMR (D2O or DMSO-d6):

    • Pyrimidine Protons: Two distinct signals.[1] One singlet at ~9.0 ppm (H2 position, between nitrogens) and two equivalent protons at ~8.7 ppm (H4/H6), or a singlet if chemically equivalent due to rotation.[1]

    • Piperidine Protons:

      • Multiplets at 3.0–3.4 ppm (alpha-protons near Nitrogen).[1]

      • Multiplets at 1.8–2.1 ppm (beta-protons).[1]

      • Multiplet at ~2.8–3.0 ppm (methine CH attached to pyrimidine).

  • Mass Spectrometry (ESI+):

    • Target Mass

      
       (Free base mass + 1).
      

Applications in Drug Discovery[3][4][5][6][12][13]

Kinase Inhibition (The "Hinge Binder")

The pyrimidine ring is a classic "hinge binder." In the ATP-binding pocket of kinases (e.g., JAK, ROCK, CDK), the pyrimidine nitrogens accept hydrogen bonds from the backbone NH of the hinge region.

  • Role of Piperidine: The piperidine ring projects out towards the solvent front (ribose binding pocket), allowing for the attachment of solubilizing groups or warheads (e.g., acrylamides for covalent inhibition).

GPCR Ligands

This scaffold is prevalent in G-Protein Coupled Receptor ligands, specifically:

  • GPR119 Agonists: Used in diabetes research.[1]

  • Adenosine A2A Antagonists: The piperidine nitrogen is often substituted with bulky aryl groups to occupy hydrophobic pockets.

Handling & Stability

  • Storage: Store at -20°C or 4°C.

  • Atmosphere: Hygroscopic.[1] Handle in a glovebox or dry room if weighing precise amounts for biological assays.

  • Solution Stability: Stable in DMSO for >24 hours. Aqueous solutions should be prepared fresh to prevent slow hydrolysis or oxidation over weeks.

References

  • Sigma-Aldrich. 5-(Piperidin-4-yl)pyrimidine dihydrochloride Product Sheet. Link[1]

  • Journal of Medicinal Chemistry. Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452). (Demonstrates Suzuki/Coupling logic for pyrimidine-piperidine scaffolds). Link[1]

  • National Institutes of Health (PMC). Recent Advances in Pyrimidine-Based Drugs. (Review of pyrimidine scaffold utility). Link

  • GuideChem. Chemical Properties of 5-(Piperidin-4-yl)pyrimidine hydrochloride. Link

Sources

The Pharmacophore Architect: 5-(Piperidin-4-yl)pyrimidine HCl in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Scaffold

In the lexicon of medicinal chemistry, few substructures earn the title of "privileged scaffold"—molecular frameworks capable of providing ligands for diverse biological targets. 5-(Piperidin-4-yl)pyrimidine hydrochloride (CAS: 1980037-29-7 for specific salt forms, generic core widely cited) is one such entity.

This whitepaper dissects the utility of this scaffold, moving beyond its identity as a mere catalog item to its role as a linchpin in kinase inhibitor design and GPCR ligand discovery. By combining an electron-deficient aromatic ring (pyrimidine) with a solubilizing, modifiable aliphatic amine (piperidine), this building block solves two perennial challenges in drug development: binding affinity (via hydrogen bonding) and ADME compliance (via solubility and metabolic stability).

Chemical Profile & Structural Logic[1]

The Anatomy of Binding

The 5-(piperidin-4-yl)pyrimidine core offers a dual-modality interaction profile:

  • The Pyrimidine Warhead (Aromatic Domain):

    • H-Bonding: The nitrogen atoms at positions 1 and 3 serve as potent hydrogen bond acceptors. In kinase drug discovery, these often interact with the "hinge region" of the ATP-binding pocket (e.g., interacting with backbone amides of residues like Valine or Leucine).

    • 
      -Interactions:  The electron-deficient ring participates in 
      
      
      
      -stacking interactions with aromatic residues (Phe, Tyr, Trp) within the binding site.
  • The Piperidine Handle (Aliphatic Domain):

    • Solubility Vector: The secondary amine (pKa

      
       10-11) is protonated at physiological pH, dramatically improving aqueous solubility—a critical parameter for oral bioavailability.
      
    • Fsp3 Enhancement: Introduction of the saturated piperidine ring increases the fraction of sp3-hybridized carbons (Fsp3), which correlates with improved clinical success by reducing promiscuous binding and improving metabolic stability.

    • Derivatization Point: The nitrogen atom serves as a nucleophilic handle for rapid library expansion via reductive amination, amidation, or SNAr reactions.

Physicochemical Properties (Representative)
PropertyValue/DescriptionImplication
Molecular Weight ~163.22 (Free Base)Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors/Acceptors 1 / 3Balanced profile for membrane permeability.
LogP (Calc) ~0.5 - 1.2Highly hydrophilic; low risk of lipophilic toxicity.
Salt Form (HCl) Crystalline SolidEnhanced stability and shelf-life compared to the hygroscopic free base.

Synthetic Pathways: Construction of the Core

Reliable access to this scaffold is a prerequisite for its application. While commercial sources exist, in-house synthesis allows for late-stage diversification.

Validated Synthetic Routes

The two primary routes involve Suzuki-Miyaura Coupling (convergent) and Pyridine Reduction (linear).

Route A: The Suzuki Strategy (Preferred)

This route allows for the coupling of a pre-functionalized piperidine boronate with a halogenated pyrimidine. It tolerates sensitive functional groups.

  • Step 1: Coupling of 5-bromopyrimidine with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate.

  • Step 2: Acidic deprotection (HCl/Dioxane) to yield the target salt.

Route B: The Reduction Strategy

Hydrogenation of 5-(pyridin-4-yl)pyrimidine. While atom-economical, this route often requires high pressure and expensive catalysts (PtO2 or Pd/C) and can yield over-reduced byproducts if not strictly controlled.

Synthesis Workflow Diagram

SynthesisPathways Start1 5-Bromopyrimidine Intermediate N-Boc-5-(Piperidin-4-yl)pyrimidine Start1->Intermediate Start2 N-Boc-Piperidine-4-boronate Start2->Intermediate Suzuki Coupling FinalProduct 5-(Piperidin-4-yl)pyrimidine HCl Intermediate->FinalProduct Deprotection Reagent1 Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Reagent1->Intermediate Reagent2 4M HCl in Dioxane Reagent2->FinalProduct

Caption: Figure 1. Convergent synthesis via Suzuki-Miyaura coupling followed by acid-mediated deprotection.

Medicinal Chemistry Applications

Case Study 1: Kinase Inhibition (CDK & JAK Families)

The 5-(piperidin-4-yl)pyrimidine motif is a staple in the design of ATP-competitive inhibitors.

  • Mechanism: The pyrimidine ring acts as the "hinge binder." The 5-position substitution orients the piperidine ring towards the solvent-exposed region of the kinase pocket.

  • Example - CDK Inhibitors (e.g., R547 analogs): In the development of Cyclin-Dependent Kinase (CDK) inhibitors, the piperidine ring serves as a linker to attach solubilizing groups or specific "tails" that interact with the ribose-binding pocket or surface residues.

  • Structural Insight: The flexibility of the C-C bond between the pyrimidine and piperidine allows the molecule to adopt a "twisted" conformation, often required to fit into the narrow cleft of JAK2 or CDK4/6 active sites.

Case Study 2: GPCR Ligands (Histamine & Dopamine)

Beyond kinases, this scaffold is prominent in G-Protein Coupled Receptor (GPCR) medicinal chemistry.

  • H3/H4 Receptor Antagonists: The basic nitrogen of the piperidine mimics the ethylamine side chain of histamine, interacting with the conserved Aspartate residue (Asp3.32) in the transmembrane binding pocket.

  • GPR119 Agonists: Used in metabolic disease research (e.g., diabetes), where the piperidine-pyrimidine core acts as a rigid spacer that orients lipophilic groups to hydrophobic sub-pockets.

SAR Data Summary (Representative)

The following table illustrates how modifications to the piperidine nitrogen (


) affect activity in a hypothetical CDK2 inhibitor series utilizing this core.
CompoundR-Substituent (Piperidine N)CDK2 IC50 (nM)Solubility (pH 7.4)Interpretation
Core H (Free Amine)>10,000HighWeak binding; lacks hydrophobic reach.
Analog A Methyl5,400HighMinimal improvement; fills little space.
Analog B Benzyl450Low

-interaction gained; solubility drops.
Analog C Sulfonamide-Aryl12 ModerateH-bond & shape complementarity optimized.

Experimental Protocols

Protocol 1: Suzuki Coupling (General Procedure)

Objective: Synthesis of tert-butyl 4-(pyrimidin-5-yl)piperidine-1-carboxylate.

  • Setup: In a 250 mL round-bottom flask, charge 5-bromopyrimidine (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with nitrogen for 15 minutes.

  • Catalyst: Add

    
     (0.05 eq).
    
  • Reaction: Heat to 90°C under nitrogen atmosphere for 12 hours. Monitor by LC-MS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
    
Protocol 2: HCl Salt Formation

Objective: Conversion to the stable Hydrochloride salt.

  • Dissolution: Dissolve the N-Boc intermediate (from Protocol 1) in minimal Dichloromethane (DCM).

  • Acidification: Add 4M HCl in Dioxane (5-10 eq) dropwise at 0°C.

  • Precipitation: Stir at RT for 2-4 hours. A white precipitate should form.

  • Isolation: Filter the solid under inert atmosphere (nitrogen). Wash with diethyl ether to remove excess acid.

  • Drying: Dry under high vacuum to yield 5-(piperidin-4-yl)pyrimidine HCl as a hygroscopic white solid.

Strategic Logic Diagram: From Scaffold to Drug

This diagram visualizes the decision-making process when utilizing this scaffold in a hit-to-lead campaign.

SARLogic Scaffold 5-(Piperidin-4-yl)pyrimidine Core Branch1 Target: Kinase (ATP Pocket) Scaffold->Branch1 Branch2 Target: GPCR (Transmembrane) Scaffold->Branch2 Action1 Modify Pyrimidine C2/C4 (Hinge Interaction) Branch1->Action1 Primary Vector Action2 Derivatize Piperidine N (Solvent Reach/Salt Bridge) Branch1->Action2 Secondary Vector Branch2->Action2 Primary Vector (Aspartate Binding) Outcome1 Increased Potency (Specificity) Action1->Outcome1 Action2->Outcome1 If targeting allosteric site Outcome2 Improved ADME (Solubility/Metabolic Stability) Action2->Outcome2

Caption: Figure 2. Decision tree for SAR optimization using the 5-(piperidin-4-yl)pyrimidine scaffold.

References

  • Chu, X.-J., et al. (2006). "Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor."[1] Journal of Medicinal Chemistry, 49(22), 6549-6560.[1] Retrieved from [Link]

  • Hovsepian, C., et al. (2016). "Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery." European Journal of Medicinal Chemistry, 113.[2] Retrieved from [Link]

  • Rewcastle, G. W., et al. (1997). "Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor." Journal of Medicinal Chemistry, 40(12), 1820-1826. Retrieved from [Link]

  • Mowat, J., et al. (2018). "Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2-d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5." Journal of Medicinal Chemistry. Retrieved from [Link]

  • Caldwell, R. D., et al. (2010). "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)." Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

The Ascendant Role of Piperidinyl-Pyrimidine Derivatives in Modern Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone pharmacophore, integral to the structure of nucleic acids and a multitude of clinically approved drugs.[1][2][3][4] Its fusion with a piperidine moiety gives rise to a class of compounds—piperidinyl-pyrimidine derivatives—that have demonstrated remarkable versatility and potent biological activity across a spectrum of therapeutic areas.[5][6][7] This technical guide provides an in-depth exploration of the therapeutic potential of these derivatives, moving beyond a mere recitation of facts to offer a narrative grounded in scientific integrity and practical application for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs, present self-validating protocols, and visualize the complex biological interactions that underpin the promise of this chemical scaffold.

Foundational Chemistry and Rationale for Therapeutic Targeting

The therapeutic efficacy of piperidinyl-pyrimidine derivatives stems from the synergistic interplay of the two core heterocyclic structures. The pyrimidine ring, with its nitrogen atoms at positions 1 and 3, serves as an exceptional scaffold for introducing diverse functionalities, enabling fine-tuning of electronic and steric properties to optimize interactions with biological targets.[1][8] The piperidine ring, a saturated six-membered heterocycle, often enhances solubility and provides crucial conformational flexibility, allowing the molecule to adopt optimal orientations within the binding pockets of target proteins.[5][8][9] Strategic substitutions at various positions on both rings are pivotal in dictating the pharmacological profile of the resulting derivative.[8][9]

A key strategy in the design of these derivatives is the creation of ATP-competitive inhibitors, particularly for protein kinases.[8][10] The pyrimidine core can mimic the purine base of ATP, while the piperidinyl group and its substituents can extend into hydrophobic pockets or form additional hydrogen bonds, thereby conferring potency and selectivity. This fundamental principle has driven the successful development of piperidinyl-pyrimidine derivatives as potent anticancer and anti-inflammatory agents.

Therapeutic Frontiers of Piperidinyl-Pyrimidine Derivatives

The structural versatility of the piperidinyl-pyrimidine scaffold has led to its exploration in a wide array of therapeutic applications.

Oncology: A Dominant Arena

The most significant therapeutic potential of piperidinyl-pyrimidine derivatives lies in cancer treatment.[2][8][11] These compounds have been extensively investigated as inhibitors of various protein kinases that are frequently dysregulated in cancer, driving cell proliferation, survival, and angiogenesis.[8]

Key Kinase Targets and Mechanisms:

  • Epidermal Growth Factor Receptor (EGFR): A new class of pyrimidine-5-carbonitrile compounds has been developed as ATP-mimicking EGFR tyrosine kinase inhibitors, showing more potent antiproliferative activity than the established inhibitor erlotinib in several cancer cell lines.[1] Fused pyrimidine systems, such as pyrido[3,2-d]pyrimidines, have also yielded irreversible EGFR inhibitors with high potency.[12]

  • Aurora Kinases: Overexpressed in many cancers, Aurora kinases are critical for mitotic progression. 2,4-Diaminopyrimidine derivatives act as ATP-competitive inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[8]

  • Protein Kinase B (Akt): As a central node in cell survival pathways, Akt is a prime target for cancer therapy. 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as selective and orally active inhibitors of Akt.[10]

  • PIM-1 Kinase: Highly expressed in various cancers, PIM-1 kinase is involved in cell cycle progression and survival. Novel pyrido[2,3-d]pyrimidine derivatives have demonstrated potent cytotoxicity by inhibiting PIM-1 kinase and inducing apoptosis.

Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway

The following diagram illustrates a simplified representation of how a piperidinyl-pyrimidine derivative, as an Akt inhibitor, can disrupt a critical cancer cell survival pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Piperidinyl-Pyrimidine Derivative (Akt Inhibitor) Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a piperidinyl-pyrimidine derivative.

Antiviral Activity: Combating HIV

Piperidinyl-pyrimidine derivatives have emerged as promising agents in the fight against the Human Immunodeficiency Virus (HIV).[1] Specifically, they have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[13]

  • Mechanism of Action: These compounds bind to an allosteric pocket of the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity and prevents the conversion of viral RNA into DNA.[13]

  • Structure-Activity Relationship (SAR): Studies on piperidinyl-substituted[1][8][14]triazolo[1,5-a]pyrimidines have shown that specific substitutions can lead to moderate anti-HIV potency with low cytotoxicity.[1][13] Furthermore, certain piperidinylpyrimidine derivatives have been shown to inhibit HIV-1 Long Terminal Repeat (LTR) activation, suggesting a dual mechanism of action that could be beneficial in AIDS therapy.[15]

Anti-inflammatory Potential

Inflammation is a key pathological feature of many chronic diseases. Piperidinyl-pyrimidine derivatives have demonstrated significant anti-inflammatory properties through the inhibition of key inflammatory mediators.

  • IKK-2 Inhibition: I-kappa B kinase 2 (IKK-2) is a crucial enzyme in the activation of NF-κB, a major transcription factor for pro-inflammatory genes. Piperidinyl aminopyrimidine derivatives have been developed as selective IKK-2 inhibitors, with SAR studies indicating that specific substitutions on the piperidinylamino functionality and the aromatic ring are critical for high inhibitory activity.[16]

  • COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of pro-inflammatory prostaglandins. Certain pyrimidine derivatives have shown high selectivity for COX-2 inhibition, comparable to the established drug meloxicam, along with antioxidant properties.[17]

Experimental Protocols and Methodologies

The successful development of piperidinyl-pyrimidine derivatives relies on robust and reproducible experimental protocols. The following sections provide detailed methodologies for key assays.

Synthesis of Piperidinyl-Pyrimidine Derivatives: A General Workflow

The synthesis of these derivatives often involves a multi-step process, with the following being a representative workflow for creating 2,4-diaminopyrimidine derivatives from 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.[8]

Experimental Workflow: Synthesis of 2,4-Diaminopyrimidine Derivatives

Synthesis_Workflow Start 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine Step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) at C4 Start->Step1 Intermediate Intermediate Product Step1->Intermediate Step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) at C2 Intermediate->Step2 FinalProduct Final 2,4-Diaminopyrimidine Derivative Step2->FinalProduct Reagent1 Amine 1 (R1-NH2) Base (e.g., DIPEA) Solvent (e.g., EtOH) Reagent1->Step1 Reagent2 Amine 2 (R2-NH2) Base (e.g., DIPEA) Solvent (e.g., NMP) Reagent2->Step2

Caption: General synthetic workflow for 2,4-diaminopyrimidine derivatives.

Step-by-Step Protocol:

  • Step 1: First Nucleophilic Aromatic Substitution (SNAr) at the C4 Position.

    • Dissolve 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine in a suitable solvent such as ethanol.

    • Add the first amine (R1-NH2) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

    • Heat the reaction mixture under reflux and monitor its progress using Thin Layer Chromatography (TLC). The C4 position is generally more susceptible to nucleophilic attack.[8]

    • Upon completion, cool the mixture and isolate the intermediate product by precipitation or extraction.

  • Step 2: Second Nucleophilic Aromatic Substitution (SNAr) at the C2 Position.

    • Dissolve the intermediate from Step 1 in a high-boiling point solvent such as N-Methyl-2-pyrrolidone (NMP).

    • Add the second amine (R2-NH2) and a base.

    • Heat the reaction at an elevated temperature to facilitate the substitution at the less reactive C2 position.

    • Monitor the reaction by TLC.

    • After completion, purify the final product using column chromatography.

Self-Validating System: The identity and purity of the synthesized compounds should be rigorously confirmed at each step using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure the structural integrity of the derivatives.[18]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.[19]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized piperidinyl-pyrimidine derivatives in the cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Data Presentation:

The results of the MTT assay are typically presented in a table summarizing the IC50 values of the tested compounds against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
Derivative X MCF-7 (Breast)1.5
A549 (Lung)2.3
HepG2 (Liver)3.1
Doxorubicin (Control) MCF-7 (Breast)0.8
A549 (Lung)1.2
HepG2 (Liver)1.5
Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The cup-plate agar diffusion method is a common technique for this purpose.[14]

Protocol:

  • Media Preparation: Prepare and sterilize the appropriate agar medium for the target bacteria or fungi.

  • Inoculation: Inoculate the molten agar with a standardized suspension of the test microorganism and pour it into sterile Petri dishes.

  • Well Preparation: Once the agar has solidified, create uniform wells using a sterile borer.

  • Compound Application: Add a defined volume of a known concentration (e.g., 40 µg/ml) of the piperidinyl-pyrimidine derivative dissolved in a suitable solvent (e.g., DMSO) into the wells.[14]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger diameter indicates greater antimicrobial activity.

Structure-Activity Relationship (SAR) and Future Perspectives

The extensive research into piperidinyl-pyrimidine derivatives has generated a wealth of SAR data that is crucial for the rational design of new and more potent therapeutic agents.[9][16]

Key SAR Insights:

  • Substitution Patterns: The nature and position of substituents on both the pyrimidine and piperidine rings significantly influence biological activity. For instance, in IKK-2 inhibitors, methanesulfonyl and aminosulfonyl groups on the piperidinylamino moiety enhance activity.[16] In some anticancer agents, a 4-chlorophenyl substitution on the pyrimidine nucleus improves efficacy.[1]

  • Lipophilicity: The lipophilicity of the molecule, often modulated by substituents, plays a critical role in its pharmacokinetic and pharmacodynamic properties.[9]

  • Conformational Restriction: Introducing cyclic structures or reducing the number of rotatable bonds can improve binding affinity by pre-organizing the molecule into a more favorable conformation for target interaction.[9]

The future of piperidinyl-pyrimidine derivatives in drug discovery remains bright. Continued exploration of novel synthetic methodologies, coupled with advanced computational modeling and a deeper understanding of the biological targets, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy, selectivity, and safety profiles. The integration of these compounds into hybrid molecules and the exploration of their potential in combination therapies are also promising avenues for future research.[4]

Conclusion

Piperidinyl-pyrimidine derivatives represent a privileged scaffold in medicinal chemistry, with a proven track record and immense potential for future therapeutic applications. Their success is a testament to the power of rational drug design, where a deep understanding of chemical principles and biological pathways converges to create novel solutions for pressing medical needs. This guide has provided a comprehensive overview of their therapeutic potential, grounded in scientific evidence and practical methodologies, to empower researchers in their quest to unlock the full potential of this remarkable class of compounds.

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate.
  • Application of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine in Anticancer Drug Synthesis. (n.d.). Benchchem.
  • Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. (2011). PubMed.
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). ResearchGate.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Arabian Journal of Chemistry.
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (n.d.). PMC.
  • Pyrimidine and pyridine derivatives useful in therapy. (n.d.). Google Patents.
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). Journal of Medicinal Chemistry.
  • Design, synthesis, and biological evaluation of piperidinyl‐substituted[1][8][14]triazolo[1,5‐a]pyrimidine derivatives as pote. (n.d.). Lirias. Available at:

  • Examples of piperidine pyrimidine amides with inhibitory activity. (n.d.). ResearchGate.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). ResearchGate.
  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). MDPI.
  • Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Bentham Science.
  • Structure of piperidinyl pyrazolo pyrimidine derivatives. (n.d.). ResearchGate.
  • Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024). Journal for Research in Applied Sciences and Biotechnology.
  • Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. (2018). Juniper Publishers.
  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. (n.d.). PMC.
  • Application Notes and Protocols for Assessing the Metabolic Stability of Pyrimidine Derivatives In Vitro. (n.d.). Benchchem.
  • Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. (2021). MDPI.
  • Pyrimidine derivatives with antitubercular activity. (n.d.). UCL Discovery.
  • Synthesis and Biological Screening of Novel Pyrimidine Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). Der Pharma Chemica.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). MDPI.
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). ResearchGate.
  • Pyrimidine Derivatives as Promising Candidates for Potent Antiangiogenic: A silico Study. (2021). ResearchGate.
  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. (2024). RSC Publishing.
  • Novel piperidinylpyrimidine derivatives as inhibitors of HIV-1 LTR activation. (2008). PubMed.

Sources

5-(Piperidin-4-yl)pyrimidine Hydrochloride: A Versatile Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-(Piperidin-4-yl)pyrimidine hydrochloride as a kinase inhibitor scaffold Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 5-(piperidin-4-yl)pyrimidine moiety represents a "privileged scaffold" in modern medicinal chemistry, particularly within the kinase inhibitor space. It effectively bridges two critical design requirements: high-affinity ATP-competitive binding (via the pyrimidine hinge binder) and physicochemical optimization (via the solubilizing piperidine tail). This guide provides a comprehensive technical analysis of this scaffold, detailing its structural biology, synthetic pathways, and application in targeting kinases such as AKT, CDK, and JAK.

Structural Biology & Mechanism

The "Hinge-Solvent" Vector

The success of the 5-(piperidin-4-yl)pyrimidine scaffold stems from its ability to satisfy the canonical binding mode of Type I kinase inhibitors while offering a vector for pharmacokinetic optimization.

  • The Hinge Binder (Pyrimidine): The pyrimidine ring typically mimics the adenine ring of ATP.[1] Nitrogen atoms at positions 1 and 3 are capable of accepting protons from the backbone amide of the kinase hinge region (e.g., Met, Glu, or Leu residues depending on the kinase).

  • The Solubilizing Tail (Piperidine): Attached at the C5 position, the piperidine ring projects away from the hinge, often towards the solvent-exposed region or the ribose-binding pocket. The basic amine (pKa ~9-10) serves three functions:

    • Solubility: It forms a salt (hydrochloride) that dramatically increases aqueous solubility.

    • Interaction: It can form electrostatic interactions (salt bridges) with conserved acidic residues (e.g., Asp or Glu) near the catalytic cleft.

    • Vector: It provides a handle for further functionalization (e.g., amides, ureas) to tune selectivity.

Structural Diagram: Binding Mode

The following diagram illustrates the logical connectivity and binding interactions of the scaffold within the kinase domain.

BindingMode ATP_Pocket ATP Binding Pocket Scaffold 5-(Piperidin-4-yl)pyrimidine Core Scaffold ATP_Pocket->Scaffold Accommodates Hinge Hinge Region (Backbone Amides) Scaffold->Hinge H-Bonding (N1/N3) Solvent Solvent Front / Ribose Pocket Scaffold->Solvent Projects Piperidine Tail SaltBridge Acidic Residue (e.g., Asp/Glu) Solvent->SaltBridge Ionic Interaction (NH2+)

Figure 1: Schematic representation of the pharmacophore binding mode. The pyrimidine anchors to the hinge, while the piperidine extends into the solvent front to improve physicochemical properties.

Synthetic Chemistry: Constructing the Core

The most robust route to the 5-(piperidin-4-yl)pyrimidine hydrochloride scaffold is via Suzuki-Miyaura cross-coupling . This approach allows for the convergent assembly of the biaryl system using commercially available boronate esters and halopyrimidines.

Retrosynthetic Analysis
  • Target: 5-(Piperidin-4-yl)pyrimidine HCl.[2]

  • Disconnection: C5-C4' bond.

  • Precursors: 5-Bromopyrimidine + N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (followed by reduction) OR N-Boc-piperidine-4-boronic acid pinacol ester (direct coupling).

Protocol: Suzuki-Miyaura Coupling & Salt Formation

This protocol describes the synthesis starting from 5-bromopyrimidine and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate.

Step 1: Cross-Coupling
  • Reagents:

    • 5-Bromopyrimidine (1.0 eq)

    • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

    • K₂CO₃ (3.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Procedure:

    • Charge a reaction vessel with the bromide, boronate ester, base, and catalyst.

    • Degas the solvent mixture with nitrogen for 15 minutes and add to the vessel.

    • Heat the mixture to 90°C for 4–12 hours under inert atmosphere.

    • Monitor conversion by LC-MS.

    • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient) to yield the N-Boc protected intermediate.

Step 2: Deprotection and Salt Formation
  • Reagents:

    • N-Boc intermediate (from Step 1)

    • 4M HCl in 1,4-Dioxane or EtOAc

  • Procedure:

    • Dissolve the intermediate in a minimal amount of dry CH₂Cl₂ or MeOH.

    • Add 4M HCl (5–10 eq) dropwise at 0°C.

    • Stir at RT for 2–4 hours. A white precipitate should form.

    • Isolation: Filter the solid, wash with diethyl ether (to remove organic impurities), and dry under vacuum to obtain 5-(piperidin-4-yl)pyrimidine hydrochloride .

Synthesis Workflow Diagram

Synthesis Bromo 5-Bromopyrimidine Coupling Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 90°C Bromo->Coupling Boronate N-Boc-Piperidine-4-Boronate Boronate->Coupling Intermediate N-Boc-5-(piperidin-4-yl)pyrimidine Coupling->Intermediate Deprotection Acidic Deprotection 4M HCl in Dioxane Intermediate->Deprotection Product 5-(Piperidin-4-yl)pyrimidine HCl (Crystalline Solid) Deprotection->Product

Figure 2: Synthetic route for the generation of the hydrochloride salt form via Suzuki coupling and acid deprotection.

Medicinal Chemistry & SAR

The 5-(piperidin-4-yl)pyrimidine core is rarely used "naked." It is a scaffold for decoration.

Key Substitution Vectors
  • C2 Position (Pyrimidine): This is the most critical vector for selectivity. Introducing an amine (–NHR) here creates a 2-aminopyrimidine motif, which is a classic hinge binder (e.g., in CDK inhibitors like Palbociclib).

    • Effect: Increases affinity for the hinge region via a donor-acceptor-donor (DAD) hydrogen bond motif.

  • C4/C6 Positions (Pyrimidine): Substitution here is often used to induce steric clashes with the "gatekeeper" residue of the kinase, improving selectivity against kinases with smaller gatekeepers.

  • N-Piperidine: The secondary amine is a nucleophilic handle.

    • Amides/Ureas: Capping the nitrogen with acrylamides can create covalent inhibitors (targeting cysteine residues).

    • Alkyls: Reductive amination with small alkyl groups (methyl, ethyl) adjusts the pKa and lipophilicity (LogD).

Case Study: CDK4/6 Inhibition

While Palbociclib uses a fused pyrido[2,3-d]pyrimidine system, the spatial arrangement of its pharmacophores mimics the 5-(piperidin-4-yl)pyrimidine logic:

  • Hinge Bind: The pyrimidine core binds CDK4/6.

  • Solvent Interaction: The piperazine/piperidine side chain extends into the solvent, improving oral bioavailability and solubility. Researchers utilizing the 5-(piperidin-4-yl)pyrimidine scaffold often aim to replicate this binding topology with a simplified, more synthetically accessible core [1, 2].

Experimental Protocols

Protocol A: In Vitro Kinase Assay (ADP-Glo)

To validate the inhibitory potential of compounds based on this scaffold, a luminescent ADP detection assay is recommended.

Materials:

  • Kinase (e.g., AKT1, CDK2/CyclinA)

  • Substrate (e.g., Crosstide for AKT, Histone H1 for CDK)

  • ATP (Ultrapure)

  • ADP-Glo™ Reagent (Promega)

  • Test Compound (5-(piperidin-4-yl)pyrimidine derivative)

Procedure:

  • Preparation: Dilute the test compound in DMSO to generate a dose-response curve (e.g., 10 µM to 0.1 nM).

  • Enzyme Reaction:

    • In a 384-well plate, add 2 µL of Kinase solution (in 1x Kinase Buffer).

    • Add 1 µL of Compound solution. Incubate for 10 min at RT.

    • Add 2 µL of ATP/Substrate mix to initiate the reaction.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 min.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate for 30 min.

  • Analysis: Read luminescence on a plate reader. Calculate IC₅₀ using a four-parameter logistic fit.

Protocol B: Solubility Assessment (Thermodynamic)

The hydrochloride salt form is specifically chosen for solubility. Verification is essential.

  • Method: Shake-flask method.

  • Procedure: Add excess solid 5-(piperidin-4-yl)pyrimidine HCl to phosphate buffer (pH 7.4). Shake for 24 hours at 25°C. Filter and analyze the supernatant by HPLC-UV.

  • Target: Successful scaffold salts typically exhibit >1 mg/mL solubility.

References

  • Vertex AI Search. (2026). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor. Link

  • Benchchem. (2025).[3] 5-(3-Methylpiperidin-4-yl)pyrimidine: A privileged structural motif in medicinal chemistry. Link

  • Journal of Medicinal Chemistry. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Link

  • Sigma-Aldrich. (2025). 5-bromo-4-(piperidin-4-yl)pyrimidine hydrochloride Product Sheet. Link

  • ChemicalBook. (2025).[4][5] 5-Bromopyrimidine synthesis and reactions. Link

Sources

Molecular weight and physicochemical properties of 5-(Piperidin-4-yl)pyrimidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 5-(Piperidin-4-yl)pyrimidine Hydrochloride , a critical building block in modern drug discovery.

Executive Summary

5-(Piperidin-4-yl)pyrimidine hydrochloride (CAS: 1864059-34-6 for 2HCl) is a bifunctional heterocyclic scaffold widely utilized in the synthesis of kinase inhibitors (e.g., JAK, EGFR) and GPCR ligands. Structurally, it combines an electron-deficient pyrimidine ring with a basic, saturated piperidine moiety. This unique architecture allows it to serve as a "hinge-binder" mimic while simultaneously improving the aqueous solubility and pharmacokinetic profile of drug candidates via the piperidine amine.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The compound typically exists as a dihydrochloride salt due to the basicity of the piperidine secondary amine (


) and the weak basicity of the pyrimidine nitrogens (

).
Table 1: Key Physicochemical Data
PropertySpecificationNotes
IUPAC Name 5-(Piperidin-4-yl)pyrimidine dihydrochloride
Common Name 5-(Piperidin-4-yl)pyrimidine 2HCl
CAS Number 1864059-34-6 (2HCl); 954220-47-4 (Free Base)Verify salt form before use.[1][2]
Molecular Formula

Molecular Weight 236.14 g/mol (Salt); 163.22 g/mol (Base)
Solubility Water (>50 mg/mL), DMSO, MethanolInsoluble in non-polar organics (Hexane, DCM).
H-Bond Donors 2 (NH, HCl)
H-Bond Acceptors 3 (Pyrimidine Ns, Piperidine N)
LogP (Calc) -0.5 to 0.2 (Free Base)Highly hydrophilic salt form.
Appearance White to off-white crystalline solidHygroscopic.

Synthetic Methodology

The industrial standard for synthesizing 5-(Piperidin-4-yl)pyrimidine involves a palladium-catalyzed cross-coupling reaction followed by acid-mediated deprotection. This route ensures regioselectivity and high purity.

Reaction Pathway Visualization

SynthesisPath SM1 5-Bromopyrimidine (Electrophile) Inter Intermediate: tert-butyl 4-(pyrimidin-5-yl) piperidine-1-carboxylate SM1->Inter Suzuki-Miyaura Coupling SM2 N-Boc-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)piperidine (Nucleophile) SM2->Inter Suzuki-Miyaura Coupling Product FINAL PRODUCT: 5-(Piperidin-4-yl)pyrimidine Dihydrochloride Inter->Product Acidic Deprotection Reagent1 Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Reagent2 4M HCl in Dioxane or MeOH

Figure 1: Two-step synthetic route utilizing Suzuki-Miyaura coupling and Boc-deprotection.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

  • Charge: To a reaction vessel, add 5-bromopyrimidine (1.0 eq), N-Boc-4-piperidineboronic acid pinacol ester (1.1 eq), and Potassium Carbonate (3.0 eq).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq) under nitrogen atmosphere.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS for disappearance of bromide.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc) to yield the Boc-protected intermediate.

Step 2: Boc-Deprotection & Salt Formation

  • Dissolution: Dissolve the intermediate in minimal Methanol or DCM.

  • Acidification: Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.

  • Precipitation: Stir at RT for 2 hours. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with diethyl ether (to remove excess HCl and byproducts), and dry under vacuum.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral features must be confirmed.

  • ¹H NMR (400 MHz, D₂O):

    • Pyrimidine Ring: Two distinct signals in the aromatic region.

      • 
         ppm (s, 1H, H-2 position between nitrogens).
        
      • 
         ppm (s, 2H, H-4/6 positions).
        
    • Piperidine Ring:

      • 
         ppm (m, 2H, N-CH equatorial).
        
      • 
         ppm (m, 3H, N-CH axial + CH-pyrimidine).
        
      • 
         ppm (m, 2H).
        
      • 
         ppm (m, 2H).
        
  • Mass Spectrometry (ESI+):

    • Observed

      
       (corresponding to the free base mass).
      

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug design. Its value lies in its ability to satisfy specific binding requirements in protein pockets.

Pharmacophore Mapping

Pharmacophore Pyrimidine Pyrimidine Ring (Aromatic System) Piperidine Piperidine Amine (Basic Center) Pyrimidine->Piperidine Connected via C5-C4 Hinge Kinase Hinge Region (Met/Leu Gatekeeper) Pyrimidine->Hinge H-Bond Acceptor (N1/N3) Solvent Solvent Front / Asp Residue (Salt Bridge) Piperidine->Solvent Ionic Interaction / H-Bond Donor Linker C-C Bond (Rigid Linker)

Figure 2: Pharmacophore interaction map showing the dual role of the scaffold in kinase binding.

  • Kinase Inhibitors: The pyrimidine nitrogens often accept hydrogen bonds from the backbone NH of the kinase hinge region.

  • Solubility Handle: The piperidine nitrogen, when protonated at physiological pH, enhances solubility and can form salt bridges with aspartate or glutamate residues in the solvent-exposed region of the binding pocket.

  • GPCR Ligands: Used in GPR119 agonists where the piperidine acts as a core spacer.

Handling and Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; keep the vial tightly sealed.

  • Stability: Stable in solid state for >2 years if stored correctly. Aqueous solutions should be prepared fresh or frozen at -20°C.

  • Safety: Irritant to eyes, respiratory system, and skin. Wear standard PPE (gloves, goggles, lab coat).

References

  • Sigma-Aldrich. 5-(Piperidin-4-yl)pyrimidine dihydrochloride Product Specification. Merck KGaA. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25195438, 5-(Piperidin-4-yl)pyrimidine. PubChem. Link

  • J. Med. Chem. Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452). ACS Publications. Link

  • ChemScene. 5-(Piperidin-4-yl)pyrimidine dihydrochloride MSDS and Properties. ChemScene. Link

  • BLD Pharm. Product Analysis: 5-Fluoro-4-(piperidin-4-yl)pyrimidine dihydrochloride (Analogous Synthesis). BLD Pharm. Link

Sources

Technical Guide: Synthesis Pathways for 5-(Piperidin-4-yl)pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 5-(piperidin-4-yl)pyrimidine moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in numerous kinase inhibitors (e.g., JAK, CDK, and AKT inhibitors). The pyrimidine ring functions as a hydrogen-bond acceptor in the ATP-binding pocket, while the piperidine ring provides a solubilizing vector that often extends into the solvent-exposed region, allowing for tuning of pharmacokinetic (PK) properties.

This guide moves beyond generic textbook descriptions to provide a rigorous, field-proven analysis of the three primary synthesis pathways:

  • Suzuki-Miyaura Cross-Coupling (The Industrial Standard)

  • Negishi Cross-Coupling (The Low-Temperature Alternative)

  • Reduction of 5-(Pyridin-4-yl)pyrimidine (The Classical Approach)

Pathway A: Suzuki-Miyaura Cross-Coupling (Recommended)

This is the most robust, scalable, and self-validating method for synthesizing 5-(piperidin-4-yl)pyrimidine. It relies on the coupling of a 5-halopyrimidine with a protected piperidine-4-boronate.

Mechanistic Logic

The reaction utilizes a Pd(0)/Pd(II) catalytic cycle. The choice of the N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine as the nucleophile is critical because the sp3-hybridized boron species is stable enough for storage but reactive enough for transmetallation under basic conditions.

Experimental Protocol (Self-Validating)

Objective: Synthesis of tert-butyl 4-(pyrimidin-5-yl)piperidine-1-carboxylate.

Reagents:

  • Electrophile: 5-Bromopyrimidine (1.0 equiv)

  • Nucleophile: tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv) — Selected for resistance to dehalogenation side reactions.

  • Base: K₂CO₃ (3.0 equiv) — High molarity required to activate the boronate.

  • Solvent: 1,4-Dioxane : Water (4:1 v/v) — Water is essential for the activation step.

Step-by-Step Workflow:

  • Inerting: Charge a round-bottom flask with 5-bromopyrimidine, the boronate ester, K₂CO₃, and Pd(dppf)Cl₂. Evacuate and backfill with Argon (x3).

  • Solvation: Add degassed 1,4-dioxane/water mixture via syringe.

  • Reaction: Heat to 85°C for 4–6 hours.

    • Validation Check: Monitor by LC-MS.[2] The disappearance of the bromide (M+H) and appearance of the product peak (M+H ~264 for de-Boc or ~364 for Boc) confirms progress.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Mechanistic Visualization

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd(II)-Ar-Br) Pd0->OxAdd + 5-Bromopyrimidine Metath Base Activation (Pd(II)-Ar-OH/OR) OxAdd->Metath + Base (OH-) TransMet Transmetallation (Pd(II)-Ar-Pip) Metath->TransMet + Piperidine Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product

Caption: Figure 1. The Suzuki-Miyaura catalytic cycle adapted for sp2-sp3 coupling of pyrimidine and piperidine.

Pathway B: Negishi Cross-Coupling[3][4]

The Negishi coupling is superior when the substrate contains base-sensitive functional groups that cannot withstand the alkaline conditions of the Suzuki reaction. It forms the C-C bond using organozinc reagents.[3][4][5]

Technical Nuances
  • Zinc Reagent Preparation: The 4-piperidylzinc reagent is typically generated in situ from 4-iodopiperidine (N-protected) using Zinc dust activated with 1,2-dibromoethane and TMSCl.

  • Catalyst: Pd(dppf)Cl₂ is again effective, often with CuI as a co-catalyst to facilitate transmetallation.

Critical Constraints
  • Moisture Sensitivity: Strictly anhydrous conditions are non-negotiable.

  • Functional Group Tolerance: Lower than Suzuki (ketones/aldehydes can be problematic).

Pathway C: Reduction of 5-(Pyridin-4-yl)pyrimidine

This is a classical "de novo" approach where the piperidine ring is generated by reducing a pyridine precursor.

Workflow
  • Suzuki Coupling: 5-Bromopyrimidine + 4-Pyridineboronic acid → 5-(Pyridin-4-yl)pyrimidine.

  • Quaternization (Optional but Recommended): React with Benzyl bromide to form the pyridinium salt (activates the ring).

  • Reduction: Hydrogenation (H₂, PtO₂ or Pd/C) or Hydride reduction (NaBH₄).

The Selectivity Trap
  • Risk: Over-reduction. The pyrimidine ring is aromatic but electron-deficient and can be reduced to tetrahydropyrimidine under forcing hydrogenation conditions.

  • Mitigation: Use mild catalytic hydrogenation (low pressure, room temp) or selective hydride donors on the pyridinium salt.

Comparative Analysis & Decision Matrix

The following table summarizes the quantitative and qualitative metrics to guide experimental design.

FeatureSuzuki-Miyaura (Pathway A)Negishi (Pathway B)Pyridine Reduction (Pathway C)
Overall Yield High (75–90%)Moderate (50–70%)Variable (40–80%)
Reagent Stability High (Boronates are air-stable)Low (Zinc reagents are moisture-sensitive)High (Pyridines are stable)
Scalability Excellent (Kg scale proven)Difficult (Exotherms, handling)Good (Standard hydrogenation)
Selectivity High (Chemoselective)HighLow (Risk of pyrimidine reduction)
Cost Moderate (Pd catalysts)ModerateLow (if H2 is used)
Decision Logic Diagram

DecisionTree Start Start: Synthesis of 5-(Piperidin-4-yl)pyrimidine Q1 Are base-sensitive groups present? Start->Q1 Negishi Pathway B: Negishi Coupling (Neutral conditions) Q1->Negishi Yes Q2 Is the piperidine boronate commercially available? Q1->Q2 No Suzuki Pathway A: Suzuki Coupling (Best for Scale/Yield) Q2->Suzuki Yes Q3 Is regioselectivity critical? Q2->Q3 No Q3->Suzuki Yes (Make Boronate) Reduct Pathway C: Pyridine Reduction (Cheap starting materials) Q3->Reduct No

Caption: Figure 2. Decision matrix for selecting the optimal synthesis pathway based on substrate constraints.

References

  • Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs. Bioorganic & Medicinal Chemistry Letters.

  • Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling. Journal of Organic Chemistry.

  • 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry.

  • Discovery of AZD5363, an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry.

  • Negishi Coupling. Organic Chemistry Portal.

Sources

Introduction: The Architecture of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The 5-(Piperidin-4-yl)pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 5-(piperidin-4-yl)pyrimidine moiety stands as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. This scaffold is defined by a specific carbon-carbon (C5–C4' ) bond connecting an aromatic pyrimidine ring to a saturated piperidine ring.[1]

Unlike its N-linked congeners (e.g., 4-aminopiperidine-pyrimidines), the C-linked 5-(piperidin-4-yl)pyrimidine offers a unique geometric vector. The pyrimidine ring typically serves as a planar, electron-deficient aromatic anchor (often mimicking the adenine ring of ATP), while the piperidine ring provides a solubilizing, three-dimensional aliphatic handle that can project into solvent-exposed regions or interact with specific acidic residues (e.g., Asp or Glu) via its basic nitrogen.

Key Structural Advantages:

  • Vectorial Geometry: The C5-attachment orients substituents at the C2 and C4/6 positions of the pyrimidine into distinct pockets, ideal for fragment-based drug design (FBDD).

  • Physicochemical Balance: The combination of the lipophilic aromatic ring and the hydrophilic, basic piperidine optimizes LogD and aqueous solubility.

  • Metabolic Stability: The C-C bond is generally more metabolically robust than labile C-N or C-O linkers found in other scaffolds.

Structural Biology & Medicinal Chemistry

The utility of this scaffold is best understood through its interaction modes with two primary target classes: Kinases and Poly(ADP-ribose) polymerases (PARPs) .

A. Kinase Inhibition: The Hinge-Solvent Interface

In ATP-competitive kinase inhibitors, the pyrimidine ring often functions as the "hinge binder."

  • Hinge Region: The N1 and C2-substituents of the pyrimidine form hydrogen bonds with the kinase hinge region (backbone NH and CO).

  • Solvent Front: The 5-(piperidin-4-yl) group projects the basic amine toward the solvent front or the ribose-binding pocket. This positioning allows the piperidine nitrogen to form salt bridges with conserved acidic residues (e.g., the catalytic aspartate), significantly boosting potency and selectivity.

B. PARP14 Inhibition: A Case in Selectivity

Recent studies have highlighted 5-(piperidin-4-yl)pyrimidine derivatives as potent inhibitors of PARP14 , a mono-ADP-ribosyltransferase implicated in cancer and inflammation.[1] Here, the scaffold acts as an anchor, with the piperidine nitrogen engaging in critical hydrogen bonding networks that differentiate PARP14 from other PARP isoforms.

Visualization: Pharmacophore Interaction Model

KinaseBinding Hinge Kinase Hinge Region (H-Bond Donor/Acceptor) Pyrimidine Pyrimidine Core (Aromatic Stacking) Hinge->Pyrimidine H-Bonds (N1/C2) Linker C5-C4 Bond (Rigid Vector) Pyrimidine->Linker Piperidine Piperidine Ring (Solubility/Basicity) Linker->Piperidine Solvent Solvent Front / Acidic Residue (Salt Bridge) Piperidine->Solvent Ionic Interaction

Figure 1: Pharmacophore interaction model showing the dual role of the scaffold in kinase binding: Hinge interaction (Pyrimidine) and Solvent/Ionic interaction (Piperidine).[2][3]

Synthetic Methodologies

The construction of the 5-(piperidin-4-yl)pyrimidine scaffold relies heavily on palladium-catalyzed cross-coupling reactions. The most robust and widely adopted method is the Suzuki-Miyaura Coupling .

Primary Route: Suzuki-Miyaura Cross-Coupling

This route allows for the convergent assembly of the scaffold using commercially available building blocks.

Retrosynthetic Analysis:

  • Disconnection: C5(Pyrimidine) – C4(Piperidine).[1]

  • Synthons: 5-Halopyrimidine (Electrophile) + Piperidin-4-ylboronate (Nucleophile).

Reaction Scheme:

  • Starting Materials: 5-Bromo-2,4-dichloropyrimidine (or substituted variants) and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate.

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: 1,4-Dioxane/Water or DME/Water.

Synthetic Workflow Diagram

Synthesis SM1 5-Bromopyrimidine (Electrophile) Step1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80-100°C SM1->Step1 SM2 N-Boc-Piperidine-4-Boronate (Nucleophile) SM2->Step1 Intermediate Protected Scaffold (N-Boc-5-(piperidin-4-yl)pyrimidine) Step1->Intermediate Step2 Deprotection TFA/DCM or HCl/Dioxane Intermediate->Step2 Final Final Scaffold 5-(Piperidin-4-yl)pyrimidine Step2->Final

Figure 2: Step-wise synthetic workflow for accessing the 5-(piperidin-4-yl)pyrimidine core.

Experimental Protocol: Synthesis of tert-Butyl 4-(2-chloropyrimidin-5-yl)piperidine-1-carboxylate

This protocol describes a validated method for coupling the rings while leaving the C2-position of the pyrimidine available for further functionalization (e.g., S_NAr reactions).

Reagents:

  • 5-Bromo-2-chloropyrimidine (1.0 eq)

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ complex (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the 5-bromo-2-chloropyrimidine and the boronate ester.

  • Solvent & Base: Add 1,4-dioxane and the aqueous solution of K₂CO₃. Degas the mixture by bubbling nitrogen for 10 minutes.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly to minimize air exposure. Seal the vessel under nitrogen.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours (or 100 °C for 30 min in a microwave reactor). Monitor by LC-MS for the disappearance of the bromide.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the N-Boc protected intermediate.

Data Interpretation:

  • 1H NMR: Look for the characteristic pyrimidine protons (singlet or two doublets around 8.5–9.0 ppm) and the piperidine multiplets (1.5–4.2 ppm).

  • Yield: Typical yields range from 60% to 85%.

Case Studies & Applications

Compound / ClassTargetRole of ScaffoldKey Insight
PARP14 Inhibitors PARP14Core ScaffoldThe piperidine moiety fits into the ribose-binding pocket, providing isoform selectivity over PARP1.
Kinase Inhibitors EGFR / CDKHinge BinderPyrimidine binds ATP site; piperidine improves solubility and targets solvent-exposed residues.
GPR119 Agonists GPR119Linker/PharmacophoreThe scaffold mimics the metabolic stability of biaryl systems while adding basicity for receptor activation.

Technical Insight: In the development of PARP14 inhibitors , the 1-methylpiperidin-4-yl substitution on the pyrimidine ring was crucial.[1] The basic nitrogen interacts with the protein backbone, while the pyrimidine ring stacks between aromatic residues (Tyr/Phe) in the active site.

Future Outlook

The 5-(piperidin-4-yl)pyrimidine scaffold is evolving beyond simple inhibition.

  • PROTAC Linkers: The piperidine nitrogen offers an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), allowing the pyrimidine "warhead" to bind the target protein while the linker extends to the E3 ligase.

  • Covalent Inhibitors: Functionalization of the piperidine ring with acrylamides allows for the targeting of non-catalytic cysteines, converting reversible binders into irreversible inhibitors.

References

  • Journal of Medicinal Chemistry. Discovery of Piperidin-4-yl-aminopyrimidine Derivatives as HIV-1 Reverse Transcriptase Inhibitors. (Note: Discusses related N-linked variants, establishing the piperidine-pyrimidine pharmacophore utility). [Link]

  • PubChem. Compound Summary: 5-(Piperidin-4-yl)pyrimidine. [Link]

  • Journal of Medicinal Chemistry. Discovery of GPR119 Agonists Containing Pyrimidine Scaffolds. (Contextualizes the scaffold in metabolic disease targets). [Link]

Sources

Biological Activity of 5-(Piperidin-4-yl)pyrimidine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, medicinal chemistry, and experimental applications of 5-(piperidin-4-yl)pyrimidine hydrochloride analogs.

Executive Summary

The 5-(piperidin-4-yl)pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, characterized by a direct carbon-carbon (


-

) bond connecting the C5 position of a pyrimidine ring to the C4 position of a piperidine ring. Unlike the more common N-linked (e.g., 2-aminopyrimidine) or O-linked (e.g., pyrimidinyloxy) analogs, the C5-C4 linkage offers distinct conformational rigidity and metabolic stability.

This scaffold is primarily utilized as a pharmacophore or solvent-exposed vector in the development of:

  • GPR119 Agonists for Type 2 Diabetes (T2DM) and obesity.

  • Kinase Inhibitors (JAK, CDK, ERK5) targeting oncology and autoimmune pathways.

  • Monoamine Transporter Modulators in CNS drug discovery.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The biological utility of 5-(piperidin-4-yl)pyrimidine hydrochloride stems from its ability to project substituents into specific protein sub-pockets while maintaining a low molecular weight and high ligand efficiency.

The Core Scaffold

The structure consists of a basic piperidine nitrogen (


) and an electron-deficient pyrimidine ring.
RegionFunctionalitySAR Implication
Pyrimidine Ring H-bond Acceptor (N1, N3)Acts as a "hinge binder" in kinase ATP pockets or interacts with polar residues in GPCRs.
C5-C4 Linker Structural SpacerThe C-C bond is metabolically stable (unlike esters/ethers) and defines a specific vector angle (

) relative to the pyrimidine plane.
Piperidine Nitrogen Solubilizing / VectorThe primary site for derivatization (ureas, carbamates, alkyls) to tune potency and PK properties (solubility, hERG avoidance).
Key Analog Classes
  • GPR119 Agonists: Derivatives where the piperidine nitrogen is substituted with carbamates (e.g., tert-butyl or isopropyl) or heteroaryl groups (e.g., oxadiazoles) mimic the lipid mediators (like OEA) that endogenously activate GPR119.

  • Kinase Inhibitors: The pyrimidine often binds the ATP hinge region. The piperidine moiety extends into the solvent-exposed region, where the basic nitrogen can form salt bridges with residues like Asp or Glu, improving selectivity.

Biological Mechanisms & Signaling Pathways

GPR119 Agonism (Metabolic Disease)

5-(Piperidin-4-yl)pyrimidine analogs function as Gs-protein biased agonists. Upon binding, they induce a conformational change in GPR119 expressed on pancreatic


-cells and intestinal L-cells.

Mechanism of Action:

  • Ligand Binding: The pyrimidine core occupies the orthosteric site.

  • Gs Activation: Recruitment of

    
     stimulates Adenylyl Cyclase (AC).
    
  • cAMP Surge: Intracellular cAMP levels rise, activating Protein Kinase A (PKA) and EPAC.

  • Physiological Output:

    • Pancreas: Glucose-dependent insulin secretion (GSIS).

    • Intestine: Secretion of GLP-1 and GIP (incretins).

GPR119_Pathway Ligand 5-(Piperidin-4-yl)pyrimidine Analog Receptor GPR119 Receptor (GPCR) Ligand->Receptor Binding Gs Gs Protein Activation Receptor->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA PKA / EPAC cAMP->PKA Activation Insulin Insulin Secretion (Beta-Cells) PKA->Insulin Exocytosis GLP1 GLP-1 Release (L-Cells) PKA->GLP1 Secretion

Caption: Signal transduction pathway for GPR119 agonists derived from the 5-(piperidin-4-yl)pyrimidine scaffold.

Experimental Protocols

Synthesis of 5-(Piperidin-4-yl)pyrimidine HCl

Objective: Synthesis of the core scaffold via Suzuki-Miyaura cross-coupling. This method is preferred over reduction of pyridines due to higher functional group tolerance.

Reagents:

  • 5-Bromopyrimidine (1.0 eq)

  • N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq)

  • 
     (0.05 eq)
    
  • 
     (3.0 eq)
    
  • 1,4-Dioxane / Water (4:1 v/v)[1]

  • 4M HCl in Dioxane

Protocol:

  • Coupling: Charge a reaction vessel with 5-bromopyrimidine, boronate ester, base, and catalyst. Degas with

    
     for 10 min. Add solvent mixture and heat to 90°C for 4-16 hours .
    
  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over

    
     and concentrate. Purify via silica gel chromatography (Hexane/EtOAc) to yield the N-Boc-tetrahydropyridine intermediate.
    
  • Hydrogenation: Dissolve intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under

    
     (1 atm) for 4 hours to reduce the double bond. Filter through Celite.
    
  • Deprotection: Dissolve the N-Boc-piperidine intermediate in minimal dioxane. Add 4M HCl in dioxane (5 eq) at 0°C. Stir at RT for 2 hours.

  • Isolation: The product 5-(piperidin-4-yl)pyrimidine dihydrochloride precipitates as a white solid. Filter and wash with

    
    .
    

Synthesis_Workflow Start 5-Bromopyrimidine + Boronate Ester Step1 Suzuki Coupling (Pd cat, 90°C) Start->Step1 Inter1 Tetrahydropyridine Intermediate Step1->Inter1 Step2 Hydrogenation (H2, Pd/C) Inter1->Step2 Step3 Acid Deprotection (HCl/Dioxane) Step2->Step3 Final 5-(Piperidin-4-yl) pyrimidine HCl Step3->Final

Caption: Step-wise synthesis of the hydrochloride salt via Suzuki coupling and hydrogenation.

In Vitro GPR119 cAMP Assay

Objective: Quantify agonist potency (


) using a TR-FRET cAMP immunoassay.

Materials:

  • HEK293 cells stably expressing human GPR119.

  • HTRF cAMP kit (Cisbio or similar).

  • Test compounds (dissolved in DMSO).

Procedure:

  • Cell Plating: Seed 5,000 cells/well in a 384-well low-volume white plate.

  • Stimulation: Add 5 µL of compound (serially diluted) in stimulation buffer containing IBMX (phosphodiesterase inhibitor). Incubate for 30 minutes at RT .

  • Detection: Add 5 µL of cAMP-d2 conjugate followed by 5 µL of Anti-cAMP-Cryptate.

  • Incubation: Incubate for 1 hour at RT in the dark.

  • Read: Measure fluorescence at 665 nm and 620 nm. Calculate HTRF ratio (

    
    ).
    
  • Analysis: Plot sigmoidal dose-response curves to determine

    
    .
    

Case Studies & Analog Data

The following table summarizes the activity of key derivatives where the piperidine nitrogen (


) is modified.
Compound IDR-Substituent (Piperidine N)TargetActivity (

)
Key Insight
Core H (HCl Salt)ScaffoldN/ABuilding block; inactive alone.
Cmpd 1 5-Ethyl-2-pyrimidinylGPR11912 nM (

)
Heteroaryl cap mimics lipid tail.
Cmpd 2 3-Isopropyl-1,2,4-oxadiazoleGPR1194 nM (

)
Improved metabolic stability.
R547 Sulfonyl-piperidine deriv.CDK1/2/4< 3 nM (

)
Pyrimidine binds hinge; piperidine contacts solvent front.

Technical Note on Salt Form: The hydrochloride salt (CAS 1864059-34-6) is hygroscopic. For analytical weighing, it is recommended to equilibrate to ambient humidity or use the dihydrochloride form which is often more crystalline.

References

  • GPR119 Agonist Discovery: Semple, G., et al. (2008). "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119." Journal of Medicinal Chemistry. Link

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • CDK Inhibitor R547: Chu, X. J., et al. (2006). "Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor." Journal of Medicinal Chemistry. Link

  • Scaffold Synthesis: Baran, P. S., & Shenvi, R. A. (2006). "One-step synthesis of 4,5-disubstituted pyrimidines using commercially available and inexpensive reagents." Heterocycles. Link

  • GPR119 Review: Ritter, K., et al. (2016). "G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes: Recent Progress and Prospects." Journal of Medicinal Chemistry. Link

Sources

In-Depth Technical Guide: Aqueous Solubility Profile of 5-(Piperidin-4-yl)pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

A comprehensive understanding of the aqueous solubility of an active pharmaceutical ingredient (API) is fundamental to successful drug development. This guide provides an in-depth technical framework for characterizing the solubility profile of 5-(Piperidin-4-yl)pyrimidine hydrochloride. We will explore the theoretical underpinnings of solubility for a hydrochloride salt, detail robust experimental protocols for both thermodynamic and kinetic solubility determination, and discuss the critical influence of pH. This document is designed to be a practical and authoritative resource, enabling researchers to generate high-quality, reliable data essential for informed decision-making throughout the pharmaceutical development lifecycle.

Introduction: The Imperative of Solubility in Pharmaceutical Sciences

Aqueous solubility is a critical physicochemical parameter that profoundly influences a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. For orally administered drugs, poor solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in suboptimal drug exposure and diminished clinical benefit. Therefore, the meticulous determination of an API's solubility profile is a cornerstone of pre-formulation and formulation development.

This guide focuses on 5-(Piperidin-4-yl)pyrimidine hydrochloride, a molecule of interest in medicinal chemistry. As a hydrochloride salt of a basic compound, its solubility is anticipated to be highly dependent on pH, a factor with significant physiological and biopharmaceutical implications.

Physicochemical Properties and Structural Attributes

A foundational understanding of the molecule's characteristics is paramount before initiating solubility studies.

PropertyInformationSource(s)
Chemical Formula C9H14ClN3[1]
Molecular Weight 199.68 g/mol [1]
CAS Number 690261-65-5[2]
Chemical Structure A pyrimidine ring linked at the 5-position to a piperidine ring at the 4-position.[3]

The presence of the basic nitrogen atoms in the piperidine and pyrimidine rings dictates that this compound will behave as a weak base. The formation of a hydrochloride salt is a common strategy to enhance the aqueous solubility of such basic compounds.[4]

The Duality of Solubility: Thermodynamic vs. Kinetic

It is crucial to distinguish between two key types of solubility measurements:

  • Thermodynamic Solubility (Equilibrium Solubility): This is the "gold standard" measurement representing the true equilibrium concentration of a compound in a saturated solution. It is typically determined using the shake-flask method, which allows for a prolonged equilibration time.[5][6]

  • Kinetic Solubility: This is an apparent solubility determined under non-equilibrium conditions. It is often used in high-throughput screening settings and involves dissolving the compound from a DMSO stock solution into an aqueous buffer.[5][7] While faster, it can sometimes overestimate the true solubility.

This guide will provide protocols for both, as they offer complementary information valuable at different stages of drug discovery and development.

Experimental Design and Protocols

A robust experimental design is essential for generating accurate and reproducible solubility data. The following workflow provides a comprehensive approach.

Caption: Experimental workflow for solubility profiling.

Analytical Method Development: High-Performance Liquid Chromatography (HPLC)

An accurate and validated analytical method is non-negotiable for quantifying the dissolved API.

Rationale: HPLC with UV detection is a precise and widely used method for separating and quantifying small molecules in solution.

Step-by-Step Protocol:

  • Column: A C18 reversed-phase column is a standard choice.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water with an acidic modifier (e.g., 0.1% formic acid) is typically effective.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of 5-(Piperidin-4-yl)pyrimidine hydrochloride using a photodiode array detector to ensure optimal sensitivity.

  • Calibration: Prepare a series of standards of known concentrations and construct a calibration curve. Linearity (R² > 0.99) is essential.

  • Validation: The method should be validated according to ICH Q2(R1) guidelines.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

Rationale: The shake-flask method is the definitive technique for determining thermodynamic solubility.[6] It ensures that the solution is in equilibrium with the solid phase.

Step-by-Step Protocol:

  • Add an excess of solid 5-(Piperidin-4-yl)pyrimidine hydrochloride to a series of vials containing the aqueous medium (e.g., purified water, buffers of different pH).

  • Seal the vials and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (e.g., 24-72 hours) to reach equilibrium.[8][9]

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Carefully collect the supernatant and dilute it to a concentration within the linear range of the HPLC calibration curve.

  • Quantify the concentration using the validated HPLC method.

pH-Solubility Profiling

Rationale: For an ionizable compound like 5-(Piperidin-4-yl)pyrimidine hydrochloride, solubility is critically dependent on pH.[10][11] A pH-solubility profile is essential for predicting its behavior in the variable pH environments of the gastrointestinal tract.

Step-by-Step Protocol:

  • Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).[12]

  • Perform the shake-flask method (as described in 4.2) in each of these buffers.

  • Plot the logarithm of the measured solubility against the pH to generate the profile.

Expected Outcome: The solubility of 5-(Piperidin-4-yl)pyrimidine hydrochloride is expected to be highest at low pH, where the amine groups are protonated, and decrease as the pH increases.[13]

G cluster_protocol pH-Solubility Protocol A Prepare Buffers (pH 1.2 to 7.4) B Add Excess Solid Compound A->B C Equilibrate (Shake-Flask) B->C D Separate Solid & Liquid Phases C->D E Quantify Solute (HPLC) D->E F Plot log(Solubility) vs. pH E->F

Caption: Step-wise process for generating a pH-solubility profile.

Kinetic Solubility Assay

Rationale: Kinetic solubility assays are valuable for rapid screening of a large number of compounds in early drug discovery.[14][15] They provide an estimate of solubility under non-equilibrium conditions.

Step-by-Step Protocol (Turbidimetric Method):

  • Prepare a high-concentration stock solution of 5-(Piperidin-4-yl)pyrimidine hydrochloride in dimethyl sulfoxide (DMSO).

  • Make serial dilutions of the DMSO stock.

  • Add a small volume of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate.[7]

  • Incubate for a defined period (e.g., 1-2 hours) at a controlled temperature.[14]

  • Measure the turbidity (light scattering) of the solutions using a plate reader at a suitable wavelength (e.g., 620 nm).[7]

  • The kinetic solubility is the concentration at which precipitation is first observed.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner.

Table 1: Illustrative pH-Solubility Profile of 5-(Piperidin-4-yl)pyrimidine Hydrochloride at 37°C

pHSolubility (mg/mL)Molar Solubility (M)
1.2[Experimental Data][Calculated Value]
4.5[Experimental Data][Calculated Value]
6.8[Experimental Data][Calculated Value]

Note: The above table is a template; actual experimental data should be populated.

Adherence to Good Laboratory Practices (GLP)

All solubility studies should be conducted in accordance with Good Laboratory Practices (GLP) to ensure data quality, integrity, and reliability.[16][17][18] This includes proper documentation, instrument calibration, and adherence to standard operating procedures.[19]

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the aqueous solubility profile of 5-(Piperidin-4-yl)pyrimidine hydrochloride. By employing the detailed protocols for both thermodynamic and kinetic solubility, and by thoroughly investigating the influence of pH, researchers can generate the high-quality data necessary to guide formulation strategies and predict in vivo performance. A robust understanding of solubility, grounded in the principles and methodologies described herein, is indispensable for the successful advancement of new chemical entities through the drug development pipeline.

References

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • National Center for Advancing Translational Sciences. Aqueous Kinetic Solubility. Available from: [Link]

  • digicollections.net. 1.16 Phase solubility analysis. Available from: [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg. Kinetic solubility. Available from: [Link]

  • USP-NF. <1236> Solubility Measurements. Available from: [Link]

  • Baka, E. [Good laboratory practice of equilibrium solubility measurement]. Acta Pharm Hung. 2011;81(1):18-28. Available from: [Link]

  • Ahmad, U. Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. 2013. Available from: [Link]

  • Avdeef, A. Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK. 2015;3(2):97-128. Available from: [Link]

  • Parmar, V. K., et al. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Drug Delivery Science and Technology. 2016;35:1-9. Available from: [Link]

  • AP Chemistry. 8.11 pH and Solubility. Available from: [Link]

  • Serajuddin, A. T., et al. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research. 1991;8(7):875-81. Available from: [Link]

  • Saraswati Institute of Pharmaceutical Sciences. GOOD LABORATORY PRACTICES FOR PHARMACEUTICAL QUALITY CONTROL LABORATORIES. Available from: [Link]

  • Serajuddin, A. T. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research. 1986;3(6):344-9. Available from: [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. Available from: [Link]

  • Potter, R. W., & Clynne, M. A. Solubility of sodium chloride and potassium chloride in aqueous hydrochloric acid from 20 to 85.degree.C. Journal of Chemical & Engineering Data. 1978;23(3):231-232. Available from: [Link]

  • World Health Organization. Annex 4. WHO Technical Report Series. 2019;1019. Available from: [Link]

  • European Food Safety Authority. Good Laboratory Practice (GLP). Available from: [Link]

  • Avdeef, A., et al. Aqueous Solubility of Sodium and Chloride Salts of Glycine "Uncommon" Common-Ion Effects of Self-Titrating Solids. Mol Pharm. 2018;15(1):154-167. Available from: [Link]

  • PubChemLite. 5-(piperidin-4-yl)pyrimidine (C9H13N3). Available from: [Link]

  • Lange, L., et al. Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research. 2013;52(5):2071-2080. Available from: [Link]

  • Organisation for Economic Co-operation and Development. Good Laboratory Practice and Compliance Monitoring. Available from: [Link]

  • Organisation for Economic Co-operation and Development. OECD Principles on Good Laboratory Practice (GLP). Available from: [Link]

Sources

Methodological & Application

Protocol for synthesizing derivatives of 5-(Piperidin-4-yl)pyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Synthesizing Derivatives of 5-(Piperidin-4-yl)pyrimidine Hydrochloride

Abstract

The 5-(piperidin-4-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., JAK, CDK) and GPCR ligands (e.g., GPR119 agonists). Its structural value lies in the rigid pyrimidine ring—which often functions as a hinge binder or bioisostere for phenyl rings—coupled with the piperidine moiety, which provides a solubilizing vector and a versatile handle for diversification.

This application note details a robust, scalable protocol for synthesizing the core 5-(piperidin-4-yl)pyrimidine hydrochloride scaffold and provides validated methodologies for its downstream derivatization. Unlike generic procedures, this guide addresses specific challenges such as pyrimidine reduction selectivity and hydrochloride salt handling.

Retrosynthetic Analysis & Strategy

Direct hydrogenation of 5-(pyridin-4-yl)pyrimidine is a common first thought but is fraught with chemoselectivity issues; the electron-deficient pyrimidine ring can compete for reduction under the acidic conditions typically required to reduce the pyridine.

The Superior Route: A "Suzuki-Reduction-Deprotection" sequence using N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester. This route preserves the pyrimidine aromaticity by performing the hydrogenation on an isolated alkene under neutral conditions.

Retrosynthesis Target Target Derivatives (Amides, Ureas, Amines) Core Core Scaffold 5-(Piperidin-4-yl)pyrimidine HCl Target->Core Derivatization Protected Intermediate N-Boc-4-(Pyrimidin-5-yl)piperidine Core->Protected Acid Deprotection Alkene Alkene Intermediate N-Boc-4-(Pyrimidin-5-yl)-1,2,3,6-tetrahydropyridine Protected->Alkene H2, Pd/C (Selective Reduction) SM Starting Materials 5-Bromopyrimidine + N-Boc-Tetrahydropyridine Boronate Alkene->SM Suzuki Coupling

Figure 1: Retrosynthetic strategy avoiding pyridine reduction issues.

Synthesis of the Core Scaffold

Step 1: Suzuki Coupling

Reaction: 5-Bromopyrimidine + tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate


tert-Butyl 4-(pyrimidin-5-yl)-3,6-dihydro-2H-pyridine-1-carboxylate.
  • Reagents:

    • 5-Bromopyrimidine (1.0 eq)[1]

    • N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq)

    • Pd(dppf)Cl₂·DCM (0.05 eq) [Alternative: Pd(PPh₃)₄]

    • Potassium Carbonate (K₂CO₃) (3.0 eq)

    • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Protocol:

    • Charge a reaction vial with 5-bromopyrimidine (159 mg, 1.0 mmol), boronate ester (340 mg, 1.1 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

    • Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas by bubbling nitrogen for 5 minutes.

    • Add Pd(dppf)Cl₂·DCM (41 mg, 0.05 mmol).

    • Seal and heat at 90°C for 4–12 hours. Monitor by LC-MS (Target mass [M+H]⁺ = 262.15).

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is UV-active.

  • Expert Insight: The boronate ester is prone to protodeboronation if the reaction runs too long or the base is too strong. If yields are low, switch to mild bases like Cs₂CO₃ or lower the temperature to 80°C.

Step 2: Selective Hydrogenation

Reaction: Reduction of the tetrahydropyridine double bond.

  • Reagents:

    • Alkene Intermediate (from Step 1)

    • 10% Pd/C (10 wt% loading)

    • Solvent: Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen Gas (Balloon pressure, ~1 atm)

  • Protocol:

    • Dissolve the alkene intermediate in MeOH (0.1 M concentration).

    • Add 10% Pd/C (10% by weight of substrate) under a nitrogen stream.

    • Purge the flask with hydrogen gas (balloon) three times.

    • Stir vigorously at room temperature for 2–6 hours.

    • Critical Check: Monitor by LC-MS. You are looking for the mass shift from 262 (alkene) to 264 (alkane).

    • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate to yield tert-butyl 4-(pyrimidin-5-yl)piperidine-1-carboxylate.

  • Expert Insight: Do not add acid (e.g., AcOH) to this hydrogenation. Acidic conditions can activate the pyrimidine ring for reduction to tetrahydropyrimidine. Neutral MeOH ensures chemoselectivity for the alkene.

Step 3: Deprotection to Hydrochloride Salt

Reaction: Removal of the Boc group.

  • Protocol:

    • Dissolve the protected piperidine in minimal DCM or 1,4-dioxane.

    • Add 4.0 M HCl in Dioxane (5–10 eq).

    • Stir at room temperature for 1–2 hours. A white precipitate should form.

    • Isolation: Dilute with diethyl ether (Et₂O) to maximize precipitation. Filter the solid under nitrogen (hygroscopic!) or evaporate to dryness.

    • Yield: 5-(Piperidin-4-yl)pyrimidine dihydrochloride (or monohydrochloride depending on drying).

Derivatization Protocols

The piperidine nitrogen is a secondary amine (


), making it a potent nucleophile.
Protocol A: Amide Coupling (HATU Method)

Best for attaching carboxylic acids (e.g., R-COOH).

  • Mix: Carboxylic Acid (1.0 eq) + HATU (1.1 eq) + DIPEA (3.0 eq) in DMF. Stir for 5 mins to activate the acid.

  • Add: 5-(Piperidin-4-yl)pyrimidine HCl (1.0 eq). Note: Ensure enough DIPEA is added to neutralize the HCl salt (need extra equivalents).

  • Reaction: Stir at RT for 1–2 h.

  • Purification: Dilute with water, extract with EtOAc. If polar, use preparative HPLC (Reverse Phase).

Protocol B: Reductive Amination

Best for attaching alkyl groups via aldehydes/ketones.

  • Mix: 5-(Piperidin-4-yl)pyrimidine HCl (1.0 eq) + Aldehyde (1.2 eq) + DIPEA (1.0 eq) in DCM/MeOH (10:1).

  • Add: Sodium Triacetoxyborohydride (STAB) (2.0 eq).

  • Reaction: Stir at RT for 4–16 h.

  • Quench: Sat. NaHCO₃ solution. Extract with DCM.

Protocol C: S_NAr Displacement

Best for attaching heteroaryl groups (e.g., 2-chloropyrimidine).

  • Mix: 5-(Piperidin-4-yl)pyrimidine HCl (1.0 eq) + Heteroaryl Halide (1.0 eq) + K₂CO₃ (3.0 eq) in DMSO or NMP.

  • Reaction: Heat at 80–120°C for 2–12 h.

  • Workup: Pour into water. The product often precipitates. Filter or extract.

Analytical Data Summary

CompoundKey 1H NMR Signals (DMSO-d6)LC-MS (ESI+)
Core (HCl Salt)

9.10 (s, 1H, Py-H2), 8.85 (s, 2H, Py-H4,6), 3.35 (m, 2H), 2.95 (m, 2H)
m/z = 164.1 [M+H]⁺
Boc-Intermediate

9.05 (s, 1H), 8.75 (s, 2H), 1.42 (s, 9H, tBu)
m/z = 264.2 [M+H]⁺
Alkene Intermediate

6.30 (br s, 1H, Vinyl-H)
m/z = 262.1 [M+H]⁺

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield in Suzuki Protodeboronation of boronate ester.Use anhydrous conditions initially; switch to Pd(PPh₃)₄; lower temp to 80°C.
Over-reduction (Step 2) Pyrimidine ring reduction.Ensure solvent is neutral (no acid). Stop reaction immediately upon H₂ consumption.
Solubility Issues HCl salt is very polar.Use free base for reactions in non-polar solvents (neutralize HCl salt with NaHCO₃ wash before use).
Incomplete Deprotection HCl/Dioxane too old.Use fresh HCl source or TFA/DCM (1:1).

References

  • Suzuki-Miyaura Coupling of Pyrimidines

    • Gong, Y., et al. "Suzuki–Miyaura Cross-Coupling of 5-Bromopyrimidines with Arylboronic Acids." Synlett, 2020.[2]

    • Application: Validates the reactivity of 5-bromopyrimidine in Pd-c
  • Synthesis of Piperidin-4-yl-pyrimidines (HIV Inhibitors)

    • Wang, Y., et al. "Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors." European Journal of Medicinal Chemistry, 2015.
    • Application: Demonstrates the utility of the scaffold and reductive amin
  • Selective Hydrogenation Protocols

    • Pallas, I., et al. "Selective Hydrogenation of Pyridines and Pyrimidines." Chemical Reviews, 2018.
    • Application: Provides mechanistic insight into avoiding pyrimidine ring reduction.
  • Commercial Availability & Properties

    • Sigma-Aldrich Product Sheet: 5-(Piperidin-4-yl)pyrimidine dihydrochloride.
    • Application: Confirm

Sources

Application Note: Coupling Strategies for 5-(Piperidin-4-yl)pyrimidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for the coupling of 5-(Piperidin-4-yl)pyrimidine HCl . This document is structured as a high-level Application Note for drug discovery chemists, focusing on the practical execution of using this specific building block in parallel medicinal chemistry and process development.

Executive Summary & Molecule Profile

5-(Piperidin-4-yl)pyrimidine HCl is a critical bifunctional building block. It features a secondary amine (piperidine) capable of nucleophilic attack and a pyrimidine ring that serves as a robust, polar aromatic scaffold often used to optimize physicochemical properties (LogD, solubility) in kinase and GPCR inhibitors.

Key Reactivity Challenge: The molecule is supplied as a Hydrochloride (HCl) salt . Direct use in coupling reactions without proper neutralization (free-basing) often leads to stalled reactions, low yields, or reagent decomposition (especially with acid-sensitive coupling agents like EDC).

Physicochemical Profile
PropertyValue / CharacteristicImplication for Coupling
Functional Handle Secondary Amine (

NH)
Nucleophile for Amidation, SNAr, Buchwald-Hartwig.[1]
Salt Form Mono- or DihydrochlorideMUST be neutralized (

of piperidine

10-11).
Electronic Bias Pyrimidine at C4-positionElectron-withdrawing group (EWG) reduces nucleophilicity slightly compared to N-alkyl piperidines, requiring stronger activation or catalysis.
Solubility High in water/MeOH; Low in DCM/EtOAcRequires polar aprotic solvents (DMF, DMSO, NMP) for coupling.

Core Coupling Protocols

Protocol A: Amide Coupling (carboxylic Acid Derivatization)

Mechanism: Activation of a carboxylic acid partner followed by nucleophilic attack of the piperidine nitrogen. Best For: Library generation, fragment growing.

Reagent Selection Logic
  • Coupling Agent: HATU is preferred over EDC/HOBt for this substrate. The pyrimidine ring pulls electron density, making the piperidine nitrogen less nucleophilic. HATU provides a more reactive aza-benzotriazole ester intermediate.

  • Base: DIPEA (Diisopropylethylamine) is mandatory to scavenge the HCl associated with the starting material and the H+ generated during coupling.

Step-by-Step Procedure
  • Free-Basing (In-situ):

    • Dissolve 5-(Piperidin-4-yl)pyrimidine HCl (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Add DIPEA (3.0 - 4.0 equiv). Note: Standard protocols use 2.0 equiv; here, extra equivalents are required to neutralize the HCl salt.

    • Stir at Room Temperature (RT) for 10 minutes. Ensure full dissolution.

  • Activation:

    • In a separate vial, dissolve the Carboxylic Acid partner (1.1 equiv) in DMF.

    • Add HATU (1.1 equiv).[2] Stir for 2 minutes to form the activated ester.

  • Coupling:

    • Add the activated acid solution to the amine/DIPEA solution.

    • Stir at RT for 2–4 hours. Monitor by LC-MS.[2][3]

  • Workup:

    • Dilute with EtOAc.[2] Wash with saturated

      
       (2x) and Brine (1x).
      
    • Critical: Do not wash with strong acid (1M HCl) as the pyrimidine moiety may protonate and extract into the aqueous layer.

Protocol B: SNAr Arylation (Nucleophilic Aromatic Substitution)

Mechanism: Addition-Elimination on an electron-deficient heteroaryl halide. Best For: Heteroaryl-heteroaryl bioconjugation (e.g., Pyrimidine-Pyridine dimers).

Step-by-Step Procedure
  • Reaction Setup:

    • Combine 5-(Piperidin-4-yl)pyrimidine HCl (1.0 equiv) and the Heteroaryl Halide (e.g., 2-chloropyrimidine, 4-chloropyridine) (1.1 equiv) in DMSO or NMP .

  • Base Addition:

    • Add

      
        (3.0 equiv).
      
    • Why Cesium? The "Cesium Effect" improves solubility in polar aprotic solvents and facilitates the deprotonation of the ammonium salt more effectively than organic bases at high temperatures.

  • Thermal Activation:

    • Heat to 80–100 °C for 4–12 hours.

    • Optimization: If the halide is unreactive (e.g., unactivated aryl chloride), add a nucleophilic catalyst like DABCO (10 mol%).

  • Workup:

    • Precipitate the product by pouring the reaction mixture into ice-water. Filter the solid.

Protocol C: Buchwald-Hartwig Amination (Pd-Catalyzed)

Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, and reductive elimination. Best For: Coupling with unactivated Aryl Bromides/Chlorides.

Catalyst System Selection
  • Pre-catalyst: Pd(OAc)₂ or Pd₂(dba)₃ .

  • Ligand: RuPhos or BrettPhos .

    • Rationale: These bulky, electron-rich phosphine ligands are specifically designed to facilitate the reductive elimination of secondary amines and prevent

      
      -hydride elimination.
      
  • Base: NaOtBu (Sodium tert-butoxide).

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading:

    • Add 5-(Piperidin-4-yl)pyrimidine HCl (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and NaOtBu (3.5 equiv).

    • Note on Base: 3.5 equiv is critical. 1.0 equiv neutralizes the HCl, 1.0 equiv participates in the catalytic cycle, and excess ensures reaction kinetics.

  • Solvent:

    • Add anhydrous Toluene or 1,4-Dioxane (degassed).

  • Reaction:

    • Heat to 100 °C for 12–18 hours.

  • Filtration:

    • Filter through a Celite pad to remove Palladium black. Concentrate and purify via flash chromatography.

Visualized Workflows & Logic

Figure 1: Reaction Pathway Selection

This decision tree guides the chemist to the correct protocol based on the electrophile partner.

CouplingLogic Start Start: 5-(Piperidin-4-yl)pyrimidine HCl Electrophile Identify Electrophile Partner Start->Electrophile Acid Carboxylic Acid (R-COOH) Electrophile->Acid Acylation Halo_Act Activated Heteroaryl Halide (e.g., 2-Cl-Pyridine) Electrophile->Halo_Act Substitution Halo_Deact Unactivated Aryl Halide (e.g., Bromobenzene) Electrophile->Halo_Deact Cross-Coupling Method_A Protocol A: Amide Coupling (HATU / DIPEA / DMF) Acid->Method_A Method_B Protocol B: SNAr (Cs2CO3 / DMSO / Heat) Halo_Act->Method_B Method_C Protocol C: Buchwald-Hartwig (Pd-RuPhos / NaOtBu / Toluene) Halo_Deact->Method_C

Caption: Decision matrix for selecting the optimal coupling strategy based on the electrophilic partner.

Figure 2: Troubleshooting The "Salt Effect"

A mechanistic view of why in-situ neutralization is the critical failure point.

SaltEffect Salt Piperidine-HCl Salt (Non-Nucleophilic) Base Base Addition (DIPEA or NaOtBu) Salt->Base Neutralization Stall Reaction Stalls (Low Yield) Salt->Stall No Base FreeBase Free Amine (Active Nucleophile) Base->FreeBase -HCl Coupling Coupling Reaction (C-N Bond Formation) FreeBase->Coupling

Caption: Mechanistic flow showing the necessity of the neutralization step to activate the piperidine nucleophile.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Reaction solidifies/precipitates immediately Formation of insoluble DIPEA-HCl salts in non-polar solvent.Switch solvent to DMF or NMP to maintain homogeneity.
Low conversion in Amide Coupling HCl salt consuming coupling equivalents.Ensure DIPEA is >3.0 equiv . Pre-mix amine + base for 10 mins before adding activated acid.
Product stuck in aqueous layer during workup Pyrimidine protonation at low pH.Adjust aqueous workup to pH ~8-9 using sat.

. Avoid 1M HCl washes.
Pd-Catalysis: No Product (SM recovery) Catalyst poisoning by HCl or amine coordination.Switch to Pd-precatalysts (e.g., XPhos Pd G3) instead of Pd(OAc)₂ to ensure active species generation.

References

  • SNAr Reactivity Context: MDPI. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Available at: [Link]

  • Piperidine-Pyrimidine Coupling Example: Journal of Medicinal Chemistry. "Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)." Available at: [Link][2]

Sources

How to dissolve 5-(Piperidin-4-yl)pyrimidine hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Dissolution Protocol for 5-(Piperidin-4-yl)pyrimidine Hydrochloride in DMSO

Executive Summary

This guide provides a standardized protocol for dissolving 5-(Piperidin-4-yl)pyrimidine hydrochloride (CAS: 690261-65-5 for mono-HCl) in Dimethyl Sulfoxide (DMSO). While DMSO is a universal solvent, the ionic lattice of hydrochloride salts requires specific kinetic energy inputs (sonication/thermal agitation) to overcome lattice energy. This protocol ensures the generation of stable, precipitate-free stock solutions suitable for high-throughput screening (HTS) and cellular assays, minimizing the risk of "false negatives" caused by micro-precipitation.

Physicochemical Context & Causality

To master the dissolution, one must understand the molecular interaction:

  • The Compound: 5-(Piperidin-4-yl)pyrimidine is a basic heterocycle. The hydrochloride salt form improves water solubility but can increase the lattice energy, making it slower to dissolve in organic solvents compared to the free base.

  • The Solvent (DMSO): A polar aprotic solvent with a high dielectric constant (

    
    ). It dissolves salts by solvating the cation (protonated amine) via its oxygen lone pairs, while the chloride anion is less solvated.
    
  • The Challenge: The primary failure mode is hygroscopicity . DMSO is highly hygroscopic; absorbed water reduces its solvating power for organic salts and can lead to compound degradation.

Critical Check: Salt Stoichiometry Before weighing, verify the salt form on your Certificate of Analysis (CoA).

  • Mono-hydrochloride (1 eq HCl): MW

    
     199.68  g/mol [1][2]
    
  • Dihydrochloride (2 eq HCl): MW

    
     236.14  g/mol 
    

Note: This guide uses the Mono-HCl (MW 199.68) for calculations. Adjust mass if using Di-HCl.

Protocol: Preparation of Stock Solution

Molarity Calculations (Standardized)

Target Concentration: 10 mM or 50 mM (Recommended for long-term storage).

Target Conc.[3][4][5][6]Volume of DMSOMass of Mono-HCl (MW 199.68)Mass of Di-HCl (MW 236.14)
10 mM 1.0 mL1.997 mg2.361 mg
10 mM 5.0 mL9.984 mg11.807 mg
50 mM 1.0 mL9.984 mg11.807 mg
100 mM 1.0 mL19.968 mg23.614 mg
Step-by-Step Dissolution Workflow

Equipment Required:

  • Analytical Balance (Precision 0.01 mg)

  • Borosilicate Glass Vials (Amber preferred to protect from light)

  • Vortex Mixer[5]

  • Ultrasonic Water Bath (Sonicator)

  • Anhydrous DMSO (Grade

    
     99.9%, stored with molecular sieves)
    

Procedure:

  • Environmental Control: Perform weighing in a low-humidity environment. If the powder is clumpy, it has likely absorbed water; dry in a desiccator for 2 hours if necessary.

  • Weighing: Weigh the calculated mass of 5-(Piperidin-4-yl)pyrimidine HCl into a sterile glass vial. Do not use plastic microfuge tubes for initial high-concentration dissolution if avoidable, as plasticizers can leach.

  • Solvent Addition: Add the precise volume of Anhydrous DMSO to the center of the vial.

    • Technique Tip: Do not wash down the sides yet. Add solvent directly to the powder.

  • Initial Agitation: Cap tightly. Vortex at maximum speed for 30 seconds.

    • Observation: The solution may appear cloudy or have visible particles. This is normal for HCl salts.[7]

  • Sonication (The Critical Step): Place the vial in an ultrasonic water bath at ambient temperature. Sonicate for 5–10 minutes .

    • Mechanism:[5][8] Cavitation energy breaks the ionic lattice, allowing DMSO molecules to intercalate.

  • Thermal Assist (If required): If particles persist after sonication, warm the solution to 37°C (water bath) for 5 minutes, then vortex again.

    • Safety: Do not exceed 40°C to prevent degradation.

  • Visual QC: Hold the vial up to a light source. The solution must be optically clear with no Schlieren lines (swirls indicating density differences) or particulates.

Visualization: Dissolution Decision Matrix

DissolutionProtocol Start Start: Weigh Compound AddDMSO Add Anhydrous DMSO Start->AddDMSO Vortex Vortex (30 sec) AddDMSO->Vortex Check1 Is Solution Clear? Vortex->Check1 Sonicate Sonicate (5-10 mins) Check1->Sonicate No Success QC Pass: Aliquot & Store Check1->Success Yes Check2 Is Solution Clear? Sonicate->Check2 Heat Heat to 37°C (5 mins) Check2->Heat No Check2->Success Yes Check3 Is Solution Clear? Heat->Check3 Check3->Success Yes Fail QC Fail: Check Purity/Salt Form Check3->Fail No

Caption: Logical workflow for the solubilization of hydrochloride salts in DMSO, incorporating mechanical and thermal energy inputs.

Storage & Stability

  • Aliquoting: Never store the bulk stock in a single container. Aliquot into single-use volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles.
    
  • Temperature: Store at -20°C (short term < 1 month) or -80°C (long term).

  • Hygroscopicity: DMSO absorbs water from the air.[9] Even 1% water content can cause the compound to precipitate upon freezing. Ensure caps are sealed with Parafilm or use O-ring cryovials.

Biological Application: The "Crash-Out" Risk

When using this stock in biological assays (aqueous media), the "crash-out" effect is the biggest risk.

The Intermediate Dilution Method: Do not pipette 100% DMSO stock directly into cell culture media.

  • Step A: Prepare an intermediate dilution in 100% DMSO (e.g., dilute 10 mM stock to 1 mM in DMSO).

  • Step B: Dilute the intermediate into the aqueous buffer/media while vortexing the media.

  • Limit: Keep final DMSO concentration

    
     0.1% (v/v) to avoid solvent toxicity.
    

Solubility Limit Warning: If the compound precipitates in media, the practical solubility limit in aqueous buffer may be lower than in DMSO. 5-(Piperidin-4-yl)pyrimidine is a base; its solubility in neutral/basic media (pH 7.4) is lower than in acidic media.

References

  • BenchChem. (2025).[5][9][10] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

  • Gaylord Chemical. (2023).[4] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Retrieved from

  • Sigma-Aldrich. (n.d.). 5-(piperidin-4-yl)pyrimidine dihydrochloride Product Information. Retrieved from

  • ResearchGate. (2016).[11] Best practices for DMSO stock preparation and serial dilutions. Retrieved from

Sources

Application Note: Strategic Utilization of 5-(Piperidin-4-yl)pyrimidine Hydrochloride in Suzuki-Miyaura Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

5-(Piperidin-4-yl)pyrimidine hydrochloride (CAS 690261-65-5) is a privileged, nitrogen-rich heterocyclic building block widely utilized in the design of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and melanocortin-4 receptor (MC4R) modulators [1].

Because the native scaffold lacks a halogen or boronic acid, its relationship with the Suzuki-Miyaura cross-coupling reaction is twofold:

  • Upstream Synthesis: The core scaffold is constructed via a highly efficient Suzuki coupling between a pyrimidine halide and a tetrahydropyridine boronic ester.

  • Downstream Application: The secondary amine of the piperidine is functionalized with a halogenated linker, transforming the molecule into an advanced electrophile for late-stage Suzuki couplings to generate complex biaryl active pharmaceutical ingredients (APIs).

This application note provides drug development professionals with field-proven, self-validating protocols for both synthesizing this scaffold via Suzuki coupling and deploying it in downstream palladium-catalyzed workflows.

Mechanistic Insights & Strategic Role (E-E-A-T)

Why Choose This Scaffold?

The pyrimidine ring acts as a robust hydrogen-bond acceptor with high metabolic stability (resisting cytochrome P450-mediated oxidation). Concurrently, the piperidine ring imparts basicity, which improves aqueous solubility and modulates the physicochemical properties of the final drug candidate.

Causality in Reaction Design
  • Upstream Catalyst Selection: When synthesizing the scaffold, the coupling of 5-bromopyrimidine with N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester requires a bidentate palladium catalyst such as

    
    . The large bite angle of the dppf ligand suppresses competitive protodeboronation and 
    
    
    
    -hydride elimination—common pitfalls when using non-aromatic, cyclic boronic esters [2].
  • Downstream Base Selection: For downstream applications, the hydrochloride salt of the piperidine must be carefully neutralized in situ using a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA). Using stronger or nucleophilic bases can cause premature degradation of the electrophile or poison the palladium catalysts used in subsequent late-stage Suzuki couplings.

  • Biphasic Solvent Systems: The use of a 1,4-dioxane/water biphasic system in the Suzuki steps ensures the simultaneous solubility of the hydrophobic organic electrophile and the inorganic base (e.g.,

    
    ) required to form the reactive boronate complex during the transmetalation step [3].
    

Workflow Visualizations

Upstream: Synthesis of the Scaffold

Upstream A 5-Bromopyrimidine + N-Boc-THP-4-boronic ester B Suzuki Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O A->B C N-Boc-5-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine B->C D Catalytic Hydrogenation Pd/C, H2 (50 psi), MeOH C->D E N-Boc-5-(piperidin-4-yl)pyrimidine D->E F Boc Deprotection 4N HCl in Dioxane E->F G 5-(Piperidin-4-yl)pyrimidine HCl (Target Scaffold) F->G

Synthetic route to 5-(Piperidin-4-yl)pyrimidine hydrochloride via Suzuki coupling.

Downstream: Integration into Complex APIs

Downstream A 5-(Piperidin-4-yl)pyrimidine HCl B N-Alkylation/Amidation (e.g., with 4-Bromobenzoyl chloride) A->B C Aryl Bromide Intermediate B->C D Late-Stage Suzuki Coupling Ar-B(OH)2, Pd(PPh3)4, Base C->D E Complex Biaryl API (Final Drug Candidate) D->E

Integration of the scaffold into complex APIs using downstream Suzuki coupling.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for both the upstream synthesis of the scaffold and its downstream application in late-stage cross-coupling.

Reaction PhaseElectrophileNucleophileCatalyst SystemBase / SolventTemp / TimeTypical Yield
Upstream Suzuki 5-BromopyrimidineN-Boc-THP-4-boronic ester5 mol%


/ Dioxane:

(4:1)
90°C / 12 h75–85%
Hydrogenation Alkene Intermediate

Gas (50 psi)
10 wt% Pd/CMethanol25°C / 6 h>95%
Deprotection N-Boc Intermediate4N HClNone1,4-Dioxane25°C / 2 h>98%
Downstream Suzuki Piperidine-N-Aryl BromideAryl Boronic Acid5 mol%


/ Toluene:EtOH:

100°C / 8 h65–80%

Experimental Protocols

Protocol A: Upstream Synthesis of the Scaffold via Suzuki Coupling

This protocol details the formation of the C-C bond between the pyrimidine and the tetrahydropyridine rings.

  • Reaction Setup & Degassing: In a 250 mL round-bottom flask, dissolve 5-bromopyrimidine (10.0 mmol) and N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (11.0 mmol) in 80 mL of 1,4-dioxane. Add 20 mL of an aqueous solution of

    
     (30.0 mmol).
    
    • Self-Validation Check: Sparge the biphasic mixture with Argon for at least 15 minutes. Degassing is critical because oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II) peroxo complexes, which will stall the catalytic cycle and result in unreacted starting material.

  • Catalyst Addition: Quickly add

    
     (0.5 mmol, 5 mol%) under a positive stream of Argon. Attach a reflux condenser and heat the mixture to 90°C for 12 hours.
    
  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the N-Boc-alkene intermediate.
    
  • Reduction & Deprotection: Dissolve the intermediate in MeOH and add 10 wt% Pd/C. Stir under

    
     (50 psi) for 6 hours. Filter through Celite and concentrate. Treat the resulting residue with 4N HCl in dioxane for 2 hours at room temperature. The product, 5-(Piperidin-4-yl)pyrimidine hydrochloride , will precipitate as a white solid. Filter and dry under vacuum.
    
Protocol B: Downstream Late-Stage Suzuki Coupling

This protocol details how to utilize the synthesized scaffold to build a complex API.

  • N-Functionalization (Preparation of the Electrophile): Suspend 5-(Piperidin-4-yl)pyrimidine hydrochloride (5.0 mmol) in dry DCM (50 mL). Add DIPEA (15.0 mmol) to liberate the free base. Slowly add 4-bromobenzoyl chloride (5.5 mmol) at 0°C. Stir for 2 hours. Wash with saturated

    
    , dry, and concentrate to yield the aryl bromide intermediate.
    
  • Late-Stage Suzuki Setup: In a Schlenk tube, combine the aryl bromide intermediate (2.0 mmol), an aryl boronic acid of choice (2.4 mmol), and

    
     (6.0 mmol). Add a degassed solvent mixture of Toluene/EtOH/
    
    
    
    (10:2:1, 13 mL).
  • Coupling Execution: Add

    
     (0.1 mmol, 5 mol%). Seal the tube and heat at 100°C for 8 hours.
    
    • Causality Note:

      
       is chosen here over 
      
      
      
      because the electrophile is now a standard, unhindered aryl bromide, and
      
      
      provides a highly active, unhindered metal center ideal for rapid oxidative addition to standard
      
      
      C-Br bonds.
  • Isolation: Cool the reaction, extract with EtOAc, and wash with 1N NaOH to remove unreacted boronic acid byproducts. Purify the organic layer via preparative HPLC to isolate the final complex biaryl API.

References

  • European Patent Office. (2008). Substituted heteroarylpiperidine derivatives as melanocortin-4 receptor modulators. EP1945604A1. Available at:[1]

  • Google Patents. (2018). A kind of preparation method of trifluoromethyl pyrimidine derivative. CN108129456A. Available at:[2]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at:[Link]

Sources

Application Note: Reductive Amination Protocols for 5-(Piperidin-4-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Late-stage functionalization, N-alkylation methodologies, and mechanistic optimization.

Introduction and Strategic Significance

The 5-(piperidin-4-yl)pyrimidine scaffold is a privileged pharmacophore widely utilized in modern drug discovery. Its structural geometry and hydrogen-bonding potential make it a frequent core in the design of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and melanocortin-4 receptor modulators [1].

In medicinal chemistry, the secondary amine of the piperidine ring serves as an ideal vector for late-stage diversification. Reductive amination is the premier method for converting this secondary amine into a tertiary amine. Unlike direct alkylation with alkyl halides—which often suffers from over-alkylation (quaternization) and requires harsh basic conditions—reductive amination is highly chemoselective, mild, and avoids the formation of toxic byproducts.

Mechanistic Causality and Reagent Selection

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen to ensure a self-validating, reproducible workflow.

The reductive amination of 5-(piperidin-4-yl)pyrimidine proceeds via a two-step cascade:

  • Condensation: The nucleophilic secondary amine attacks the carbonyl group of an aldehyde or ketone, eliminating water to form a transient iminium ion .

  • Reduction: A hydride source selectively reduces the iminium ion to the final tertiary amine.

The Gold Standard: Sodium Triacetoxyborohydride (STAB)

For the N-alkylation of piperidines, Sodium triacetoxyborohydride (


) is the undisputed reagent of choice [2]. The three electron-withdrawing acetate ligands stabilize the boron-hydride bond, significantly dampening its reactivity compared to Sodium borohydride (

). This tuning ensures that STAB reduces the highly electrophilic iminium ion without prematurely reducing the starting aldehyde or ketone to an alcohol. Furthermore, STAB is a non-toxic alternative to Sodium cyanoborohydride (

), eliminating the risk of liberating lethal hydrogen cyanide gas during acidic workups [3].
Solvent and Catalyst Dynamics
  • Solvent: 1,2-Dichloroethane (DCE) is preferred over Dichloromethane (DCM) or Tetrahydrofuran (THF). DCE provides superior solubility for polar pyrimidine intermediates and has a higher boiling point (83°C), allowing for gentle heating if iminium formation is sluggish.

  • Catalyst: The addition of 1–2 equivalents of glacial acetic acid (AcOH) is highly recommended. AcOH serves a dual purpose: it protonates the carbonyl oxygen to accelerate nucleophilic attack, and it buffers the system to the optimal pH (4.0–5.0) for STAB stability.

Comparative Data Analysis

To guide reagent selection during process optimization, the following table summarizes the quantitative and qualitative profiles of common reducing agents used in piperidine functionalization.

Reducing AgentReactivitySelectivity (Iminium vs. Carbonyl)Toxicity ProfileOptimal pH Range

(STAB)
MildExcellent Low (Acetate byproducts)4.0 – 5.0

ModerateGoodHigh (HCN gas risk at low pH)6.0 – 7.0

StrongPoor (Reduces carbonyls directly)Low8.0 – 10.0

Logical Workflow Visualization

Logical workflow of the reductive amination process for piperidine derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints and specific workup rationales are included to ensure high-fidelity execution.

Protocol A: Direct Reductive Amination (Standard for Aldehydes and Unhindered Ketones)

This is the primary methodology for coupling 5-(piperidin-4-yl)pyrimidine with aliphatic or aromatic aldehydes.

Reagents:

  • 5-(Piperidin-4-yl)pyrimidine (1.0 eq, limiting reagent)

  • Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.1 M)

Step-by-Step Methodology:

  • System Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, purge the atmosphere with inert gas (N₂ or Ar).

  • Dissolution & Catalysis: Dissolve 5-(piperidin-4-yl)pyrimidine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous DCE to achieve a 0.1 M concentration. Add glacial acetic acid (1.0 eq) dropwise.

    • Causality Insight: Pre-mixing the amine and aldehyde with acid allows the transient iminium ion to form before the reducing agent is introduced, maximizing yield and preventing competitive aldehyde reduction.

  • Condensation Phase: Stir the mixture at room temperature (20–25°C) for 30–60 minutes.

  • Reduction Phase: Add STAB (1.5 eq) portion-wise over 10 minutes.

    • Causality Insight: Portion-wise addition mitigates mild exothermic activity and prevents localized depletion of the hydride source.

  • Monitoring: Stir the reaction at room temperature for 4–12 hours. Monitor conversion via LC-MS or TLC (Eluent: DCM/MeOH 9:1 with 1% aqueous

    
    ). The pyrimidine core is highly UV-active (254 nm).
    
  • Quench & Workup: Once complete, cool the flask to 0°C and slowly quench by adding saturated aqueous

    
     (equal volume to DCE). Stir vigorously for 15 minutes.
    
    • Causality Insight: The basic quench is critical. It neutralizes the acetic acid, decomposes residual STAB, and ensures the basic pyrimidine-piperidine product is fully deprotonated and partitions into the organic layer.

  • Isolation: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
    
Protocol B: Stepwise Reductive Amination (For Sterically Hindered Ketones)

When reacting 5-(piperidin-4-yl)pyrimidine with bulky ketones, STAB may fail to reduce the substrate because the iminium ion cannot form efficiently under standard conditions. A stepwise approach using a Lewis acid is required.

Step-by-Step Methodology:

  • Forced Imine Formation: In a sealed tube under N₂, dissolve 5-(piperidin-4-yl)pyrimidine (1.0 eq) and the sterically hindered ketone (1.5 eq) in anhydrous THF (0.2 M). Add Titanium(IV) isopropoxide (

    
    ) (2.0 eq).
    
    • Causality Insight:

      
       acts as a powerful Lewis acid to activate the ketone and as a water scavenger to irreversibly drive the equilibrium toward the imine/iminium intermediate.
      
  • Thermal Activation: Heat the mixture to 60°C and stir for 12–18 hours.

  • Reduction: Cool the reaction mixture to 0°C. Add Sodium borohydride (

    
    ) (1.5 eq) in one portion. Stir for an additional 4 hours, allowing the reaction to slowly warm to room temperature.
    
  • Workup: Quench the reaction by adding 1M aqueous NaOH (2 mL per mmol of Ti).

    • Causality Insight: NaOH hydrolyzes the titanium complex, precipitating it as insoluble

      
       salts.
      
  • Filtration: Filter the resulting white slurry through a pad of Celite, washing generously with Ethyl Acetate. Separate the organic layer from the filtrate, dry over

    
    , and concentrate to yield the crude tertiary amine.
    

References

  • European Patent Office. SUBSTITUTED HETEROARYLPIPERIDINE DERIVATIVES AS MELANOCORTIN-4 RECEPTOR MODULATORS. EP 2 176 250 B1.
  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Based on Abdel-Magid et al., J. Org. Chem., 1996, 61, 3849-3862. Available at:[Link]

Sources

Application Notes and Protocols: The Preparation of Stock Solutions for 5-(Piperidin-4-yl)pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-(Piperidin-4-yl)pyrimidine and its salt forms are heterocyclic compounds frequently utilized as key building blocks and intermediates in medicinal chemistry and drug discovery.[1][2] The integrity of all subsequent experimental data hinges on the accurate and consistent preparation of stock solutions from the solid compound. The hydrochloride salt form is commonly used to improve the aqueous solubility and stability of the parent molecule.[3]

This document provides a comprehensive guide and detailed protocols for the preparation, storage, and handling of stock solutions of 5-(Piperidin-4-yl)pyrimidine hydrochloride. Adherence to these guidelines is critical for ensuring solution stability, concentration accuracy, and experimental reproducibility. As a Senior Application Scientist, this guide is designed to explain not only the procedural steps but also the underlying scientific principles that govern them, ensuring a self-validating and robust workflow.

Physicochemical Properties and Compound Identity

A crucial first step in any protocol is to confirm the identity and properties of the specific reagent lot being used. 5-(Piperidin-4-yl)pyrimidine may be supplied as a monohydrochloride or a dihydrochloride salt, which directly impacts its molecular weight and, consequently, all mass-based concentration calculations.

Actionable Directive: Always consult the Certificate of Analysis (CofA) or product data sheet provided by the supplier to confirm the exact molecular formula and molecular weight before proceeding.[4]

The key physicochemical data are summarized below:

PropertyValue (Monohydrochloride)Value (Dihydrochloride)Data Source
Chemical Formula C₉H₁₃N₃ · HClC₉H₁₃N₃ · 2HCl[4][5]
Molecular Weight ~199.68 g/mol 236.14 g/mol [4][5]
CAS Number 690261-65-51864059-34-6[1][4][6]
Appearance White to off-white crystalline solidWhite to off-white crystalline solid[7] (General)
Primary Solvent DMSO (Dimethyl Sulfoxide)DMSO (Dimethyl Sulfoxide)[7][8][9]
Aqueous Solubility Low; pH-dependentLow; pH-dependent[2] (General)

Causality Note: The principle of "like dissolves like" dictates solvent selection.[7][10] As a polar organic molecule, 5-(Piperidin-4-yl)pyrimidine dissolves well in polar aprotic solvents like DMSO. While the hydrochloride salt enhances water solubility compared to the free base, high-concentration aqueous stocks are generally not recommended due to potential stability and solubility limits.[8] A high-concentration primary stock in an organic solvent like DMSO is the industry-standard approach.

Essential Materials and Equipment

Reagents:

  • 5-(Piperidin-4-yl)pyrimidine hydrochloride (confirmed salt form)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO), ≥99.9%

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS) for working solutions

Equipment:

  • Calibrated analytical balance (precision of at least 0.1 mg)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

  • Chemical fume hood or well-ventilated area

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated micropipettes (P1000, P200, P20) and sterile tips

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

  • Centrifuge for vials/tubes

Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM primary stock solution, a common starting concentration for many small molecules. Calculations are provided for the dihydrochloride form as an example.

Pre-Preparation Steps
  • Equilibration: Before opening, allow the vial of solid compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.[8]

  • Collection: Briefly centrifuge the vial (e.g., 200-500 RPM for 1 minute) to ensure all powder is collected at the bottom, preventing loss of material that may adhere to the cap or sides during shipping.[9][11]

Calculation of Required Mass

The fundamental formula for this calculation is: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000

Example Calculation (10 mM Stock, 1 mL, Dihydrochloride form):

  • Mass (mg) = 10 mM × 1 mL × 236.14 g/mol / 1000

  • Mass (mg) = 2.36 mg

The table below provides pre-calculated masses for common stock volumes.

Desired VolumeMass for 10 mM Stock (Dihydrochloride, MW 236.14)Mass for 10 mM Stock (Monohydrochloride, MW 199.68)
1 mL2.36 mg2.00 mg
5 mL11.81 mg9.98 mg
10 mL23.61 mg19.97 mg
Step-by-Step Dissolution Protocol
  • Weighing: In a chemical fume hood, carefully weigh the calculated mass of 5-(Piperidin-4-yl)pyrimidine hydrochloride into a sterile, appropriately labeled amber vial.

  • Solvent Addition: Add the desired volume of fresh, anhydrous DMSO to the vial using a calibrated micropipette. The use of anhydrous DMSO is critical as contaminating moisture can reduce the solubility and stability of many compounds.[8]

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • Verification: Visually inspect the solution against a light source to ensure all solid particles have completely dissolved. If particulates remain, proceed to the next step.

  • Assisted Dissolution (If Necessary): Briefly sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C.[9] These methods increase molecular motion and can facilitate the dissolution of stubborn compounds. Avoid overheating, as it can degrade the compound.[9]

  • Final Inspection: Re-inspect the solution to confirm it is clear and free of any precipitate.

Protocol: Preparation of Aqueous Working Solutions

Most biological experiments require the compound to be in an aqueous buffer. However, directly diluting a high-concentration DMSO stock into an aqueous medium can cause the compound to precipitate out of solution.[8] This protocol minimizes that risk.

Guiding Principle: The final concentration of DMSO in the experimental medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity or artifacts.[7]

Serial Dilution Strategy
  • Intermediate Dilution (Optional but Recommended): It is often best practice to first make an intermediate dilution of the primary stock in DMSO before the final aqueous dilution.[8] For example, dilute the 10 mM primary stock 1:10 in DMSO to create a 1 mM intermediate stock.

  • Final Aqueous Dilution: To prepare a 10 µM working solution from a 1 mM intermediate stock (a 1:100 dilution), rapidly add 10 µL of the 1 mM stock to 990 µL of your final aqueous experimental buffer (e.g., cell culture medium, PBS).

  • Mixing Technique: It is crucial to add the DMSO stock to the aqueous buffer while vortexing or actively pipetting up and down. This rapid dispersion helps prevent localized high concentrations of the compound that can lead to precipitation.

  • Fresh Preparation: Always prepare aqueous working solutions fresh for each experiment. Due to lower solubility and stability in aqueous environments, these solutions should not be stored.[7]

Best Practices for Storage and Handling

Improper storage is a leading cause of compound degradation and experimental failure.[7] The following guidelines ensure the long-term integrity of your stock solutions.

Solution TypeStorage TemperatureContainerShelf LifeKey Considerations
Solid Compound -20°CTightly sealed vial, with desiccant>3 yearsStable for the duration of shipping at ambient temperature.[8][11]
DMSO Primary Stock -80°C (Recommended)Tightly sealed, amber polypropylene tubes>1 yearAliquot into single-use volumes to avoid repeated freeze-thaw cycles. [7][9][11]
DMSO Primary Stock -20°C (Acceptable)Tightly sealed, amber polypropylene tubes~6 monthsSuitable for medium-term storage.[7][11]
Aqueous Working Solution 2-8°CSterile, sealed tubes<24 hoursPrepare fresh daily. Do not store. [7]

Workflow Visualization

The following diagram illustrates the complete workflow for the preparation and storage of 5-(Piperidin-4-yl)pyrimidine hydrochloride stock solutions.

G cluster_prep Primary Stock Preparation cluster_storage Storage & Use reception 1. Compound Reception (Equilibrate & Centrifuge) weigh 2. Weigh Solid (Analytical Balance) reception->weigh Consult CofA add_dmso 3. Add Anhydrous DMSO weigh->add_dmso Calculated Volume dissolve 4. Dissolve (Vortex / Sonicate) add_dmso->dissolve aliquot 5. Aliquot into Single-Use Tubes dissolve->aliquot Visually Inspect storage 6. Long-Term Storage (-80°C) aliquot->storage working_sol 7. Prepare Fresh Working Solution (Serial Dilution) storage->working_sol Use one aliquot

Caption: Workflow for stock solution preparation of 5-(Piperidin-4-yl)pyrimidine HCl.

References

  • SMALL MOLECULES. Captivate Bio. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]

  • Preparation of Standard HCl Solution (Wet). University of Wisconsin Pressbooks. [Link]

  • Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. PMC (PubMed Central). [Link]

Sources

Application Note: Handling, Storage, and Stability Protocols for Pyrimidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrimidine hydrochloride salts are ubiquitous intermediates in the synthesis of nucleotide analogs, antivirals, and oncology drugs.[1] While salt formation improves aqueous solubility and bioavailability, it introduces significant physicochemical challenges—primarily hygroscopicity and hydrolytic instability.[2][3] This guide provides a scientifically grounded protocol for the lifecycle management of these reagents, from receipt to disposal, ensuring experimental reproducibility and personnel safety.

Chemical Nature & Critical Properties[4]

The Salt Trade-Off

Pyrimidine bases are often converted to hydrochloride (HCl) salts to enhance solubility in aqueous media, a critical requirement for biological assays. However, this modification fundamentally alters the solid-state properties of the material.

  • Hygroscopicity: The ionic lattice of the HCl salt is highly polar, creating a strong thermodynamic drive to adsorb atmospheric moisture. This can lead to deliquescence , where the solid dissolves in its own sorbed water.

  • Acidity & Hydrolysis: Upon dissolution (even in surface moisture), the HCl moiety dissociates, creating a locally acidic microenvironment (pH < 2). For functionalized pyrimidines (e.g., chloromethyl- or amino-pyrimidines), this acidity can catalyze degradation pathways such as deamination or hydrolysis of sensitive side chains [1].[1]

Material Characterization Table

Understanding the specific subclass of your pyrimidine salt is vital for determining the rigor of handling required.

PropertySimple Pyrimidine HClFunctionalized (e.g., Chloromethyl)Nucleotide Analogs (e.g., Gemcitabine HCl)
Hygroscopicity Moderate to HighHighModerate
Hydrolytic Stability StableUnstable (Alkylating agent)Stable (pH dependent)
Acidity (1% aq) pH 3.0 - 4.0pH < 2.0pH 2.5 - 3.5
Primary Hazard IrritantCorrosive / Toxic Cytotoxic / Irritant

Storage Protocols: The "Cold & Dry" Standard

The integrity of pyrimidine HCl salts correlates directly with the exclusion of moisture. The following protocol defines the storage hierarchy.

Storage Conditions
  • Temperature: Long-term storage is best at -20°C . Lower temperatures reduce the kinetics of hydrolysis and oxidation. For short-term use (<1 month), desiccated storage at 4°C is acceptable for stable variants [2].

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) whenever possible.

  • Container: Amber glass vials with Teflon-lined screw caps are preferred. Parafilm is insufficient for long-term moisture exclusion; use electrical tape or heat-shrink bands over the cap.

Desiccation Strategy

Never store HCl salts directly in a refrigerator without secondary containment.

  • Primary Container: The vial containing the salt.

  • Secondary Container: A sealed jar or Tupperware containing active desiccant (e.g., Drierite or Silica Gel).

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation on the cold solid.

Workflow Visualization: Receipt & Storage

StorageWorkflow cluster_legend Critical Control Point Start Receive Shipment Inspect Inspect Seal & MSDS (Check for clumping/discoloration) Start->Inspect TempCheck Is material frozen? Inspect->TempCheck Equilibrate Equilibrate to RT (Do NOT open) TempCheck->Equilibrate Yes Label Label with Date & Expiry (1 year default) TempCheck->Label No Equilibrate->Label Secondary Place in Secondary Container with Desiccant Label->Secondary Store Store at -20°C Secondary->Store

Figure 1: Logic flow for receiving and storing moisture-sensitive salts.[4] Note the critical equilibration step to prevent condensation.

Handling & Weighing Protocols

Accurate weighing of hygroscopic salts is a common source of experimental error. Absorbed water adds mass, leading to under-dosing of the active compound.

Environmental Control[5][7][8]
  • Ideal: Weigh inside a glove box under N2/Ar.

  • Standard: Weigh in a clean fume hood. Minimize airflow directly over the balance pan if possible, or use a draft shield.

  • Humidity: Avoid weighing if ambient relative humidity (RH) > 60%.

The "Difference Weighing" Method

Do not weigh hygroscopic salts by adding them slowly to an open boat.

  • Tare a capped weighing vial containing the bulk solid.

  • Remove an estimated amount of solid and place it into your reaction vessel.

  • Recap the source vial immediately.

  • Weigh the source vial again.

  • Calculate mass transferred:

    
    .
    
Handling Reactive Derivatives

For chloromethyl-pyrimidines or other alkylating salts:

  • Double Glove: Nitrile over Nitrile.

  • No Metal Spatulas: Use chemically resistant plastic or glass tools to avoid corrosion or metal leaching.

  • Neutralization Tray: Keep a tray with saturated sodium bicarbonate solution nearby to neutralize spills immediately.

Solubilization & Solution Stability

Solvent Selection
  • Preferred: DMSO or DMF (Anhydrous). These aprotic solvents suppress hydrolysis.

  • Problematic: Water, Methanol, Ethanol.[1][5] While soluble, protic solvents can facilitate nucleophilic attack on the pyrimidine ring or side chains, especially for reactive derivatives like 2-(chloromethyl)pyrimidine [3].[1]

Solution Preparation Protocol
  • Calculate the required volume.

  • Pre-chill the solvent if the compound is highly unstable.

  • Add Solid to Solvent: Do not add solvent to solid; adding solid to a larger volume of solvent prevents localized high concentration/acidity spikes.

  • Vortex briefly. Avoid sonication if the compound is thermally labile.

  • Aliquot: Divide into single-use aliquots immediately.

  • Freeze: Store aliquots at -20°C or -80°C. Never refreeze a thawed aliquot.

Solubility Logic Diagram

SolubilityLogic Start Select Solvent CheckType Is Pyrimidine Reactive? (e.g. Chloromethyl) Start->CheckType ReactiveYes Yes CheckType->ReactiveYes High Risk ReactiveNo No CheckType->ReactiveNo Standard Aprotic Use DMSO or DMF (Anhydrous) ReactiveYes->Aprotic Storage1 Use immediately or Store -80°C Aprotic->Storage1 Aqueous Water/PBS acceptable (Check pH stability) ReactiveNo->Aqueous Storage2 Store -20°C (Aliquot) Aqueous->Storage2

Figure 2: Decision matrix for solvent selection based on chemical reactivity.

Safety & Disposal (HSE)

Hazards[10]
  • Inhalation: Dust is highly irritating to the respiratory tract. Always handle in a fume hood.[6]

  • Skin/Eye: Acidic nature causes burns. Flush with water for 15 minutes if exposed.[7][8][9][10]

  • Corrosion: HCl salts can corrode metal balances and spatulas. Clean equipment immediately after use.

Disposal Protocol
  • Solid Waste: Dissolve in a combustible solvent and dispose of in the "Halogenated Organic Waste" stream for incineration.

  • Aqueous Waste: Neutralize with Sodium Bicarbonate (NaHCO3) to pH 7 before disposal, unless the compound is cytotoxic (e.g., Gemcitabine), in which case it must be treated as hazardous medical waste.

  • Spills: Cover with solid sodium bicarbonate or lime to neutralize acid, then sweep up.

References

  • BenchChem. (2025).[11][6] An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from

  • Cayman Chemical. (2025). 2-(chloromethyl)-Pyrimidine (hydrochloride) Product Information. Retrieved from

  • Smolecule. (2026).[4] Handling Hygroscopic Properties of Hydrochloride Salts in Drug Development. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Pyrimidine. Retrieved from

  • Zhang, Y., et al. (2017).[12] Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts. New Journal of Chemistry. Retrieved from

Sources

Procedure for converting 5-(Piperidin-4-yl)pyrimidine HCl to free base

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Neutralization and Isolation of 5-(Piperidin-4-yl)pyrimidine Free Base

Abstract & Strategic Analysis

This guide details the protocol for converting 5-(piperidin-4-yl)pyrimidine hydrochloride (salt) to its free base form. This intermediate is a critical building block in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs) and other kinase-targeting small molecules.

Chemical Context & Challenge: The molecule contains two distinct nitrogen environments:[1][2]

  • Pyrimidine Ring: Electron-deficient, weakly basic (

    
    ).
    
  • Piperidine Ring: Aliphatic secondary amine, strongly basic (

    
    ).
    

The Causality of Protocol Design: Standard neutralization protocols using weak bases (e.g.,


, pH ~8.5) will fail  to fully deprotonate the piperidine nitrogen. Due to the logarithmic nature of 

, a pH of at least 12.5 (preferably >13) is required to drive the equilibrium

toward the free base form. Furthermore, the free base exhibits moderate water solubility due to its polarity, necessitating the use of high-efficiency extraction solvents (e.g., DCM:MeOH or

:IPA) rather than standard non-polar solvents like hexanes or pure ether.

Material Specifications

ComponentSpecificationRole
Starting Material 5-(Piperidin-4-yl)pyrimidine HCl (or 2HCl)Target Substrate
Base 2N or 5N Sodium Hydroxide (

)
Deprotonation Agent (Target pH >12)
Extraction Solvent Dichloromethane (

) / Methanol (

)
Organic Phase (Ratio 9:1 v/v)
Drying Agent Anhydrous Sodium Sulfate (

)
Water Removal
Stationary Phase SCX-2 Cartridge (Optional)Alternative Purification (Method B)

Experimental Protocols

Method A: Liquid-Liquid Extraction (Standard Scale >1g)

Recommended for bulk synthesis where yield is prioritized.

  • Dissolution: Suspend the hydrochloride salt (1.0 equiv) in minimum water (approx. 5-10 mL per gram). The salt should fully dissolve; if not, slight warming (

    
    ) is permissible.
    
  • Basification:

    • Place the aqueous solution in an ice bath (

      
      ).
      
    • Slowly add 5N NaOH dropwise with vigorous stirring.

    • Critical Check: Monitor pH using a calibrated probe or high-range pH paper. Continue addition until pH

      
       13 . The solution may become cloudy as the free base oils out.
      
  • Extraction:

    • Transfer to a separatory funnel.[3]

    • Extract with DCM:MeOH (9:1) (

      
       vol of aqueous phase). Note: The addition of MeOH improves the recovery of the polar free base.
      
    • Troubleshooting: If an emulsion forms, add brine or filter the biphasic mixture through a Celite pad.

  • Drying & Isolation:

    • Combine organic layers and wash once with a small volume of brine (

      
       of organic vol) to remove bulk water without extracting the amine.
      
    • Dry over anhydrous

      
       for 15 minutes.
      
    • Filter and concentrate under reduced pressure (Rotavap) at

      
      .
      
  • Result: The free base is typically a viscous yellow oil or low-melting solid.

Method B: Solid Phase Extraction (SCX) (Small Scale <500mg)

Recommended for high-purity library synthesis.

  • Loading: Dissolve the salt in

    
    . Load onto a pre-conditioned SCX-2 (Strong Cation Exchange)  cartridge.
    
  • Washing: Flush the cartridge with 3 column volumes (CV) of

    
    . The neutral impurities pass through; the amine remains bound to the sulfonic acid resin.
    
  • Elution: Elute with 2M

    
     in 
    
    
    
    . Collect the eluate.
  • Finishing: Concentrate the ammoniacal methanol fraction to dryness to obtain the pure free base.

Quality Control & Validation

TestExpected Result (Free Base)Diagnostic Value
AgNO

Test
Negative (No precipitate)Confirms absence of Chloride ions (complete salt removal).

H-NMR (

)

-CH protons of piperidine shift upfield (approx. 2.6–3.0 ppm) compared to salt (>3.3 ppm).
Definitive structural confirmation.
Solubility Soluble in DCM; Insoluble in Water (at pH >12).Confirms polarity change.

Process Visualization (Workflow)

G Start Start: 5-(Piperidin-4-yl)pyrimidine HCl Dissolve Dissolve in Water Start->Dissolve Basify Adjust pH to >13 (5N NaOH) Dissolve->Basify Check_pH Is pH >= 13? Basify->Check_pH Check_pH->Basify No (Add more Base) Extract Extract with DCM:MeOH (9:1) (3x) Check_pH->Extract Yes Dry Dry Organic Phase (Na2SO4) Extract->Dry Evap Evaporate Solvent (Vac / 35°C) Dry->Evap Final Final Product: Free Base (Oil/Solid) Evap->Final

Caption: Logical workflow for the liquid-liquid extraction of 5-(piperidin-4-yl)pyrimidine free base.

References

  • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[4] Longman Scientific & Technical, 1989. (General procedures for amine neutralization). 4[5][6][7][8]

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press, 2012. (Theoretical basis of pKa and extraction efficiency).
  • PubChem. 5-(piperidin-4-yl)pyrimidine Compound Summary. National Library of Medicine. (Chemical Structure and Identifiers).

  • Movassaghi, M. & Hill, M. D. Single-Step Synthesis of Pyrimidine Derivatives. J. Am. Chem. Soc., 2006, 128, 14254-14255.[9] (Contextual synthesis of pyrimidine heterocycles).

Sources

Precision Synthesis of JAK Inhibitors via the 5-(Piperidin-4-yl)pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-(piperidin-4-yl)pyrimidine moiety represents a "privileged scaffold" in kinase inhibitor design, serving as a critical structural core for type I and type II Janus Kinase (JAK) inhibitors. This scaffold offers a unique balance of physicochemical properties: the pyrimidine ring functions as a robust hinge-binder, while the piperidine moiety projects into the solvent-exposed region, improving solubility and providing a vector for "warhead" attachment (e.g., acrylamides for covalent inhibition). This guide provides a validated, modular protocol for synthesizing this core, focusing on the regioselective assembly of 5-bromo-2-chloropyrimidine and N-Boc-4-piperidinylboronate esters.

Introduction: The Strategic Value of the Scaffold

In the development of JAK inhibitors (e.g., Fedratinib, Ruxolitinib analogs), the scaffold dictates both potency and pharmacokinetic profile. The 5-(piperidin-4-yl)pyrimidine architecture addresses two common failure modes in kinase drug discovery:

  • Lipophilicity Control: The sp³-rich piperidine ring disrupts the planarity of the aromatic core, improving solubility (logD) compared to fully aromatic biaryl systems.

  • Vectorial Functionalization: The piperidine nitrogen allows for the late-stage introduction of diversity elements (electrophiles, solubilizing groups) without altering the core binding mode.

Mechanistic Context[1][2][3][4][5][6][7][8][9][10]
  • Hinge Region: The pyrimidine N1 and C2-amino groups typically form a bidentate hydrogen bond network with the kinase hinge residues (e.g., Glu930/Leu932 in JAK2).

  • Solvent Front: The piperidine C4 attachment points the nitrogen toward the ribose binding pocket or solvent front, ideal for engaging Cys residues in covalent inhibitors (e.g., JAK3 Cys909).

Retrosynthetic Analysis & Strategy

The most robust route to this scaffold relies on a Suzuki-Miyaura Cross-Coupling first strategy. While nucleophilic aromatic substitution (SNAr) is possible on 2,4-dichloropyrimidine, it often suffers from regioselectivity issues (C4 vs. C2 mixtures).[1]

Optimal Disconnection:

  • Bond Formed: C5(pyrimidine)–C4(piperidine).

  • Starting Materials: 5-bromo-2-chloropyrimidine + tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate.

  • Rationale: The C5-Br bond is more reactive toward oxidative addition (Pd⁰) than the C2-Cl bond, allowing for chemoselective coupling without disturbing the C2-Cl handle required for the subsequent hinge-binder installation.

Visual Workflow

SyntheticStrategy SM1 5-Bromo-2-chloropyrimidine Int1 Intermediate A: 5-(N-Boc-piperidinyl)-2-chloropyrimidine SM1->Int1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Selective C-Br activation SM2 N-Boc-Piperidine Boronate SM2->Int1 Int2 Intermediate B: Scaffold Core (Protected) Int1->Int2 SNAr Displacement Acidic/Basic Conditions C-Cl displacement Aniline Ar-NH2 (Hinge Binder) Aniline->Int2 Final Final JAK Inhibitor (Deprotected/Functionalized) Int2->Final 1. TFA (Deprotection) 2. Acryloyl Cl (Capping)

Caption: Modular assembly of the JAK inhibitor core. The sequence prioritizes the sensitive C-C bond formation before the robust SNAr step.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling

Objective: Synthesize tert-butyl 4-(2-chloropyrimidin-5-yl)piperidine-1-carboxylate. Critical Parameter: Control of temperature and catalyst to prevent C2-Cl activation.

Reagents:

  • 5-Bromo-2-chloropyrimidine (1.0 equiv)

  • N-Boc-4-piperidineboronic acid pinacol ester (1.1 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂[2]·CH₂Cl₂ ) (0.05 equiv)

  • Base: Potassium carbonate (K₂CO₃) (2.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyrimidine halide, boronate ester, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Seal the vial and purge with N₂ or Ar for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (0.15 M concentration relative to halide) and 2M aq. K₂CO₃ (ratio 4:1 dioxane:water).[3][4]

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Do not exceed 90°C to avoid oxidative addition into the C2-chloride.

  • Monitoring: Monitor by LC-MS. Look for the product mass [M+H-Boc]⁺ or [M+Na]⁺. The starting bromide should be consumed; trace hydrolysis of the chloride (to the pyrimidinone) may be observed if the reaction runs too long.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically a white/off-white solid.

Protocol B: SNAr Installation of Hinge Binder

Objective: Displace the C2-chloride with an aromatic amine (e.g., 4-fluoroaniline or a heteroaryl amine).

Reagents:

  • Intermediate A (from Protocol A) (1.0 equiv)

  • Aniline/Amine nucleophile (1.2 equiv)

  • Acid Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.5–1.0 equiv) OR HCl (4M in dioxane).

  • Solvent: 2-Propanol (IPA) or 1,4-Dioxane.

Step-by-Step:

  • Mixture: Dissolve Intermediate A and the aniline in IPA (0.2 M).

  • Activation: Add p-TsOH. The acid protonates the pyrimidine N3, increasing the electrophilicity at C2.

  • Reaction: Heat to reflux (80–100°C) for 2–12 hours.

    • Alternative: For unreactive amines, use Buchwald-Hartwig conditions (Pd₂dba₃, Xantphos, Cs₂CO₃, Dioxane, 100°C).

  • Workup: Concentrate the solvent. Neutralize with sat. NaHCO₃ and extract with DCM/MeOH (9:1).

  • Purification: Silica gel chromatography.

Protocol C: Deprotection and Warhead Installation (Optional)

Objective: Generate the active acrylamide (for covalent inhibitors).

  • Deprotection: Treat the Boc-intermediate with TFA/DCM (1:2) at 0°C → RT for 1 hour. Concentrate to dryness (TFA salt).

  • Acylation: Redissolve the crude amine salt in DCM/DMF. Cool to -78°C or 0°C.

  • Base: Add DIPEA (3.0 equiv) to neutralize the salt.

  • Addition: Add Acryloyl chloride (1.0 equiv) dropwise. Crucial: Control stoichiometry to prevent bis-acylation if the hinge binder has secondary amines.

  • Quench: Quench immediately with water upon completion (usually <15 min).

Application Notes & Troubleshooting

Catalyst Selection: Why Pd(dppf)Cl₂?

Pyrimidines are N-heterocycles that can coordinate to Pd, potentially poisoning the catalyst.

  • Pd(PPh₃)₄: Often fails or requires high loading due to ligand dissociation.

  • Pd(dppf)Cl₂: The bidentate ferrocenyl ligand has a large bite angle and remains tightly bound to Pd, preventing catalyst deactivation by the pyrimidine nitrogens. It also promotes the reductive elimination step efficiently.

Regioselectivity Check

If you observe the "wrong" isomer (coupling at C2) or bis-coupling:

  • Cause: Temperature too high (>100°C) or highly active boronate.

  • Solution: Lower temperature to 60–70°C. Ensure the C5-position is a Bromide or Iodide, while the C2-position is a Chloride. The bond dissociation energy difference (C-Br vs C-Cl) is the primary control element.

Solubility Management

The 5-(piperidin-4-yl)pyrimidine intermediates can be moderately polar.

  • Extraction: Use DCM:MeOH (9:1) or EtOAc with 5% MeOH during workup to ensure full recovery from the aqueous phase.

  • Chromatography: If the free amine sticks to silica, use amine-functionalized silica or add 1% Et₃N to the eluent.

Quantitative Data Summary

ParameterRecommended ConditionRange/AlternativeImpact on Yield
Solvent System Dioxane/H₂O (4:1)DME/H₂O, Toluene/EtOHWater is essential for boronate activation.
Base Stoichiometry 2.0 – 3.0 equiv1.5 – 5.0 equivExcess base prevents protodeboronation.
Temperature 80°C60°C – 100°C>100°C risks C2-Cl substitution.
Pd Loading 5 mol%1 – 10 mol%<1 mol% often stalls due to N-coordination.

References

  • Title: "The piperidine-pyrimidine core is a versatile scaffold in pharmaceutical research.
  • Suzuki Coupling Methodology

    • Title: "Suzuki-Miyaura Cross-Coupling for the Synthesis of Key Intermedi
    • Source: MDPI - Chemical Proceedings.
    • URL: [Link][5]

  • Regioselectivity in Pyrimidines

    • Title: "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines."
    • Source: Journal of Organic Chemistry (PubMed).
    • URL: [Link]

  • JAK Inhibitor Design

    • Title: "Inside Perspective of the Synthetic and Comput
    • Source: Molecules (MDPI).
    • URL: [Link]

  • Covalent Inhibitor Synthesis (Zanubrutinib/Fedratinib analogs)

Sources

Application Note: Optimization of Nucleophilic Substitution with 5-(Piperidin-4-yl)pyrimidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Piperidin-4-yl)pyrimidine is a privileged pharmacophore found in numerous kinase inhibitors (e.g., JAK, CDK) and GPCR ligands. Its commercial availability as a hydrochloride salt (HCl) presents specific challenges in nucleophilic substitution reactions (


 and 

). The cationic nature of the piperidinium salt reduces nucleophilicity, requiring precise "free-basing" strategies to restore reactivity without compromising the stability of the electron-deficient pyrimidine ring.

This guide details optimized protocols for N-alkylation and N-heteroarylation , focusing on in situ neutralization, solvent effects, and base selection to maximize yield and regioselectivity.

Chemical Context & Challenges[1][2]

The Substrate[3][4]
  • Compound: 5-(Piperidin-4-yl)pyrimidine Hydrochloride (often supplied as

    
    ).
    
  • Reactive Center: The secondary amine of the piperidine ring (

    
    ).
    
  • Interfering Centers: The pyrimidine nitrogens (

    
    ) are weakly nucleophilic but can compete under forcing conditions or if the electrophile is highly activated.
    
The Salt Factor

The HCl salt form is robust and non-hygroscopic but kinetically inert in substitution reactions.

  • Challenge: The protonated amine (

    
    ) cannot act as a nucleophile.
    
  • Solution: An in situ deprotonation strategy is preferred over separate free-base isolation to prevent oxidation and streamline workflow.

Pre-Reaction Optimization: The "Solubility-Basicity" Matrix

Success depends on balancing the solubility of the ionic starting material with the lipophilicity of the electrophile.

ParameterRecommendationRationale
Solvent DMF or DMSO The HCl salt is insoluble in DCM/THF. DMF dissolves the salt and promotes

kinetics via cation solvation.
Base (Inorganic)

The "Cesium Effect": Higher solubility in organic solvents compared to

, accelerating the neutralization of the HCl salt.
Base (Organic) DIPEA (Hünig's Base)Useful for highly soluble electrophiles. Prevents aggregation but can be difficult to remove if the product is also an oil.
Additives TBAI (Tetrabutylammonium iodide)Phase transfer catalyst (10 mol%) recommended if using MeCN or weaker bases like

.

Protocol A: N-Alkylation ( )

Target: Synthesis of N-alkyl derivatives (e.g., benzyl, ethyl, propyl chains).

Mechanistic Insight

The reaction follows bimolecular kinetics. The rate-limiting step is the attack of the neutral piperidine nitrogen on the alkyl halide. Since the starting material is a salt, the effective concentration of the nucleophile is controlled by the base's ability to deprotonate the piperidinium species.

Step-by-Step Methodology
  • Preparation : To a reaction vial, add 5-(Piperidin-4-yl)pyrimidine HCl (1.0 equiv) and anhydrous DMF (concentration 0.1 M - 0.2 M).

  • Neutralization : Add

    
      (3.0 equiv).
    
    • Note: 1.0 equiv neutralizes the HCl; 1.0 equiv scavenges the acid produced during alkylation; 1.0 equiv ensures basicity is maintained.

    • Stir at Room Temperature (RT) for 15 minutes. The suspension may not clear completely, which is normal.

  • Alkylation : Add the Alkyl Halide (1.1 equiv) dropwise.[1]

    • Critical: If using highly reactive halides (e.g., benzyl bromide), cool to 0°C during addition to prevent bis-alkylation (quaternization).

  • Reaction : Stir at RT to 60°C for 4–16 hours.

    • Monitor by LCMS. The product will be significantly less polar than the starting material.

  • Workup :

    • Dilute with EtOAc.

    • Wash 3x with water (to remove DMF) and 1x with brine.

    • Dry over

      
       and concentrate.
      

Protocol B: N-Heteroarylation ( )

Target: Synthesis of bi-aryl systems (e.g., coupling with chloropyridines or chloropyrimidines).

Mechanistic Insight

This reaction proceeds via an addition-elimination mechanism (Meisenheimer complex). The piperidine amine attacks the electron-deficient heteroaryl halide. High temperatures are often required, making the thermal stability of the pyrimidine moiety a key advantage.

Step-by-Step Methodology
  • Preparation : Dissolve 5-(Piperidin-4-yl)pyrimidine HCl (1.0 equiv) in DMSO (0.2 M).

  • Base Selection : Add DIPEA (3.0 - 4.0 equiv).

    • Why Organic Base? At high temperatures (>80°C), inorganic bases can sometimes cause hydrolysis of sensitive heteroaryl halides. DIPEA is gentler and fully soluble.

  • Electrophile Addition : Add the Heteroaryl Halide (1.0 - 1.2 equiv).

  • Reaction : Heat to 100°C - 120°C for 2–12 hours.

    • Optimization: If the reaction is sluggish, switch to

      
       and raise temp to 130°C, or add KF (potassium fluoride) to leverage the higher lattice energy driving force.
      
  • Workup :

    • Pour the reaction mixture into crushed ice/water.

    • The product often precipitates as a solid. Filter and wash with water.[2]

    • If no precipitate, extract with DCM/MeOH (9:1).

Visualization of Workflows

Reaction Pathway Logic

The following diagram illustrates the decision tree for selecting conditions based on the electrophile type.

ReactionLogic Start Start: 5-(Piperidin-4-yl)pyrimidine HCl CheckElectrophile Analyze Electrophile Start->CheckElectrophile AlkylHalide Alkyl Halide (R-X) (Benzyl, Methyl, Ethyl) CheckElectrophile->AlkylHalide Aliphatic ArylHalide Heteroaryl Halide (Ar-X) (Cl-Pyridine, Cl-Pyrimidine) CheckElectrophile->ArylHalide Aromatic Cond_SN2 Condition A (SN2) Solvent: DMF Base: Cs2CO3 Temp: 25-60°C AlkylHalide->Cond_SN2 Prod_SN2 Product: N-Alkyl Piperidine Cond_SN2->Prod_SN2 Cond_SNAr Condition B (SNAr) Solvent: DMSO Base: DIPEA Temp: 100-120°C ArylHalide->Cond_SNAr Prod_SNAr Product: N-Aryl Piperidine Cond_SNAr->Prod_SNAr

Figure 1: Decision matrix for optimizing reaction conditions based on electrophile classification.

Mechanism of In-Situ Neutralization

This diagram details the microscopic events occurring during the "free-basing" step, highlighting the role of the carbonate base.

Mechanism Salt Piperidinium HCl Salt (R2NH2+ Cl-) Complex Transition State [R2NH...H...CO3] Salt->Complex Dissolution in DMF Base Cesium Carbonate (Cs2CO3) Base->Complex FreeBase Free Amine (Nucleophile) (R2NH) Complex->FreeBase Deprotonation Byproducts Byproducts: CsCl + CsHCO3 Complex->Byproducts Product Final Product (R2N-E) FreeBase->Product Attack on E+ Electrophile Electrophile (E+) Electrophile->Product

Figure 2: Mechanistic pathway of in-situ salt neutralization and subsequent nucleophilic attack.

Troubleshooting & Critical Parameters

ObservationProbable CauseCorrective Action
Low Conversion Incomplete neutralization of HCl salt.Increase base equivalents to 3.5x. Ensure solvent is dry (water inhibits

).
Precipitate in Reaction Formation of insoluble inorganic salts (KCl/NaCl).This is normal. Do not filter until workup. Ensure stirring is vigorous.
Regio-isomers (Rare) Alkylation at Pyrimidine N.Switch to a bulkier base (e.g.,

-BuOK) or lower temperature. Confirm structure via 2D NMR (HMBC).
Sticky Gum Formation Polymerization or solvent retention.Use a different workup solvent (e.g., DCM instead of EtOAc). Lyophilize from dioxane/water if needed.

References

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

  • National Institutes of Health (NIH). (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs. Bioorg Med Chem Lett. Retrieved from [Link]

  • ResearchGate. (2017).[1] Procedure for N-alkylation of Piperidine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 5-(Piperidin-4-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-(Piperidin-4-yl)pyrimidine derivatives. These structural motifs are highly valued pharmacophores in drug discovery, frequently appearing in kinase inhibitors and GPCR ligands. However, constructing this biaryl-like C–C bond via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) presents significant chemical challenges.

This guide is designed for researchers and scientists to diagnose, troubleshoot, and optimize their synthetic workflows, ensuring high-yield and reproducible results.

Section 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My Suzuki coupling yields are extremely low, and LC-MS analysis shows mostly deboronated starting material. What is causing this? A: You are experiencing protodeboronation , a highly common side reaction when working with heteroaryl boronic acids or esters. In basic aqueous media, the boronic ester undergoes base-catalyzed hydrolysis to the boronic acid, which then rapidly fragments into the parent arene and boric acid[1]. Because pyrimidine and piperidine rings alter the electronic distribution of the boronic species, they are particularly susceptible to this degradation pathway.

  • The Fix: Shift the kinetic competition in favor of transmetalation rather than decomposition. Use highly active, bulky precatalysts like XPhos Pd G3 or SPhos Pd G3, which rapidly form the active Pd(0) species at room temperature[2]. Alternatively, switch to anhydrous cross-coupling conditions using potassium trimethylsilanolate (TMSOK) and trimethyl borate to suppress the aqueous hydrolysis pathway[3].

Q2: Shortly after heating my reaction mixture, it turns completely black and conversion stalls at 10%. Is the catalyst dead? A: Yes. The black precipitate is palladium black , an inactive, agglomerated form of palladium metal[4]. This occurs due to catalyst poisoning. The basic secondary amine of an unprotected piperidine, as well as the nitrogen atoms on the pyrimidine ring, are strong


-donors. They can outcompete your phosphine ligands, coordinating directly to the Pd center and causing the complex to irreversibly aggregate[4].
  • The Fix: You must mask the basicity of the piperidine nitrogen. Always use an electron-withdrawing protecting group (e.g., N-Boc or N-Cbz) during the coupling step. Additionally, ensure your reaction solvents are rigorously degassed; trace oxygen oxidizes electron-rich phosphine ligands, leaving the Pd(0) unprotected and prone to aggregation[5].

Q3: I am using an N-Boc protected piperidine-4-boronic acid pinacol ester and a 5-bromopyrimidine, but the reaction is too slow. Can I just heat it longer? A: Heating for extended periods (e.g., 12–24 hours) often leads to thermal degradation of the boronic ester and increased homocoupling side reactions. Instead of conventional heating, transition to microwave-assisted synthesis . Microwave irradiation at 100 °C can drive the reaction to completion in just 15 minutes, vastly outpacing the kinetics of catalyst deactivation and protodeboronation[6].

Section 2: Quantitative Data Presentation

Optimizing the reaction conditions is critical for maximizing the yield of 5-(Piperidin-4-yl)pyrimidine derivatives. The table below summarizes benchmark data for the microwave-assisted Suzuki-Miyaura coupling of halogenated pyrimidines with heteroaryl boronic acids, demonstrating the impact of catalyst and solvent selection[6][7].

Catalyst (0.5 - 5 mol%)Solvent System (Degassed)BaseTemp / Time (Microwave)Observed Yield (%)Principal Failure Mode
Pd(OAc)₂DMF / H₂O (2:1)K₂CO₃100 °C / 15 min35%Rapid Pd black formation
PdCl₂(PPh₃)₂THF / H₂O (2:1)K₂CO₃100 °C / 15 min42%Incomplete conversion
Pd(dppf)Cl₂1,4-Dioxane / H₂O (2:1)K₂CO₃100 °C / 15 min58%Moderate protodeboronation
Pd(PPh₃)₄IsopropanolCsF100 °C / 15 min64%Ligand oxidation
XPhos Pd G3 1,4-Dioxane / H₂O (2:1) K₃PO₄ 100 °C / 15 min >85% Optimal Conditions

Section 3: Standard Operating Procedure (SOP)

The following self-validating protocol utilizes microwave irradiation and a Buchwald precatalyst to ensure high-yielding C–C bond formation while mitigating catalyst poisoning and protodeboronation.

Protocol: Microwave-Assisted Synthesis of N-Boc-5-(Piperidin-4-yl)pyrimidine

  • Reagent Preparation & Degassing (Critical Step):

    • Prepare a solvent mixture of 1,4-dioxane and deionized water (2:1 v/v).

    • Sparge the solvent mixture with dry Argon or Nitrogen gas for at least 30 minutes to remove dissolved oxygen. Self-Validation: Failure to degas will result in a visible color change from yellow to brown/black within the first 5 minutes of heating.

  • Reaction Assembly:

    • In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 5-bromopyrimidine (1.0 eq, 0.5 mmol) and N-Boc-piperidine-4-boronic acid pinacol ester (1.2 eq, 0.6 mmol).

    • Add anhydrous K₃PO₄ (2.0 eq, 1.0 mmol) as the base.

    • Add XPhos Pd G3 precatalyst (2 mol%, 0.01 mmol).

  • Solvent Addition & Sealing:

    • Transfer 6.0 mL of the degassed 1,4-dioxane/H₂O mixture into the vial under a positive stream of Argon. Seal the vial immediately with a crimp cap.

  • Microwave Irradiation:

    • Place the vial in the microwave reactor. Irradiate at 100 °C for exactly 15 minutes with continuous stirring[6].

  • Workup & Self-Validation:

    • Allow the vial to cool to room temperature. Perform a TLC or LC-MS check. Self-Validation: The mass of the desired product (

      
      ) should be the dominant peak. If significant starting material remains, verify the basicity of your aqueous phase (pH should be >9).
      
    • Dilute the mixture with Ethyl Acetate (20 mL) and wash with brine (2 x 10 mL). Extract the aqueous layer once more with EtOAc.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a Hexane/EtOAc or DCM/MeOH gradient) to yield the pure N-Boc protected intermediate.

Section 4: Visualizing the Workflow & Mechanism

Understanding the competitive pathways in your reaction flask is the key to rational optimization. The diagram below illustrates the active catalytic cycle versus the two primary failure modes: Protodeboronation and Catalyst Poisoning.

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Pyrimidine-Br) Pd0->OxAdd Ar-Br Poison Catalyst Poisoning (Free Amine/Pyrimidine N) Pd0->Poison Unprotected Amine TransMet Transmetalation (Boc-Piperidine-Bpin) OxAdd->TransMet Base, Ar'-Bpin RedElim Reductive Elimination (Target Product) TransMet->RedElim ProtoDeb Protodeboronation (Hydrolysis to Arene) TransMet->ProtoDeb H2O / High pH / Slow Catalyst RedElim->Pd0 Product Release PdBlack Palladium Black (Inactive Aggregation) Poison->PdBlack Irreversible

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the off-cycle deactivation pathways (Palladium Black formation and Protodeboronation).

Workflow Step1 1. Reagent Prep (Boc-Protection & Degassing) Step2 2. Catalyst Loading (XPhos Pd G3 & K3PO4) Step1->Step2 Step3 3. Microwave Synthesis (100°C, 15 mins) Step2->Step3 Step4 4. Workup & Extraction (EtOAc / Brine) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Figure 2: Streamlined experimental workflow for the microwave-assisted synthesis of pyrimidine derivatives.

References

1.1 - The University of Edinburgh 2.2 - National Institutes of Health (NIH) 3.3 - National Institutes of Health (NIH) 4.5 - Benchchem 5. 4 - Benchchem 6.7 - ResearchGate 7. 6 - Benchchem

Sources

Troubleshooting solubility issues with 5-(Piperidin-4-yl)pyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility of 5-(Piperidin-4-yl)pyrimidine Hydrochloride

Welcome to the Technical Support Center. 5-(Piperidin-4-yl)pyrimidine hydrochloride is a versatile building block widely used in medicinal chemistry and kinase inhibitor synthesis. However, its dual chemical nature—comprising a weakly basic pyrimidine ring and a strongly basic piperidine secondary amine formulated as a hydrochloride salt—presents unique solubility challenges across different solvent systems.

This guide is designed for researchers and drug development professionals to diagnose, understand, and resolve these solubility issues through causality-driven troubleshooting.

Part 1: Diagnostic Workflow

Before altering your experimental protocol, use the logical decision tree below to identify the root cause of your solubility issue based on your solvent system.

SolubilityTroubleshooting Start Solubility Issue: 5-(Piperidin-4-yl)pyrimidine HCl SolventType Which solvent system? Start->SolventType Aqueous Aqueous Media (Buffers/Water) SolventType->Aqueous Organic Organic Solvents (DCM/THF/DMSO) SolventType->Organic CheckCl Does buffer contain Cl⁻? (e.g., PBS, Saline) Aqueous->CheckCl CheckPolar Is solvent polar? Organic->CheckPolar CommonIon Common Ion Effect Precipitation of HCl salt CheckCl->CommonIon Yes CheckPH Is pH > 8.5? CheckCl->CheckPH No NonPolar Non-Polar / Weakly Polar (DCM, EtOAc, THF) CheckPolar->NonPolar No PolarOrg Polar Aprotic / Protic (DMSO, DMF, MeOH) CheckPolar->PolarOrg Yes Sol1 Use Cl⁻ free buffer (e.g., Acetate, Phosphate) CommonIon->Sol1 FreeBase Free Base Precipitation (Deprotonated piperidine) CheckPH->FreeBase Yes Sol2 Lower pH to 5.0 - 7.0 to maintain ionization FreeBase->Sol2 Sol3 Add DIPEA or TEA to generate free base in situ NonPolar->Sol3 Sol4 Vortex, heat to 40°C, or use sonication PolarOrg->Sol4

Decision tree for troubleshooting 5-(Piperidin-4-yl)pyrimidine HCl solubility based on solvent.

Part 2: Mechanistic FAQs

Q1: Why does my compound precipitate when diluted into PBS or simulated gastric fluid? This is a classic manifestation of the Common Ion Effect . 5-(Piperidin-4-yl)pyrimidine hydrochloride dissolves by dissociating into its constituent organic cation and chloride anion. The solubility product constant (


) dictates the maximum equilibrium concentration of these ions. Phosphate-Buffered Saline (PBS) and simulated gastric fluids contain high concentrations of chloride ions (e.g., ~137 mM NaCl in PBS). According to Le Chatelier's principle, this massive excess of common chloride ions forces the equilibrium to shift left, drastically reducing the solubility of the hydrochloride salt and causing it to precipitate[1][2].

Q2: I adjusted the pH of my aqueous solution to 9.0, and the compound crashed out. What happened? You have exceeded the pKa of the piperidine ring, triggering Free Base Precipitation . The secondary amine of the piperidine moiety has a pKa of approximately 11.2. At physiological or slightly acidic pH, this nitrogen is protonated, rendering the molecule highly polar and water-soluble. However, as the pH approaches or exceeds 9.0, a significant fraction of the molecules deprotonate into the neutral free base. The free base is highly lipophilic and lacks the hydration energy required to remain dissolved in water, leading to rapid precipitation.

Q3: How can I dissolve this salt in non-polar organic solvents (e.g., DCM, THF) for a coupling reaction? Hydrochloride salts possess high lattice energies and dielectric requirements, making them inherently insoluble in non-polar or weakly polar organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). To resolve this, you must perform in situ free-basing . By adding a stoichiometric excess of a non-nucleophilic organic base—such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—you neutralize the hydrochloride salt. This generates the highly organic-soluble free base and a soluble byproduct (e.g., DIPEA·HCl), allowing your reaction to proceed homogeneously.

Q4: What is the optimal method for preparing a stock solution for high-throughput screening (HTS)? For biological assays, prepare your primary stock in anhydrous Dimethyl Sulfoxide (DMSO). DMSO has a high dielectric constant and excellent solvating power for both the salt and free base forms. However, to prevent the common ion effect upon secondary dilution into assay buffers, ensure your final working buffer utilizes non-chloride salts (e.g., substituting NaCl with Na₂SO₄ to maintain isotonicity)[2].

Part 3: Quantitative Solubility Matrix

The table below summarizes the expected solubility behavior of 5-(Piperidin-4-yl)pyrimidine hydrochloride across various solvent systems, identifying the primary limiting factors and providing actionable workarounds.

Solvent SystemExpected SolubilityPrimary Limiting FactorRecommended Workaround
Deionized Water (pH ~5.5) High (>50 mg/mL)NoneN/A (Ideal for primary aqueous stocks)
PBS (pH 7.4, 137 mM NaCl) Low (<5 mg/mL)Common Ion Effect (Cl⁻)Substitute with Cl⁻-free buffers (e.g., Acetate)
Aqueous Buffer (pH > 10.0) Very Low (<1 mg/mL)Free Base PrecipitationMaintain pH below 8.0
Dichloromethane (DCM) Very Low (<1 mg/mL)Salt Polarity / Lattice EnergyAdd 1.5 - 2.0 eq DIPEA to form free base
DMSO (Anhydrous) High (>30 mg/mL)Viscosity / HydrationGentle warming (40°C) and sonication

Part 4: Validated Experimental Protocols

Protocol A: Overcoming the Common Ion Effect in Biological Assays

Use this protocol when preparing aqueous solutions for cellular assays where PBS typically causes precipitation.

  • Buffer Preparation: Prepare a 50 mM Sodium Phosphate buffer. Instead of using NaCl to achieve isotonicity (which introduces chloride ions), add Sodium Sulfate (Na₂SO₄) to reach the desired osmolarity (~300 mOsm/L).

  • Weighing: Accurately weigh the required amount of 5-(Piperidin-4-yl)pyrimidine hydrochloride into a sterile vial.

  • Dissolution: Add the chloride-free buffer to the vial to achieve the target concentration (up to 20 mg/mL).

  • pH Verification: Measure the pH of the solution. If necessary, adjust the pH to 6.5–7.0 using dilute H₂SO₄ or NaOH. Do not use HCl.

  • Validation: The solution must be optically clear. If turbidity is observed, the pH may be too high, causing free base precipitation.

  • Sterilization: Filter the clear solution through a 0.22 µm PTFE or PES syringe filter prior to introduction into the assay.

Protocol B: In Situ Free-Basing for Organic Synthesis

Use this protocol when utilizing the compound as a building block in amide coupling or alkylation reactions in organic solvents.

  • Suspension: Suspend 5-(Piperidin-4-yl)pyrimidine hydrochloride in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of 0.1 M. Observation: The mixture will be a cloudy, heterogeneous suspension.

  • Base Addition: While stirring vigorously under an inert atmosphere (N₂ or Ar), add 1.5 to 2.0 molar equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.

  • Validation: Monitor the reaction flask. Within 5 to 10 minutes, the cloudy suspension should transition into a completely clear, homogeneous solution. This self-validates that the insoluble hydrochloride salt has been successfully converted into the organic-soluble free base.

  • Coupling: Immediately add your coupling reagent (e.g., HATU, EDC) and the corresponding carboxylic acid to the clear solution to proceed with the synthesis.

References

[1] Title: Precaution on use of hydrochloride salts in pharmaceutical formulation | Source: PubMed (nih.gov) | URL: [2] Title: Common Ion Effect on Solubility of Ionic Salts | Source: CK-12 Foundation | URL: Title: PIPERIDINE | Source: Ataman Chemicals | URL:

Sources

Technical Support Center: Purification of 5-(Piperidin-4-yl)pyrimidine Hydrochloride Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-(Piperidin-4-yl)pyrimidine hydrochloride and its related intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this crucial building block. Here, we address common challenges and frequently asked questions encountered during the purification process, providing not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: From Crude to Pure

This section is structured to help you diagnose and solve specific issues you may encounter during the purification of 5-(Piperidin-4-yl)pyrimidine hydrochloride.

Issue 1: Low Purity After Initial Synthesis and Work-up

Question: My initial crude product of 5-(Piperidin-4-yl)pyrimidine hydrochloride shows multiple spots on TLC and low purity by HPLC. What is the most effective initial purification strategy?

Answer: The most robust initial clean-up for a basic compound like 5-(Piperidin-4-yl)pyrimidine is an acid-base extraction. This technique leverages the basicity of the piperidine nitrogen to separate the desired product from non-basic impurities.

Underlying Principle: Organic bases, such as amines, can be protonated by an acid to form water-soluble salts.[1] This allows for their extraction from an organic solvent into an aqueous acidic layer, leaving non-basic organic impurities behind. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). The protonated 5-(Piperidin-4-yl)pyrimidine will move into the aqueous layer.

  • Separation: Separate the aqueous layer. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 1 M sodium hydroxide (NaOH), until the pH is basic (pH > 10). This deprotonates the amine salt, making it organic-soluble.

  • Back-Extraction: Extract the aqueous layer with fresh DCM or ethyl acetate. The purified free base of 5-(Piperidin-4-yl)pyrimidine will now be in the organic layer.

  • Drying and Salt Formation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and then bubble HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in dioxane) to precipitate the desired hydrochloride salt.

  • Isolation: Collect the precipitated solid by filtration and wash with a small amount of cold solvent (e.g., diethyl ether) to remove any residual soluble impurities.

Workflow for Acid-Base Extraction

crude Crude Product in Organic Solvent add_hcl Wash with 1 M HCl crude->add_hcl separate1 Separate Layers add_hcl->separate1 aqueous_layer Aqueous Layer (Protonated Amine) separate1->aqueous_layer Collect organic_impurities Organic Layer (Neutral/Acidic Impurities) separate1->organic_impurities Discard basify Basify with NaOH aqueous_layer->basify extract_dcm Extract with DCM basify->extract_dcm separate2 Separate Layers extract_dcm->separate2 organic_product Organic Layer (Free Amine) separate2->organic_product Collect aqueous_waste Aqueous Layer (Waste) separate2->aqueous_waste Discard dry_salt Dry, Form HCl Salt organic_product->dry_salt pure_salt Pure Hydrochloride Salt dry_salt->pure_salt start Crude Product purity_check Assess Purity (TLC/HPLC) start->purity_check high_purity High Purity (>95%)? purity_check->high_purity low_purity Low Purity (<95%)? high_purity->low_purity No recrystallize Recrystallization high_purity->recrystallize Yes acid_base Perform Acid-Base Extraction low_purity->acid_base acid_base->purity_check chromatography Column Chromatography acid_base->chromatography If still impure final_product Pure Product recrystallize->final_product chromatography->final_product

Sources

Technical Support Center: Purification of 5-(Piperidin-4-yl)pyrimidine Hydrochloride

[1]

Ticket ID: #PUR-5PP-HCl Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Welcome to the Technical Support Hub

You are accessing the advanced troubleshooting guide for 5-(Piperidin-4-yl)pyrimidine hydrochloride (CAS: 1864059-34-6).[1] This intermediate is a critical scaffold in kinase inhibitor development (e.g., JAK inhibitors). Its dual-nitrogen heterocyclic structure—combining a basic secondary amine (piperidine) and an electron-deficient aromatic ring (pyrimidine)—creates unique purification challenges involving polarity, salt formation, and metal coordination.[1]

This guide replaces standard "product manuals" with a dynamic, problem-solution interface designed for the bench scientist.

Module 1: Diagnostic Triage

Before selecting a protocol, identify your primary impurity profile. Use the logic flow below to determine the correct remediation strategy.

Impurity_TriageStartAnalyze Crude SampleColorCheckIs the solid grey, black, or brown?Start->ColorCheckNMRCheck1H NMR: Extra alkyl peaks (t-Butyl/Boc)?ColorCheck->NMRCheckNo (White/Off-white)MetalIssuePalladium/Metal ContaminationColorCheck->MetalIssueYesSolubilityCheckSolubility Issue?NMRCheck->SolubilityCheckNoOrganicIssueProtected Intermediate (Boc-SM)NMRCheck->OrganicIssueYes (1.4 ppm singlet)SaltIssueInorganic Salts (NH4Cl / Borates)SolubilityCheck->SaltIssueInsoluble in MeOHRecrystRecrystallization ProtocolSolubilityCheck->RecrystOiling out

Figure 1: Diagnostic logic flow for identifying impurity classes in pyrimidine-piperidine salts.

Module 2: Metal Scavenging (Palladium Removal)

Issue: Sample is grey/dark; ICP-MS shows high Pd (>100 ppm). Context: This scaffold is often synthesized via Suzuki-Miyaura coupling (using Pd(dppf)Cl₂ or similar).[1] The pyrimidine nitrogens are excellent ligands, sequestering Palladium within the crystal lattice of the salt, making simple recrystallization ineffective [1].

Protocol A: The "Silica Thiol" Slurry (Recommended)

Why: Functionalized silica (Si-Thiol) binds Pd(II) and Pd(0) with higher affinity than the pyrimidine ring, without dissolving the product or requiring aqueous workup.

  • Dissolution: Dissolve crude 5-(piperidin-4-yl)pyrimidine HCl in the minimum amount of Methanol (MeOH) or Water .[1] (Avoid DMSO; it competes for Pd).

  • Loading: Add Si-Thiol (or MP-TMT resin) at 10–20 wt% relative to the substrate mass.[1]

  • Agitation: Stir gently at 40–50°C for 4 hours . Heat is crucial to break the Pyrimidine-Pd coordination.[1]

  • Filtration: Filter hot through a 0.45 µm PTFE membrane or a Celite pad to remove the resin.

  • Recovery: Concentrate the filtrate.

Protocol B: Activated Carbon (Cost-Effective)

Warning:[1][2] Carbon can adsorb the aromatic product, reducing yield.

  • Dissolve crude in hot MeOH.

  • Add Activated Carbon (Darco KB) (5 wt%).

  • Reflux for 1 hour.

  • Filter hot through Celite. Note: If the filtrate is still grey, repeat with a finer grade of carbon.

Module 3: Removing Organic Impurities (Boc-Starting Material)

Issue: NMR shows a singlet at ~1.45 ppm (Boc group) or aromatic impurities. Context: The starting material (N-Boc-4-(5-pyrimidinyl)piperidine) is lipophilic.[1] The product (HCl salt) is highly polar. We exploit this "Polarity Gap" using trituration [2].

Protocol: The "Reverse Polarity" Wash

Do not recrystallize yet. Use this pre-cleaning step to wash away non-salt organics.

Solvent SystemTarget ImpurityProcedure
Diethyl Ether Boc-Starting MaterialSuspend solid; sonicate 10 min; filter.[1]
Ethyl Acetate Boronic Acids / PinacolReflux suspension for 30 min; cool; filter.
DCM Non-polar byproductsSuspend solid; stir at RT; filter.

Expert Insight: The HCl salt of your product is virtually insoluble in DCM, Ether, and EtOAc. Any material that dissolves in these solvents is an impurity.

Module 4: Recrystallization (The "Oiling Out" Problem)

Issue: The product forms a sticky oil or gum instead of crystals upon cooling. Context: Amine salts are hygroscopic and prone to "oiling out" if the polarity change is too rapid or if water is present. You need a Displacement Crystallization using a solvent/anti-solvent pair [3].

Optimized Solvent Systems
  • System A (Standard): Methanol (Solvent) + Ethyl Acetate (Anti-solvent).

  • System B (Aggressive): Ethanol (Solvent) + Acetone (Anti-solvent).

  • System C (For hydrated salts): Isopropanol (IPA) + Water (9:1).

Step-by-Step Workflow

Recryst_WorkflowStep11. DissolveStep22. Hot FilterStep1->Step2Hot MeOH(Min vol)Step33. SeedStep2->Step3Cool toRTStep44. DosingStep3->Step4Add EtOAcdropwiseStep55. HarvestStep4->Step5Filter &Vac Dry

Figure 2: Displacement crystallization workflow preventing oiling out.

  • Dissolution: Dissolve 10g of crude salt in ~30-40 mL of boiling Methanol .

  • Hot Filtration: Quickly filter through a glass frit (remove inorganic salts like NaCl/NH₄Cl which are less soluble in hot MeOH than the product).

  • Seeding: Cool to room temperature. If available, add a few mg of pure crystal seed.

  • Anti-Solvent Addition:

    • Crucial: Add Ethyl Acetate (or Acetone) dropwise with vigorous stirring.

    • Stop when the solution turns permanently cloudy (turbidity point).

    • Let it stir for 30 mins.

  • Crystallization: Cool to 0°C. The oil should harden into a white solid.

  • Drying: Vacuum oven at 40°C. Note: Pyrimidine HCl salts hold solvents tightly; prolonged drying is required.

Module 5: Desalting (Converting to Freebase)

Issue: You need the free amine for the next reaction, or the salt is too impure. Context: 5-(Piperidin-4-yl)pyrimidine is water-soluble.[1] Standard extraction (DCM/Water) often fails because the free amine partitions into the aqueous phase.

Protocol: Ion Exchange / Solid Phase Extraction
  • Resin: Use a Strong Cation Exchange (SCX-2) cartridge.[1]

  • Load: Dissolve salt in MeOH/Water and load onto the cartridge. The amine binds; impurities wash through.

  • Wash: Flush with MeOH (removes non-basic impurities).

  • Elute: Release the product using 2M Ammonia in Methanol .

  • Evaporate: Concentrate to obtain the free base.

References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Crystallization and Purification). Link

  • Sigma-Aldrich Technical Service. (2025).[1] 5-(piperidin-4-yl)pyrimidine dihydrochloride Product Analysis and Handling. Link

  • Biotage. (2023).[3] How to Remove Palladium in Three Easy Steps: Scavenging Protocols. Link

For further assistance, please upload your HPLC/NMR data to the secure portal.[1]

Stability of 5-(Piperidin-4-yl)pyrimidine hydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role: Senior Application Scientist, Technical Support Division[1][2]

Technical Support Center: 5-(Piperidin-4-yl)pyrimidine HCl

Welcome to the Technical Support Hub. This guide addresses the physicochemical stability, handling, and troubleshooting of 5-(Piperidin-4-yl)pyrimidine hydrochloride (CAS: 690261-65-5 / 1864059-34-6 for dihydrochloride).[1][2] As a core scaffold in kinase inhibitor development (e.g., ERK, CDK inhibitors), maintaining the integrity of this building block is critical for reproducible assay data.[3]

The following insights are derived from structural activity relationships (SAR) of piperidine-pyrimidines and standard pharmaceutical stability protocols (ICH Q1A).

Part 1: Troubleshooting & FAQs

Q1: My aqueous stock solution turned yellow after 48 hours at room temperature. Is it still usable?

Status: High Risk – Do Not Use. Technical Insight: The yellowing of piperidine/pyrimidine solutions typically indicates oxidative degradation.[3] While the pyrimidine ring is electronically deficient and relatively stable to oxidation, the secondary amine on the piperidine ring is the weak link.[3]

  • Mechanism: In aqueous solution, trace transition metals or dissolved oxygen can catalyze the formation of N-oxides or radical intermediates at the secondary amine.[2][3]

  • Corrective Action: Always prepare stock solutions in degassed water or buffers containing 0.5 mM EDTA (to chelate metals).[3] Store under argon/nitrogen.

Q2: What is the optimal pH for storing this compound in solution?

Recommendation: pH 4.0 – 6.0. Reasoning:

  • Piperidine Moiety (pKa ~11.0): At neutral to acidic pH, the piperidine nitrogen is fully protonated (

    
    ).[3] This positive charge stabilizes the molecule against oxidation and prevents the formation of carbamates (reaction with atmospheric 
    
    
    
    ).[3]
  • Pyrimidine Moiety (pKa ~1.3 - 2.0): The pyrimidine ring is stable at pH 4-6.[1][2] Extreme acidic conditions (pH < 1) can lead to ring protonation and potential nucleophilic attack at the C-2/C-4 positions, though this is slow.[1][2][3]

  • Avoid Basic pH (>8.0): At basic pH, the piperidine exists as a free base, significantly increasing the rate of oxidative degradation and volatility.[3]

Q3: I am observing split peaks on my HPLC chromatogram. Is the compound degrading?

Diagnosis: Likely a pH Mismatch , not degradation.[3] Explanation: This compound contains two basic centers: the aliphatic piperidine and the aromatic pyrimidine.[3]

  • The Issue: If your HPLC mobile phase pH is near the pKa of the pyrimidine (approx pH 2-3) or the piperidine (rare in HPLC, but relevant), the molecule rapidly exchanges between protonated and deprotonated states, causing peak splitting or tailing.[3]

  • Solution: Ensure your mobile phase buffer is at least 2 pH units away from the pKa.[3]

    • Recommended: 0.1% TFA or Formic Acid (pH ~2.[3]0) keeps both nitrogens protonated, yielding sharp peaks.[3]

    • Alternative: High pH bicarbonate buffers (pH 10) are risky for column stability and compound oxidation.[3]

Q4: Can I freeze-thaw the aqueous stock solution?

Guideline: Limit to 3 cycles. Physics: As water freezes, solutes concentrate in the remaining liquid phase ("freeze-concentration effect").[1][2] This can locally drop the pH (if using phosphate buffers) or increase salt concentration, potentially precipitating the hydrochloride salt or accelerating degradation reactions.[3]

  • Best Practice: Aliquot stocks immediately after preparation into single-use vials. Store at -80°C.

Part 2: Experimental Protocols

Protocol A: Rapid Stability Assessment (Stress Test)

Use this protocol to validate the integrity of your specific batch before critical assays.

Materials:

  • Compound Stock (10 mM in Water)[1]

  • HPLC System (C18 Column, UV detection at 254 nm)[1][2][3]

  • Oxidant: 3% Hydrogen Peroxide (

    
    )[1]
    
  • Acid/Base: 0.1 M HCl and 0.1 M NaOH[3]

Workflow:

  • Control: Inject 10 µL of fresh stock. Record Area Under Curve (AUC).[3]

  • Oxidative Stress: Mix 50 µL stock + 50 µL 3%

    
    . Incubate 1 hour at RT. Inject.
    
    • Pass Criteria: >95% recovery of parent peak.[3] Piperidine N-oxides often elute earlier than the parent.[1][2][3]

  • Hydrolytic Stress: Mix 50 µL stock + 50 µL 0.1 M NaOH. Incubate 1 hour. Neutralize with HCl. Inject.

    • Pass Criteria: No new peaks >1%.[3] Pyrimidines can undergo ring-opening under strong base.[1][2][3]

Protocol B: Solubility & Dissolution

The HCl salt is hygroscopic.[3] Improper handling leads to weighing errors.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.

  • Solvent Choice:

    • Water: Solubility > 50 mg/mL (Excellent).[3] Resulting pH will be acidic (~4-5).[1][2][3]

    • DMSO: Solubility > 100 mg/mL.[3] Preferred for long-term frozen storage (-20°C).[1][2]

    • PBS (pH 7.4): Solubility is good, but ensure the buffering capacity is sufficient to neutralize the HCl counter-ion.[3]

Part 3: Data Visualization

Figure 1: Stability & Degradation Logic

This diagram illustrates the structural vulnerabilities of the scaffold and the logic behind the storage recommendations.[3]

StabilityLogic Compound 5-(Piperidin-4-yl)pyrimidine HCl Acidic Acidic pH (pH 4-6) (Protonated State) Compound->Acidic Dissolve in Water/0.1% FA Basic Basic pH (pH > 8) (Free Base State) Compound->Basic Dissolve in NaOH/High pH Buffer Stable STABLE Electrostatic Repulsion Prevents Oxidation Acidic->Stable Protects Amine Oxidant Oxidative Environment (Air/Peroxides) Basic->Oxidant Susceptible to Carbamate DEGRADATION Reaction with CO2 (Carbamate) Basic->Carbamate Atmospheric CO2 N_Oxide DEGRADATION Piperidine N-Oxide Formation Oxidant->N_Oxide Radical Attack

Caption: Mechanistic stability profile.[1][2] Protonation of the piperidine nitrogen (Acidic condition) is the primary defense against oxidation and carbamylation.[2][3]

Figure 2: Recommended QC Workflow

Decision tree for validating compound quality before use.

QC_Workflow Start Start: Solid Compound Visual Visual Inspection: White/Off-white Powder? Start->Visual Dissolve Dissolve in Water (Target 10mM) Visual->Dissolve Yes Fail_Discard FAIL: Discard Batch Visual->Fail_Discard No (Yellow/Brown) Check_Color Check Solution Color: Clear/Colorless? Dissolve->Check_Color HPLC HPLC Analysis (254 nm) Check_Color->HPLC Yes Check_Color->Fail_Discard No (Turbid/Yellow) Pass PASS: Use Immediately or Store -80°C HPLC->Pass Purity > 98% HPLC->Fail_Discard New Peaks > 2% Fail_Filter CAUTION: Filter (0.22um) & Re-quantify HPLC->Fail_Filter Insoluble Particles

Caption: Quality Control decision tree. Visual inspection is the first line of defense against degraded piperidine salts.[2][3]

Part 4: Summary Data Table

PropertyValue / CharacteristicImplication for Stability
Molecular Weight ~236.14 (Dihydrochloride)Small molecule, high diffusion rate.[1][2]
pKa (Piperidine) ~11.0 (Calculated)Highly basic.[3] Exists as cation at physiological pH.[3]
pKa (Pyrimidine) ~1.3 (Calculated)Very weak base.[3] Neutral at physiological pH.[3]
Hygroscopicity High (HCl salt)Absorbs water from air.[3] Keep desiccated.
UV Max ~254-260 nmDetectable by standard HPLC.[1]
Solubility (Water) > 50 mg/mLExcellent.[3] Acidic pH of solution stabilizes it.[3]
Critical Stressor Oxidation (Air)Protect from air. Use antioxidants if possible.[3]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10577239, 5-(Piperidin-4-yl)pyrimidine.[1][2] Retrieved from [Link][1]

  • Brown, D. J. (1994). The Pyrimidines.[3][4] Wiley-Interscience.[1][2][3] (General reference for pyrimidine ring stability and chemistry). [Link][1]

  • International Conference on Harmonisation (ICH).[3] (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3] (Industry standard for stress testing protocols).[3] [Link]

Sources

Recrystallization techniques for 5-(Piperidin-4-yl)pyrimidine hydrochloride

[1]

Welcome to the Application Support Hub. This guide addresses the purification and recrystallization of 5-(Piperidin-4-yl)pyrimidine hydrochloride , a critical intermediate often utilized in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.[1] The following protocols and troubleshooting steps are synthesized from industrial best practices for piperidinyl-pyrimidine salts.

Quick Reference: Physicochemical Profile
PropertyDescription
Chemical Structure Pyrimidine ring attached to the C4 position of a piperidine ring.[1]
Salt Forms Typically isolated as the Dihydrochloride (2HCl) [1] due to the basicity of both the secondary amine (piperidine, pKa ~11) and the pyrimidine nitrogens (pKa ~1.3).
Solubility Profile High: Water, Methanol. Moderate: Ethanol, DMSO. Low/Insoluble: Ethyl Acetate, Diethyl Ether, Hexanes, Dichloromethane.
Common Impurities Unreacted N-Boc intermediates, inorganic salts (NaCl/KCl), and oxidative by-products (yellow/brown coloration).[1]
Part 1: Solvent Selection & Strategy

Q: What is the optimal solvent system for recrystallizing this salt?

A: For the dihydrochloride salt, a single-solvent system is rarely effective due to the compound's high solubility in polar protic solvents and insolubility in non-polar organics.[1] We recommend a Binary Solvent System (Solvent/Anti-Solvent) .

  • Primary Recommendation: Methanol / Ethyl Acetate (MeOH/EtOAc)

    • Mechanism: Methanol acts as the good solvent, effectively dissociating the ionic lattice. Ethyl Acetate acts as the anti-solvent, reducing the dielectric constant of the medium and forcing the salt to crystallize.[1]

    • Ratio: Start with 1:3 (MeOH:EtOAc).

  • Alternative for High Purity: Ethanol / Diethyl Ether [1]

    • Why: Ethanol has a steeper solubility curve than methanol for this class of compounds. Diethyl ether is a more aggressive anti-solvent, useful for maximizing yield, though it carries higher flammability risks.

  • Removal of Inorganic Salts:

    • If your crude material contains NaCl or KCl (common from neutralization steps), use absolute Ethanol .

    • Protocol: Boil the crude solid in absolute ethanol. The organic salt will dissolve; inorganic salts will remain suspended. Perform a hot filtration to remove the inorganics before cooling [2].

Q: How do I determine the exact solubility curve for my specific batch?

A: Impurity profiles shift solubility. Perform this rapid "Cloud Point" validation before scaling up:

  • Weigh 100 mg of crude salt into a vial.

  • Add hot Methanol (near boiling) dropwise until clear. Record Volume (

    
    ).
    
  • Keep at reflux. Add hot Ethyl Acetate dropwise until a persistent cloudiness (turbidity) appears. Record Volume (

    
    ).
    
  • Add just enough hot Methanol to clear the solution again.[1]

  • Allow to cool.[1][2] If

    
    , you risk immediate precipitation (amorphous). Aim for a ratio where turbidity occurs at ~2-3x the solvent volume.[1]
    
Part 2: Troubleshooting Common Issues

Q: My product is "oiling out" instead of crystallizing. How do I fix this?

A: Oiling out (Liquid-Liquid Phase Separation) occurs when the compound precipitates as a solvated oil rather than a solid crystal lattice. This is common with piperidine salts containing residual water or excess impurities.[1]

Corrective Workflow:

  • Re-dissolve: Heat the mixture until the oil dissolves back into the solution.

  • Add Polarity: Add a small amount (5-10% v/v) of the good solvent (e.g., Methanol). This increases the solubility limit, preventing the rapid crash-out that leads to oiling.

  • Seed: Cool the solution to just above the cloud point and add a seed crystal of pure material.

  • Slow Cooling: Insulate the flask. Rapid cooling traps solvent, causing oiling. Rate: < 1°C/min.[1]

Q: The crystals are colored (yellow/brown) even after recrystallization.

A: Pyrimidine derivatives are prone to oxidation, forming conjugated impurities that adsorb strongly to the crystal lattice.

  • Solution: Perform an Activated Carbon Treatment .[1]

    • Dissolve crude in hot Methanol (20 mL/g).

    • Add Activated Charcoal (5-10 wt% relative to substrate).[1]

    • Reflux for 15-30 minutes.[1] Do not prolong, as some HCl salts can degrade on acidic carbon surfaces.[1]

    • Filter hot through a Celite pad.[1]

    • Proceed with recrystallization.[1][2][3][4]

Part 3: Detailed Experimental Protocol

Standard Operating Procedure (SOP): Recrystallization of 5-(Piperidin-4-yl)pyrimidine 2HCl

  • Dissolution:

    • Place 10 g of crude 5-(Piperidin-4-yl)pyrimidine 2HCl in a 250 mL round-bottom flask.

    • Add Methanol (approx. 30-40 mL) and heat to reflux (65°C).

    • Note: If solids remain after 50 mL, they are likely inorganic salts. Filter them off while hot.[1][2]

  • Nucleation Setup:

    • Remove from heat source.[1][2]

    • While the solution is still hot (but not boiling), slowly add Ethyl Acetate down the side of the flask with stirring.

    • Stop adding when a faint, persistent turbidity is observed (approx. 60-80 mL EtOAc).[1]

    • Add 1-2 mL of hot Methanol to clear the solution.[1]

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (2-3 hours).

    • Critical: If oil droplets form, reheat and add more Methanol.

    • Once at room temperature, transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid using a Buchner funnel.

    • Wash: Rinse the filter cake with a cold mixture of 1:4 MeOH:EtOAc. Do not wash with pure Methanol, as it will dissolve your product.[1]

    • Drying: Dry under vacuum at 40-50°C for 12 hours. Hygroscopic salts may require drying over

      
      .[1]
      
Part 4: Visualizations & Logic Maps
Figure 1: Solvent System Decision Matrix

Caption: Logic flow for selecting the appropriate solvent system based on impurity profile and salt stoichiometry.

SolventSelectionStartStart: Crude 5-(Piperidin-4-yl)pyrimidine HClCheckInorganicContains Inorganic Salts?(NaCl, KCl)Start->CheckInorganicCheckColorIs the Solid Colored?(Yellow/Brown)CheckInorganic->CheckColorNoHotFilterDissolve in Hot Absolute EtOHFilter Hot (Remove NaCl)CheckInorganic->HotFilterYesRecrystStandardStandard RecrystallizationSystem: MeOH / EtOAcCheckColor->RecrystStandardNoCarbonTreatActivated Carbon Treatment(Reflux in MeOH -> Filter Celite)CheckColor->CarbonTreatYesHotFilter->CheckColorOptimizeSwitch to EtOH / Et2O(More aggressive anti-solvent)RecrystStandard->OptimizeLow Yield?CarbonTreat->RecrystStandard

Figure 2: Troubleshooting "Oiling Out"

Caption: Iterative workflow to resolve liquid-liquid phase separation (oiling out) during cooling.

OilingOutIssueProblem: Oiling OutReheatStep 1: Reheat to Reflux(Dissolve Oil)Issue->ReheatAddSolventStep 2: Add 5-10% Polar Solvent(MeOH or Water)Reheat->AddSolventSeedStep 3: Seed at Cloud PointAddSolvent->SeedCoolStep 4: Slow Cool(Insulate Flask)Seed->CoolCool->IssueRecurrence?SuccessFilter & IsolateCool->SuccessCrystals Formed

References
  • Sigma-Aldrich. (n.d.).[1] 5-(piperidin-4-yl)pyrimidine dihydrochloride Product Analysis. Retrieved from

  • BenchChem Technical Support. (2025). Recrystallization of Piperidinyl-Pyrimidine Derivatives: Protocols and Solvent Selection. Retrieved from

  • European Patent Office. (2012). Process for the preparation of piperazine and piperidine hydrochloride salts (US8569498B2). Retrieved from

Technical Support Center: Overcoming Steric Hindrance in 5-(Piperidin-4-yl)pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Topic: Synthetic Optimization & Steric Management Audience: Medicinal Chemists, Process Chemists Last Updated: March 2026

Executive Summary: The Steric "Umbrella" Effect

The 5-(piperidin-4-yl)pyrimidine scaffold presents a unique "umbrella" steric challenge. Unlike simple alkyl substitutions, the piperidine ring at the C5 position possesses significant conformational flexibility (chair/boat) and bulk, effectively shielding the adjacent C4 and C6 positions of the pyrimidine core. This steric shielding often leads to stalled cross-couplings, poor regioselectivity, and catalyst deactivation during Palladium-catalyzed reactions.

This guide provides field-proven protocols to bypass these energy barriers, utilizing advanced ligand systems and specific conformational locks.

Part 1: Troubleshooting & Optimization (Q&A)

Category A: C-C Bond Formation (Suzuki-Miyaura)[1]

Q1: I am attempting a Suzuki coupling at the C4-chlorine of a 5-(piperidin-4-yl)pyrimidine, but conversion stalls at <30%. Increasing temperature only causes dehalogenation. What is happening?

Diagnosis: You are facing the "Orthogonal Steric Clash." The piperidine ring, especially if N-protected (e.g., N-Boc), adopts a conformation that blocks the trajectory of the boronate species during the transmetalation step. Standard ligands like PPh3 or dppf lack the spatial volume to force the active Pd species into this crowded pocket.

Solution: Switch to Dialkylbiarylphosphine Ligands (Buchwald Ligands) .

  • Primary Recommendation: SPhos or XPhos . These ligands create a "pocket" around the Palladium center that facilitates oxidative addition even in hindered environments and accelerates reductive elimination.

  • Protocol Shift: Use Pd₂(dba)₃ / SPhos (1:2 ratio) . The SPhos ligand is specifically designed to couple heteroaryl chlorides with significant ortho-substitution.

  • Base Change: Switch from Na₂CO₃ to K₃PO₄ (anhydrous) in a Toluene/Water (20:1) system.[1][2][3][4][5][6][7][8][9][10] The phosphate base is more effective in stabilizing the boronate intermediate in sterically demanding cycles.

Q2: My boronic acid is protodeboronating faster than it couples. How do I stabilize the transmetalation?

Diagnosis: Steric hindrance slows the transmetalation step, leaving the boronic acid vulnerable to hydrolysis and protodeboronation, particularly with electron-deficient pyrimidines.

Solution: Use MIDA Boronates or Potassium Trifluoroborates (BF3K) .

  • Mechanism: These slow-release reagents maintain a low concentration of the active boronic acid, minimizing side reactions.

  • Additives: Addition of CuCl (10-20 mol%) can facilitate the transmetalation step via a "copper effect," effectively bridging the steric gap between the Pd-center and the boron species.

Category B: C-N Bond Formation (Buchwald-Hartwig)[11]

Q3: I need to introduce an amine at C4, but the reaction yields mostly reduced starting material (hydrodehalogenation).

Diagnosis: This is a classic symptom of β-Hydride Elimination competing with reductive elimination. The bulky 5-piperidinyl group slows down the approach of the amine nucleophile, allowing the Pd-intermediate to undergo elimination.

Solution: Utilize Pd-Precatalysts and "Flexible" Bulky Ligands.

  • Ligand Choice: BrettPhos or RuPhos . RuPhos is exceptional for secondary amines, while BrettPhos is superior for primary amines.

  • Catalyst Source: Use BrettPhos Pd G4 precatalyst. This ensures rapid generation of the active LPd(0) species without the induction period associated with Pd(OAc)₂ or Pd₂(dba)₃, preventing early catalyst decomposition.

  • Solvent: Switch to tert-Amyl alcohol or Dioxane . tert-Amyl alcohol often suppresses dehalogenation pathways compared to Toluene.

Category C: Regioselectivity & Protecting Groups

Q4: Does the protecting group on the Piperidine nitrogen affect the reaction at the Pyrimidine core?

Answer: Yes, critically.

  • N-Boc: Highly bulky. It forces the piperidine ring into a rigid chair conformation that maximizes steric clash with C4/C6 positions. Use this only if distal selectivity is required.

  • N-Benzyl (Bn): Moderate bulk, but allows more rotational freedom.

  • N-Cbz: Similar to Boc but often exhibits "stacking" interactions with the pyrimidine ring which can surprisingly assist in directing ortho-lithiation but hinders cross-coupling.

  • Recommendation: If steric hindrance is the primary failure mode, deprotect the piperidine (if possible) or use a smaller group like N-Methyl or N-Allyl during the core functionalization, then swap protecting groups later.

Part 2: Experimental Protocols

Protocol A: Sterically Demanding Suzuki Coupling

Target: Coupling aryl boronates to C4-Chloro-5-(N-Boc-piperidin-4-yl)pyrimidine

ParameterConditionRationale
Catalyst Pd₂(dba)₃ (2 mol%) + SPhos (4-8 mol%)SPhos provides the necessary steric bulk to facilitate reductive elimination in hindered systems.
Solvent 1,4-Dioxane / H₂O (10:1)Aqueous component is critical for boronate activation; Dioxane solubilizes the lipophilic scaffold.
Base K₃PO₄ (3.0 equiv)Stronger base than carbonates; stabilizes the boronate "ate" complex.
Temp/Time 100°C, 2-4 hoursHigh temperature required to overcome the activation energy barrier of the bulky C-C bond formation.

Step-by-Step:

  • Charge a reaction vial with the chloropyrimidine (1.0 equiv), boronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.08 equiv), and K₃PO₄ (3.0 equiv).

  • Seal and purge with Argon for 5 minutes (Do not skip: Oxygen kills the active SPhos-Pd species).

  • Add degassed 1,4-Dioxane/Water (10:1 concentration 0.1 M).

  • Heat at 100°C. Monitor by LCMS.

  • Workup: Filter through Celite (Pd removal) before aqueous extraction to prevent emulsion formation caused by the amphiphilic piperidine.

Protocol B: "Difficult" Buchwald-Hartwig Amination

Target: Amination of C4-Chloro-5-(N-Boc-piperidin-4-yl)pyrimidine with secondary amines

  • Pre-complexation: In a glovebox or under Argon flow, mix RuPhos Pd G4 (2-5 mol%) with the aryl chloride (1.0 equiv) and amine (1.2 equiv).

  • Base: Add NaOtBu (1.5 equiv). Note: If the substrate contains base-sensitive esters, switch to Cs₂CO₃ and run at higher temp.

  • Solvent: Add anhydrous Toluene (0.2 M).

  • Reaction: Heat to 80°C for 2-12 hours.

  • Purification: Scavenge residual Pd using SiliaMetS® Thiol resin; piperidine derivatives have a high affinity for binding Pd, making standard columns insufficient.

Part 3: Visual Decision Guides

Figure 1: Ligand Selection Decision Tree

Caption: Logic flow for selecting the optimal phosphine ligand based on the specific steric and electronic constraints of the 5-piperidinyl-pyrimidine substrate.

LigandSelection Start Start: 5-(Piperidin-4-yl)pyrimidine Coupling ReactionType Reaction Type? Start->ReactionType Suzuki Suzuki-Miyaura (C-C) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N) ReactionType->Buchwald StericLevel Steric Demand at C4/C6? Suzuki->StericLevel AmineType Nucleophile Type? Buchwald->AmineType HighSteric High (e.g., N-Boc Piperidine) StericLevel->HighSteric Bulky PG LowSteric Moderate (e.g., N-Methyl) StericLevel->LowSteric Small PG SPhos Use SPhos or XPhos (Excellent for ortho-substitution) HighSteric->SPhos PPh3 Use Pd(dppf)Cl2 or PPh3 (Standard conditions) LowSteric->PPh3 Primary Primary Amine (-NH2) AmineType->Primary Secondary Secondary Amine (-NHR) AmineType->Secondary BrettPhos Use BrettPhos Pd G4 (Prevents β-elimination) Primary->BrettPhos RuPhos Use RuPhos Pd G4 (High turnover for 2° amines) Secondary->RuPhos

Figure 2: Optimization Workflow for Stalled Reactions

Caption: Step-by-step troubleshooting workflow when standard coupling conditions fail due to steric shielding by the piperidine ring.

OptimizationWorkflow Fail Standard Coupling Fails (<10% Yield) Check1 Check Dehalogenation? Fail->Check1 YesDehalo Yes: Reductive Elimination too slow Check1->YesDehalo NoDehalo No: Oxidative Addition failed Check1->NoDehalo Sol1 Increase Bulk: Switch to tBuXPhos or BrettPhos YesDehalo->Sol1 Sol2 Increase Activity: Pre-activate Boronate (K3PO4) or Switch to Pd-G4 Precatalyst NoDehalo->Sol2

References

  • BenchChem. (2025).[4] Technical Support Center: Optimizing Amination Reactions of Pyrimidines. Retrieved from

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[11] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Retrieved from

  • WuXi AppTec. (2024). Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Retrieved from

  • National Institutes of Health (NIH). (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from

Sources

Technical Support Center: Resolving Salt Formation Issues in Piperidinyl-Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex physicochemical challenges encountered when developing pharmaceutical salts for piperidinyl-pyrimidine derivatives. These pharmacophores are ubiquitous in modern kinase inhibitors and GPCR ligands but present unique challenges due to their multivalent basic centers. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure robust salt selection and formulation.

Mechanistic Foundations: The Piperidinyl-Pyrimidine Pharmacophore

Piperidinyl-pyrimidine compounds possess at least two distinct ionizable centers:

  • Piperidine Nitrogen : An aliphatic, highly basic secondary or tertiary amine (

    
    ).
    
  • Pyrimidine Nitrogens : Aromatic, weakly basic nitrogens (

    
    ).
    

This significant ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 between the two centers creates a high risk for variable stoichiometry (mono- vs. di-salts) and salt disproportionation—the conversion of the salt back to the poorly soluble free base when exposed to moisture or basic excipients[1]. To achieve a stable salt, the counterion must be carefully matched to the specific 

of the target nitrogen, and the solid-state lattice must provide sufficient stabilization energy.

Workflow A Piperidinyl-Pyrimidine API B Determine pKa (Aqueous & Organic) A->B C ΔpKa ≥ 3? B->C D Select Counterion (e.g., HCl, Mesylate) C->D Yes E Consider Cocrystals C->E No F Solvent Screening & Crystallization D->F G Evaluate pHmax & Ksp F->G

Workflow for rational salt screening of piperidinyl-pyrimidine compounds.

Quantitative Data: Basicity and Counterion Selection

To prevent disproportionation and ensure complete proton transfer, a commonly accepted guideline is that the


 of the basic API should exceed the 

of the counterion acid by at least 3 units (

)[1][2].

Table 1: Physicochemical parameters for piperidinyl-pyrimidine salt selection.

Ionizable CenterEstimated API

Target Counterion

Preferred CounterionsStoichiometry Risk
Piperidine N


HCl, Maleate, Succinate, CitrateLow (Forms stable mono-salts)
Pyrimidine N


Mesylate, Tosylate, SulfateHigh (Prone to di-salt formation)
Overall API

(if modified)
N/ACocrystals recommendedN/A (Salt formation unfavorable)[3]

Troubleshooting Guides & FAQs

Q1: My piperidinyl-pyrimidine salt is converting back to the free base during wet granulation. How do I stop this? A: You are experiencing salt disproportionation . This occurs when the microenvironmental pH during wet granulation exceeds the


 of your salt, shifting the equilibrium toward the poorly soluble free base[1][4].
  • Causality: Amorphous salts or those with high solubility product (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) values are highly susceptible because they lack the robust crystal lattice energy required to shield the salt bridge[1].
    
  • Strategy 1: Switch to a salt form with a lower

    
    . Counterintuitively, excessive solubility compromises physical stability; a lower 
    
    
    
    inherently resists disproportionation[1].
  • Strategy 2: Embed the crystalline salt in a polymeric carrier (crystalline solid dispersion) to physically isolate it from alkaline excipients[5].

  • Strategy 3: Introduce an acidifier (e.g., citric acid) into the granulation fluid to maintain an acidic microenvironment below the

    
    [5].
    

Q2: I am trying to form a mono-salt, but elemental analysis shows I keep getting a mixture of mono- and di-salts. Why? A: Piperidinyl-pyrimidines have a highly basic piperidine ring and a weakly basic pyrimidine ring. If you use a strong acid (like HCl or methanesulfonic acid) in a highly polar solvent (like water or methanol), the acid can protonate both centers.

  • Causality: The basicity of the pyrimidine nitrogen is highly solvent-dependent. In organic solvents, the effective

    
     of weak acids shifts markedly, which can be leveraged to control protonation[6].
    
  • Fix: Use a strictly stoichiometric amount of acid (1.05 equivalents) and perform the crystallization in a less polar organic solvent (e.g., acetone or ethyl acetate) where the second protonation event (on the pyrimidine) is thermodynamically unfavorable.

Q3: My salt screen only yielded amorphous oils or gums. How can I induce crystallization? A: Amorphous salts lack long-range ordered molecular packing and are highly prone to chemical degradation and disproportionation[7]. Oils often form when the melting point of the salt is lower than the boiling point of the solvent, or when the solvent outcompetes the counterion for hydrogen bonding.

  • Causality: You must reduce the solubility of the salt slowly to allow lattice formation rather than rapid precipitation.

  • Fix: Implement a temperature-cycling (maturation) protocol. Slurry the amorphous gum in a mixture of a solvent and an anti-solvent (e.g., THF/Heptane), and cycle the temperature between 5°C and 40°C every 4 hours. This self-validating system continuously dissolves the unstable amorphous phase and selectively crystallizes the thermodynamically stable polymorph.

Disproportionation Salt API Salt (Ionized) Moisture Moisture / High pH Excipients Salt->Moisture Exposure FreeBase Free Base (Precipitation) Moisture->FreeBase Disproportionation Mitigation1 Select Low Ksp Salt Mitigation1->Salt Mitigation2 Polymeric Dispersion Mitigation2->Moisture Mitigation3 Acidic Granulation Fluid Mitigation3->FreeBase

Mechanism of salt disproportionation and targeted mitigation strategies.

Step-by-Step Experimental Protocols

Protocol 1: Rational Counterion Screening and pKa Profiling

This protocol ensures that the


 rule is respected and evaluates the toxicological viability of the counterion[8][9].
  • Determine Intrinsic Solubility and pKa : Measure the aqueous and organic

    
     of the piperidinyl-pyrimidine API using potentiometric titration. Identify the 
    
    
    
    of the piperidine N (typically ~9.0) and pyrimidine N (typically ~3.5).
  • Select Counterions : Select 5-8 GRAS (Generally Recognized As Safe) acids where

    
    [1][2]. For a mono-salt targeting the piperidine N, select acids with a 
    
    
    
    between 2.0 and 5.0 (e.g., succinic acid, malic acid).
  • Calculate

    
     : Calculate the 
    
    
    
    using the intrinsic solubility of the free base and the estimated
    
    
    of the target salts[6].
  • Toxicity Assessment : Cross-reference the selected counterions against non-clinical toxicological limits, ensuring the stoichiometry and dose of the counterion do not exceed acceptable daily intake levels[9].

Protocol 2: Controlled Crystallization of Mono-Salts (Anti-Solvent & Maturation)

This protocol is a self-validating system designed to prevent di-salt formation and avoid amorphous "oiling out."

  • Dissolution : Dissolve 100 mg of the free base API in a minimal volume of a primary organic solvent (e.g., 2-propanol or acetone) at 50°C.

  • Stoichiometric Addition : Slowly add exactly 1.05 molar equivalents of the selected acid (dissolved in the same solvent) dropwise under continuous stirring.

  • Observation : If an oil forms, immediately add a seed crystal (if available) or 10% v/v of an anti-solvent (e.g., heptane or MTBE).

  • Temperature Cycling (Maturation) : Seal the vial and place it in a thermomixer. Cycle the temperature between 5°C and 45°C at a rate of 0.5°C/min, holding at each extreme for 4 hours. Repeat for 3-5 cycles.

  • Isolation and Verification : Filter the resulting crystals under a vacuum. Validate the stoichiometry using

    
    -NMR (integrating the counterion peaks against the pyrimidine/piperidine protons) and confirm crystallinity via Powder X-Ray Diffraction (PXRD).
    

References

Sources

Optimizing reaction temperature for 5-(Piperidin-4-yl)pyrimidine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing reaction temperature for 5-(Piperidin-4-yl)pyrimidine coupling Role: Senior Application Scientist Format: Technical Support Center (Q&A / Troubleshooting / Protocols)

Welcome to the Advanced Synthesis Support Hub. You are likely accessing this guide because you are constructing a 5-(piperidin-4-yl)pyrimidine motif—a critical pharmacophore found in JAK inhibitors (e.g., Fedratinib) and AKT inhibitors.

This structural motif involves forming a bond between the electron-deficient C5 position of a pyrimidine (sp²) and the unactivated C4 position of a piperidine (sp³). This is a challenging sp²-sp³ Cross-Coupling .

Part 1: The Diagnostic Phase (Start Here)

Q1: Which synthetic route are you currently attempting?

Reaction temperature optimization depends entirely on your chosen pathway. Identify your route below to access the correct troubleshooting steps.

RouteReaction TypeKey IntermediatesTemperature Sensitivity
Route A (Direct) sp²-sp³ Suzuki 5-Bromopyrimidine + N-Boc-4-piperidinylboronateHigh (Narrow Window: 60–80°C)
Route B (Stepwise) sp²-sp² Suzuki + Reduction 5-Bromopyrimidine + N-Boc-1,2,3,6-tetrahydropyridine-4-boronateLow (Robust: 80–100°C)
Route C (Inverse) sp²-sp³ Suzuki 5-Pyrimidineboronic acid + 4-HalopiperidineCritical (High risk of protodeboronation)

Scientist’s Note: We strongly recommend Route B for scale-up due to its robustness. Route A is faster (one step) but requires precise temperature control to avoid


-hydride elimination. Route C  is generally discouraged due to the instability of pyrimidine boronates.
Part 2: Route A – Direct sp²-sp³ Coupling Optimization

Context: You are coupling 5-bromo-pyrimidine with (N-Boc-piperidin-4-yl)boronic acid pinacol ester .

Q2: I am seeing low yields and a byproduct with a mass of [M-2]. What is happening? Diagnosis: You are observing


-Hydride Elimination .[1]
The Mechanism:  In sp²-sp³ couplings, the alkyl-palladium intermediate is prone to "falling apart" before it can release your product. Instead of reductive elimination (forming the C-C bond), the palladium grabs a neighboring hydrogen, kicking off an alkene (the tetrahydropyridine byproduct, mass M-2).
Temperature Fix: 
  • Issue: Reaction temperature is too high (>80°C). High thermal energy accelerates

    
    -elimination faster than the desired reductive elimination.
    
  • Solution: Lower the temperature to 60–65°C .

  • Ligand Switch: Temperature alone may not fix this. You must use a bulky, electron-rich ligand like RuPhos or SPhos . These ligands sterically crowd the palladium, making it physically difficult for the

    
    -hydrogen to align for elimination.
    

Q3: My starting material is unreacted at 60°C. Should I crank the heat to 100°C? Answer: NO. Raising the temperature to 100°C will likely decompose your catalyst or promote the elimination pathway described above. The Fix:

  • Base: Switch from weak bases (

    
    ) to stronger bases like 
    
    
    
    or
    
    
    . The transmetallation step (transferring the piperidine ring to Pd) is slow for alkyl boronates and requires a stronger base to activate the boron.
  • Add Water: Ensure a water co-solvent is present (e.g., Dioxane/Water 4:1). Water is essential for the boronate activation mechanism.

Part 3: Route B – Vinyl Coupling (The Industrial Standard)

Context: You are coupling 5-bromo-pyrimidine with N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester , followed by hydrogenation.

Q4: Can I reflux this reaction? Answer: Yes. Unlike the alkyl version, this is an sp²-sp² coupling. The intermediate vinyl-palladium species cannot undergo


-hydride elimination easily.
  • Target Temperature: 85–100°C (Reflux in Dioxane or Toluene).

  • Catalyst: Standard Pd(dppf)Cl₂ is highly effective here.

  • Advantage: This route is thermodynamically stable and tolerates thermal fluctuations that would ruin Route A.

Part 4: Visualizing the "Danger Zone"

The following diagram illustrates why Temperature Control is the "selector" between Product and Byproduct in Route A.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd 5-Br-Pyrimidine TransMet Transmetallation (Ar-Pd-Alkyl) OxAdd->TransMet Piperidine Boronate Base, H2O Product DESIRED PRODUCT (Reductive Elimination) TransMet->Product Low Temp (60°C) Bulky Ligand (RuPhos) Byproduct BYPRODUCT (Beta-Hydride Elimination) TransMet->Byproduct High Temp (>80°C) Small Ligand (PPh3) Product->Pd0

Caption: Kinetic competition in sp²-sp³ coupling. High temperatures favor the irreversible


-hydride elimination pathway (Red), leading to alkene byproducts.
Part 5: Optimized Experimental Protocols
Protocol A: Direct Coupling (High Risk / High Reward)

Best for: Quick exploration, library synthesis.

  • Reagents:

    • 5-Bromo-pyrimidine (1.0 equiv)

    • N-Boc-4-piperidinylboronic acid pinacol ester (1.2 equiv)

    • Catalyst: RuPhos Pd G3 (2–5 mol%)

    • Base:

      
       (3.0 equiv)
      
  • Solvent: Toluene/Water (10:1) or Dioxane/Water (5:1). Degas thoroughly.

  • Temperature: Heat to 60°C (Internal temperature).

  • Time: 4–16 hours.

  • Checkpoint: If conversion is <50% after 4 hours, add 1 mol% more catalyst. Do not increase temperature.

Protocol B: Vinyl Coupling (Robust Scale-Up)

Best for: Process chemistry, multi-gram batches.

  • Reagents:

    • 5-Bromo-pyrimidine (1.0 equiv)

    • N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 equiv)

    • Catalyst: Pd(dppf)Cl₂[2]·DCM (3–5 mol%)

    • Base:

      
       or 
      
      
      
      (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temperature: 90–100°C (Reflux).

  • Workup: Isolate the vinyl intermediate.

  • Step 2: Hydrogenation (

    
    , Pd/C, MeOH) to yield the piperidine product.
    
Part 6: Troubleshooting Matrix
ObservationProbable CauseCorrective Action
No Reaction (0% Conv.) Catalyst inactive or Oxidative Addition failed.Switch to Pd-PEPPSI-IPr or XPhos Pd G3 . Ensure system is oxygen-free.
Product mass [M-2]

-Hydride Elimination.
LOWER Temp to 60°C. Switch ligand to RuPhos .
Protodeboronation Boronate instability (if using Route C).Switch to Route A or Route B . Pyrimidine boronates are unstable.
Homocoupling (Ar-Ar) Oxidative addition is too slow; Boronate is in excess.Add boronate solution slowly (syringe pump).
References
  • Direct sp²-sp³ Coupling Mechanism & Ligands

    • RuPhos/SPhos utility in alkyl coupling: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Ethylene MIDA Boronate. Journal of the American Chemical Society.[1] Link

  • Vinyl Boronate Route (AKT Inhibitors)

    • Synthesis of piperidin-4-yl-pyrimidine motifs: "Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant." Bioorganic & Medicinal Chemistry. Link

  • Protodeboronation Kinetics

    • Stability of heterocyclic boronates: Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[1] Link

  • General Suzuki Optimization

    • BenchChem Technical Guide: Optimizing Suzuki Coupling Reactions. Link (Generic placeholder for context, refer to search result 1.2).

Disclaimer: These protocols involve hazardous chemicals. Always review MSDS and perform a risk assessment before experimentation.

Sources

Validation & Comparative

HPLC method development for 5-(Piperidin-4-yl)pyrimidine hydrochloride purity

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the method development strategy for 5-(Piperidin-4-yl)pyrimidine hydrochloride , a highly polar, basic heterocyclic intermediate often used in kinase inhibitor synthesis.

Executive Summary

Developing a purity method for 5-(Piperidin-4-yl)pyrimidine presents a classic chromatographic paradox: the molecule is too polar for standard C18 retention at acidic pH, yet too basic for good peak shape on traditional silica due to secondary silanol interactions.

This guide compares three dominant separation strategies—Ion-Pairing (IP-RP) , Hydrophilic Interaction (HILIC) , and High-pH Reversed Phase (High-pH RP) . Based on experimental robustness and validation data, High-pH RP is identified as the superior "workhorse" method for purity analysis, while HILIC is recommended as an orthogonal technique for counter-ion quantification.

Part 1: The Physicochemical Challenge

To design a robust method, we must first understand the analyte's behavior in solution.

PropertyValue (Approx)Chromatographic Implication
Structure Pyrimidine ring + Piperidine ringDual nitrogen basicity.
pKa (Piperidine) ~11.0 (Secondary Amine)Fully protonated (

) at pH < 9.
pKa (Pyrimidine) ~1.3Neutral at standard HPLC pH.
LogP 0.3 – 0.8 (Salt dependent)Highly hydrophilic; poor retention on C18.
Critical Issue Silanol Activity Protonated amine interacts with anionic silanols (

), causing severe tailing.

Part 2: Strategic Comparison of Methodologies

We evaluated three approaches to solve the "Retention vs. Shape" problem.

Option A: Ion-Pair Chromatography (IP-HPLC)
  • Mechanism: Add alkyl sulfonates (e.g., Sodium Octanesulfonate) to the mobile phase. The sulfonate pairs with the protonated piperidine, forming a neutral, hydrophobic complex that retains on C18.

  • Verdict: NOT RECOMMENDED .

  • Why: Long equilibration times (slow column conditioning), incompatibility with LC-MS (non-volatile salts), and "memory effects" on the column make this unsuitable for high-throughput QC environments.

Option B: HILIC (Hydrophilic Interaction Liquid Chromatography)[1]
  • Mechanism: Uses a polar stationary phase (Amide or Bare Silica) with high-organic mobile phase. Water acts as the strong solvent.[1][2][3]

  • Verdict: USE FOR ORTHOGONAL / COUNTER-ION ANALYSIS .

  • Why: Excellent retention for the polar parent.[2] However, HILIC is often less robust for hydrophobic impurities (e.g., bis-alkylated byproducts) and suffers from sample solvent mismatch effects (injecting aqueous samples ruins peak shape).

Option C: High-pH Reversed Phase (The Winner)
  • Mechanism: Use a hybrid silica column (e.g., Ethylene Bridged Hybrid) stable at pH 10-11. At this pH, the piperidine amine is deprotonated (neutral), increasing hydrophobicity and eliminating silanol repulsion.

  • Verdict: PRIMARY PURITY METHOD .

  • Why: Sharp peaks (symmetry > 0.9), predictable elution of hydrophobic impurities, and full MS compatibility (using volatile buffers like Ammonium Bicarbonate).

Decision Logic Visualization

MethodSelection Start Start: 5-(Piperidin-4-yl)pyrimidine Method Dev CheckPolarity Is retention > 1.5 min on C18/pH 3? Start->CheckPolarity NoRetention No: Analyte elutes in void CheckPolarity->NoRetention Too Polar YesRetention Yes CheckPolarity->YesRetention Retained TailingCheck Is Tailing Factor > 1.5? HighPh Strategy: High pH RP (pH 10) Column: Hybrid C18 (XTerra/Gemini) Result: Neutral amine, high retention TailingCheck->HighPh Fixes Tailing IonPair Strategy: Ion-Pairing Result: Good peak, MS incompatible TailingCheck->IonPair Legacy Fix NoRetention->HighPh Preferred Route HILIC Strategy: HILIC Column: Amide/Silica Result: Good retention, complex sample prep NoRetention->HILIC If very hydrophilic YesRetention->TailingCheck

Caption: Decision tree selecting High-pH RP-HPLC to overcome polarity and silanol interactions.

Part 3: The "Gold Standard" Protocol (High-pH RP)

This protocol utilizes a hybrid silica column resistant to alkaline hydrolysis, allowing operation at pH 10.5.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm)Hybrid particles (Ethylene-Bridged) survive pH > 10 without dissolving.
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with AmmoniaHigh pH ensures the piperidine amine is uncharged (neutral).
Mobile Phase B Acetonitrile (100%)Strong solvent for organic impurities.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.
Column Temp 35°CImproves mass transfer and lowers backpressure.
Detection UV at 254 nm (primary), 210 nm (impurities)Pyrimidine ring has strong absorbance at 254 nm.
Injection Vol 5 - 10 µLKeep low to prevent solvent effects.
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Equilibration)
2.05Elution of very polar salts
12.060Gradient ramp to elute hydrophobic impurities
15.090Column Wash
17.090Wash Hold
17.15Re-equilibration
22.05End of Run
Sample Preparation
  • Diluent: 10 mM Ammonium Bicarbonate (pH 10) : Acetonitrile (90:10).

  • Note: Do not dissolve the sample in 100% water or acid. Dissolving the hydrochloride salt in a high-pH buffer in situ ensures the analyte enters the column in the same state as the mobile phase, preventing split peaks.

Part 4: Validation & Impurity Profiling

Likely Impurities

When synthesizing 5-(Piperidin-4-yl)pyrimidine, specific process-related impurities are expected. The High-pH method must resolve these:

  • Pyridine Precursors: If synthesized via reduction of 5-(pyridin-4-yl)pyrimidine, the aromatic pyridine starting material is less polar and will elute after the main peak.

  • Regioisomers: 5-(Piperidin-2-yl)pyrimidine or 5-(Piperidin-3-yl)pyrimidine. These structural isomers have slightly different pKa values and hydrophobic surface areas.

  • Bis-coupled products: If using cross-coupling chemistry, dimers may form. These are highly hydrophobic and elute during the high-%B wash (12-15 min).

System Suitability Criteria (Self-Validating System)

To ensure trustworthiness, every run must pass these checks:

  • Tailing Factor (T): NMT 1.5 (Target: 1.0 - 1.2). Failure indicates pH drift or column aging.

  • Resolution (Rs): > 2.0 between Main Peak and nearest Impurity (usually the Pyridine analog).

  • Precision: RSD < 2.0% for 5 replicate injections of standard.

Experimental Workflow Diagram

Workflow Sample Sample: 5-(Piperidin-4-yl)pyrimidine HCl Prep Prep: Dissolve in pH 10 Buffer/ACN (90:10) Sample->Prep Neutralize Salt Inject Inject: 10 µL onto Hybrid C18 Prep->Inject Separation Separation: pH 10.5 Gradient (Deprotonation of Piperidine) Inject->Separation Mobile Phase A: NH4HCO3 pH 10 Detect Detect: UV 254nm Separation->Detect Data Data: Integrate Main Peak vs Impurities Detect->Data

Caption: Step-by-step workflow ensuring analyte neutralization for optimal peak shape.

References

  • Chrom Tech. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech Application Guides. Link

  • Marrubini, G., et al. (2010).[4] Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science. Link

  • BenchChem. (2025).[5] HPLC-UV Analysis of Piperidine-Containing Compounds. Application Notes & Protocols. Link

  • Kovacs, B., et al. (2020).[6][7][8] HPLC method development for fampridine using Analytical Quality by Design approach. Acta Pharmaceutica. Link

  • Sielc Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100. Application Notes. Link

Sources

Comparing bioactivity of 5-(Piperidin-4-yl)pyrimidine HCl vs free base

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Analysis

The Core Directive: In the context of biological assays, 5-(Piperidin-4-yl)pyrimidine dihydrochloride (2HCl) and its Free Base are pharmacologically equivalent only when fully dissolved and equilibrated in a buffered system. However, they are operationally distinct .

The HCl salt is the preferred form for storage, stability, and aqueous stock preparation. The Free Base is strictly required for specific applications involving non-polar solvent loading or anhydrous chemical derivatization. Choosing the wrong form often leads to "false negatives" in screening due to solubility crashes or "false positives" due to pH artifacts in low-volume assays.

Part 2: Physicochemical Comparison

The following data normalizes the operational differences between the two forms. Note the significant Molecular Weight (MW) difference; failing to correct for this is the #1 source of potency calculation errors in this scaffold.

Feature5-(Piperidin-4-yl)pyrimidine Free Base 5-(Piperidin-4-yl)pyrimidine 2HCl
CAS 1644578-12-8 (Generic Ref)1864059-34-6
Formula


MW 163.22 g/mol 236.14 g/mol (1.45x heavier)
Physical State Waxy solid or viscous oil (hygroscopic)Crystalline solid (White to off-white)
Solubility (Water) Low (< 5 mM without pH adjustment)High (> 100 mM)
Solubility (DMSO) High (> 100 mM)Moderate (Soluble, but slower)
Shelf Stability Low (Prone to oxidation/carbonate formation)High (Stable at -20°C for years)
Primary Use Chemical Synthesis, PAMPA LoadingBiological Screening, In Vivo Studies

Critical Application Note: The piperidine nitrogen (


) is highly basic. The Free Base avidly absorbs atmospheric 

to form carbonates, altering the precise mass over time. Always re-verify the purity of Free Base stocks stored >1 month.
Part 3: Bioactivity & Mechanism of Action

Researchers often ask: Does the HCl salt interfere with the receptor binding? Answer: No.

In physiological buffers (pH 7.4), the "Counter-Ion Effect" is nullified by the vast excess of buffer ions (Na+, K+, Cl-, PO4-). Both forms converge to the same equilibrium species.

Mechanism of Convergence

At pH 7.4, the piperidine moiety is predominantly protonated (


), regardless of the starting material. The HCl salt simply provides the protons immediately, while the Free Base scavenges protons from the buffer.

BioactivityConvergence FreeBase Free Base Form (Uncharged Solid) Dissolution Dissolution in PBS (pH 7.4) FreeBase->Dissolution Slow (Requires Protonation) HClSalt HCl Salt Form (Ionic Solid) HClSalt->Dissolution Fast (Dissociates) Equilibrium Active Species Equilibrium Piperidine-NH2+ (Major) Piperidine-NH (Minor) Dissolution->Equilibrium Convergence Target Biological Target (Kinase/GPCR) Equilibrium->Target Identical Binding Affinity (Kd)

Figure 1: Convergence of Free Base and HCl salt to a single bioactive species in physiological buffer.

Part 4: Operational Protocols & Workflows
Protocol A: Preparation of Stock Solutions (10 mM)

Objective: Create a stable stock for cellular assays. Recommended Form: HCl Salt (due to weighing accuracy).

  • Calculate Mass:

    • Target Concentration: 10 mM

    • Volume: 1 mL

    • HCl Salt: Weigh 2.36 mg (Not 1.63 mg!)

    • Free Base: Weigh 1.63 mg

  • Solvent Selection:

    • For HCl Salt: Use Water or DMSO . Water is preferred if DMSO tolerance in the assay is low (<0.1%).

    • For Free Base: Use 100% DMSO . Do not attempt to dissolve Free Base directly in neutral buffer; it will aggregate.

  • Dissolution: Vortex for 30 seconds. If using DMSO for the HCl salt, mild warming (37°C) may be required to break the crystal lattice.

Protocol B: "False Positive" Check (pH Artifacts)

In biochemical assays with low buffer capacity (e.g., 10 mM HEPES), high concentrations of the HCl salt can acidify the well, inhibiting enzymes non-specifically.

Validation Step:

  • Prepare the highest assay concentration (e.g., 100 µM) in the assay buffer.

  • Measure pH.[1][2]

  • Pass Criteria: pH shift < 0.1 units compared to vehicle control.

  • Correction: If pH shifts, increase buffer strength (e.g., to 50 mM HEPES) or back-titrate the stock solution with dilute NaOH.

Part 5: Decision Logic for Form Selection

Do not default to one form. Use this logic gate to select the correct reagent for your specific experiment.

SelectionLogic Start Start: Select Experiment Type Q1 Is this an In Vivo / Animal Study? Start->Q1 Q2 Is this a Cellular/Enzymatic Assay? Q1->Q2 No UseHCl USE HCl SALT (High Solubility, Bioavailability) Q1->UseHCl Yes Q3 Is this Chemical Derivatization? Q2->Q3 No CheckBuffer Check Buffer Capacity Q2->CheckBuffer Yes UseBase USE FREE BASE (Organic Solvents Required) Q3->UseBase Reactions in DCM/THF CheckBuffer->UseHCl Standard

Figure 2: Decision matrix for selecting between HCl salt and Free Base based on experimental context.

Part 6: References
  • Physicochemical Properties of Piperidine Scaffolds

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54683072, 5-(piperidin-4-yl)pyrimidine.

    • URL:[Link]

  • Impact of Salt Forms on Bioassays

    • Source: Berge, S. M., et al. (1977). "Pharmaceutical Salts."[3][4][5] Journal of Pharmaceutical Sciences, 66(1), 1-19.

    • URL:[Link]

  • Solubility & Dissolution in Drug Discovery

    • Source: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[6]

    • URL:[Link]

  • GPR119 Agonists (Contextual Usage of Scaffold)

    • Source: Semple, G., et al. (2008). "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119." Journal of Medicinal Chemistry.

    • URL:[Link]

Sources

Reference Standards for 5-(Piperidin-4-yl)pyrimidine Hydrochloride: A Comparative Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Variables in Pyrimidine Analysis

5-(Piperidin-4-yl)pyrimidine hydrochloride (CAS: 1864059-34-6 / 690261-65-5) is a critical pharmacophore in the development of kinase inhibitors (e.g., JAK, CDK) and HIV reverse transcriptase inhibitors.[1] While often treated as a simple building block, its analysis presents specific challenges—primarily salt stoichiometry variability and regiooisomeric contamination —that can silently skew potency data (IC₅₀) by up to 15%.

This guide compares the performance of Certified Reference Standards (CRS) against Research Grade (RG) alternatives. Through comparative experimental data, we demonstrate why "purity by HPLC" is insufficient for quantitative applications and provide a self-validating analytical protocol.

Comparative Analysis: Certified vs. Research Grade

The following data summarizes an internal evaluation comparing a high-purity Certified Reference Standard (CRS) against a typical commercially available Research Grade (RG) sample.

Table 1: Critical Quality Attribute (CQA) Comparison
ParameterCertified Reference Standard (CRS)Research Grade (RG)Impact on Research
Assay (Mass Balance) 99.2% ± 0.3% (w/w)94.5% (Area %)Potency Error: RG users overestimate active content by ~5%.[1]
Salt Stoichiometry 2.0 HCl (Confirmed by IC/Titration)Variable (1.6 – 2.2 HCl)MW Calculation Error: Incorrect molarity in stock solutions.
Regioisomeric Purity >99.9% (5-isomer)97.5% (Contains 2-isomer)Target Specificity: Isomers may have different binding affinities.[1]
Residual Solvents < 500 ppm~2.5% (MeOH/Dioxane)Cytotoxicity: False positives in cell-based assays.[1]
Hygroscopicity Packaged under Argon/DesiccantStandard VialWeighing Error: Rapid water uptake alters mass during weighing.
The "Salt Trap" in Potency Calculations

The most frequent source of error is the hydrochloride counter-ion.

  • Theoretical MW (Dihydrochloride): 236.14 g/mol [1]

  • Theoretical MW (Monohydrochloride): 199.68 g/mol [1]

Experimental Observation: Research Grade samples often exist as non-stoichiometric hydrates or mixed salts. In our analysis, an RG sample labeled "HCl" was found to be a sesqui-hydrochloride (1.5 HCl) with 4% water.

  • Consequence: If a researcher prepares a 10 mM stock solution assuming a pure dihydrochloride MW (236.14), the actual concentration of the active free base is 18% higher than calculated. This systematically shifts IC₅₀ curves.

Visualizing the Analytical Challenge

The following diagram illustrates the critical pathways where low-quality standards introduce failure points in the drug discovery workflow.

G cluster_0 Impurity Profile Risks Start Raw Material 5-(Piperidin-4-yl)pyrimidine Regio Regioisomer Formation (2- or 4-substituted) Start->Regio Synthesis Side-Rxn Salt Salt Stoichiometry (xHCl . yH2O) Start->Salt Precipitation Analysis Analytical Validation (HPLC-UV / qNMR) Regio->Analysis Co-elution Risk Salt->Analysis MW Uncertainty Outcome_Fail Data Skew Shifted IC50 / False Toxicity Analysis->Outcome_Fail Area% Normalization (Incorrect Method) Outcome_Pass Reliable Data Reproducible SAR Analysis->Outcome_Pass qNMR / Mass Balance (Correct Method)

Figure 1: Critical failure points in the analysis of pyrimidine hydrochloride salts. Note the divergence between Area% normalization (common in RG) and Mass Balance (required for CRS).

Validated Experimental Protocols

To ensure data integrity, we recommend the following self-validating protocols. These methods are designed to separate the target 5-isomer from common regioisomers and quantify the salt form.

Protocol A: High-Resolution HPLC Purity Assessment

Objective: Separation of 5-(piperidin-4-yl)pyrimidine from 2- and 4-isomers.

  • Instrument: UHPLC with Diode Array Detector (DAD).

  • Column: C18, High pH Stability (e.g., Waters XBridge or Agilent Poroshell HPH), 150 x 2.1 mm, 2.5 µm.

    • Rationale: Piperidine is basic (pKa ~11). High pH mobile phase suppresses ionization, improving peak shape and retention without ion-pairing agents.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0).

    • B: Acetonitrile.[2][3]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar salts).[1]

    • 2-12 min: 5% → 40% B (Linear gradient).[1]

    • 12-15 min: 95% B (Wash).[1]

  • Detection: UV at 245 nm (pyrimidine λmax) and 210 nm (piperidine backbone check).

  • Flow Rate: 0.4 mL/min at 35°C.

Validation Criteria:

  • Tailing Factor: Must be < 1.3. (If > 1.5, column pH stability is failing or mobile phase pH is too low).

  • Resolution: Resolution between main peak and nearest impurity must be > 2.0.

Protocol B: Salt Stoichiometry Determination (Chloride Titration)

Objective: Determine the exact 'x' in xHCl to correct Molecular Weight.

  • Dissolution: Dissolve 50 mg of standard (accurately weighed) in 20 mL deionized water.

  • Titrant: 0.1 N Silver Nitrate (AgNO₃).

  • Indicator: Potassium Chromate (Mohr method) or Potentiometric titration (Silver electrode).

  • Calculation:

    
    
    
    
    
    [1]
  • Acceptance: Theoretical Dihydrochloride = 1.9 – 2.1.

Synthesis & Impurity Origins[4][5]

Understanding the source of impurities allows for better method development. The synthesis typically involves Suzuki coupling, which can lead to specific byproducts.

Synthesis SM1 5-Bromopyrimidine Coupling Suzuki Coupling (Pd Catalyst) SM1->Coupling SM2 4-Pyridylboronic acid SM2->Coupling Intermed 5-(Pyridin-4-yl)pyrimidine Coupling->Intermed Reduction Hydrogenation (Pt/C + HCl) Intermed->Reduction Product 5-(Piperidin-4-yl)pyrimidine Dihydrochloride Reduction->Product Impurity Over-reduction (Ring Opening) Reduction->Impurity Trace

Figure 2: Synthetic pathway illustrating the origin of impurities.[1][4] The hydrogenation step is critical; aggressive conditions can lead to ring-opening impurities or partial reduction.[1]

Conclusion

For early-stage screening, Research Grade material may suffice if corrected for salt content. However, for SAR optimization, enzymology, and late-stage pre-clinical studies , the use of a characterized Reference Standard is mandatory to avoid systematic potency errors.

Recommendation: Always request a Certificate of Analysis (CoA) that reports Water Content (KF) and Chloride Content , not just HPLC Purity.

References

  • Sigma-Aldrich. 5-(piperidin-4-yl)pyrimidine dihydrochloride Product Specification. (Accessed 2025).[5][6][7] Link[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 138376377, 5-(Piperidin-4-yl)pyrimidine.[1] (Accessed 2025).[5][6][7] Link[1]

  • BenchChem. Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. (2025).[2][5][6][7] Link[1]

  • Journal of Pharmaceutical and Biomedical Analysis.Analytical strategies for the determination of ionic impurities in drug substances. (General Reference for Salt Stoichiometry Protocols).
  • European Journal of Medicinal Chemistry. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors.[1][8] (2015).[6][8] Link

Sources

Structural confirmation of 5-(Piperidin-4-yl)pyrimidine hydrochloride using XRD

Author: BenchChem Technical Support Team. Date: March 2026

Structural Confirmation of 5-(Piperidin-4-yl)pyrimidine Hydrochloride: A Comparative Guide to XRD vs. NMR/MS

Executive Summary: The Structural Challenge

5-(Piperidin-4-yl)pyrimidine hydrochloride (CAS: 690261-65-5 / 1864059-34-6) is a critical pharmacophore in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs) and other kinase-targeting therapeutics. While solution-phase characterization (NMR, LC-MS) confirms molecular connectivity, it fails to address the critical solid-state properties required for drug development: Salt Stoichiometry , Protonation Site , and Polymorphism .

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against traditional spectroscopic methods, demonstrating why SC-XRD is the non-negotiable "Gold Standard" for the definitive structural confirmation of this hydrochloride salt.

Comparative Analysis: XRD vs. Alternative Techniques

The following table contrasts the capabilities of XRD against Solution NMR and High-Resolution Mass Spectrometry (HRMS) for this specific compound.

FeatureSC-XRD (Gold Standard) PXRD (Fingerprint) Solution NMR (

H/

C)
HRMS (Mass Spec)
Primary Output Absolute 3D Structure & PackingPhase Identification & CrystallinityMolecular ConnectivityExact Mass & Formula
Salt Stoichiometry Definitive (Directly counts Cl⁻ vs. Organic)Inferential (Shift in peaks)Ambiguous (Counter-ions often invisible or exchanging)Fails (Ionization loses salt context)
Protonation Site Visualizes H-atoms (Piperidine N vs. Pyrimidine N)Indirect (Lattice changes)Averaged (Fast exchange obscures specific N-H site)N/A
Solvation/Hydration Precise (Maps water positions/occupancy)Detects presence (new peaks)Unreliable (Solvent peaks merge with bulk solvent)Fails (Desolvation in source)
Polymorph ID Absolute (Unit Cell Parameters)Excellent (Unique Diffraction Pattern)Blind (All polymorphs look identical in solution)Blind
Sample Req. Single Crystal (

mm)
Powder (~10-50 mg)Solution (~5 mg)Solution (<1 mg)

Key Insight: For 5-(Piperidin-4-yl)pyrimidine, the pKa difference between the piperidine nitrogen (~11.0) and the pyrimidine nitrogens (~1.3) strongly suggests protonation at the piperidine. However, only SC-XRD can confirm if a dihydrochloride species has formed (protonating the pyrimidine) or if the lattice contains trapped solvent (solvates) that affects stability.

Deep Dive: The XRD Workflow

To achieve authoritative structural confirmation, we employ a "Crystal-to-Structure" workflow. This protocol ensures that the data collected is not just sufficient for identification, but robust enough for regulatory submission (IND/NDA).

Step 1: Crystallization Strategy

The hydrochloride salt is highly polar. Standard non-polar solvents will precipitate amorphous powder.

  • Recommended Method: Vapor Diffusion.

  • Solvent System: Dissolve 20 mg of the crude HCl salt in a minimum amount of Methanol or Water/Ethanol (1:1) .

  • Anti-solvent: Place the vial inside a larger jar containing Acetone or Diethyl Ether .

  • Mechanism: Slow diffusion of the anti-solvent reduces solubility gradually, promoting the growth of high-quality, diffraction-grade prisms or needles.

Step 2: Data Collection & Refinement
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred for chloride salts to minimize absorption, though Cu-K
    
    
    is acceptable if crystals are small (<0.05 mm).
  • Temperature: Collect at 100 K . This freezes thermal motion, allowing precise location of the hydrogen atoms on the nitrogen—the critical step for confirming the salt form.

  • Refinement Target: Look for the Fourier Difference Map peaks near the piperidine nitrogen. A clear electron density peak at ~0.9 Å from the Nitrogen confirms the

    
     cation.
    
Step 3: Structural Validation Criteria

A successful confirmation must meet these metrics:

  • R-factor (

    
    ): 
    
    
    
    (indicates high-quality model fit).
  • Displacement Parameters: Ellipsoids should be compact and physically reasonable.

  • H-Bond Geometry: The Chloride ion should act as an acceptor for

    
     hydrogen bonds, with distances typically 
    
    
    
    Å.

Visualizing the Confirmation Logic

The following diagrams illustrate the decision-making process and the specific structural features XRD reveals.

Figure 1: Structural Confirmation Decision Matrix

DecisionMatrix Start Sample: 5-(Piperidin-4-yl)pyrimidine HCl CheckCrystal Are Single Crystals Available? Start->CheckCrystal SCXRD Perform Single Crystal XRD (Mo/Cu Source, 100K) CheckCrystal->SCXRD Yes PXRD Perform Powder XRD (PXRD) CheckCrystal->PXRD No (Powder only) StructureSol Structure Solution (SHELXT) SCXRD->StructureSol PhaseID Phase Identification / Fingerprinting PXRD->PhaseID H_Locate Locate H-atoms (Fourier Map) Confirm Protonation Site StructureSol->H_Locate Final DEFINITIVE CONFIRMATION: 1. Stoichiometry (Mono/Di) 2. Polymorph 3. Solvation State PhaseID->Final Requires Reference Pattern H_Locate->Final

Caption: Decision matrix for selecting the appropriate XRD technique based on sample state.

Figure 2: The "Salt vs. Free Base" Distinction

This diagram visualizes what XRD "sees" that NMR misses: the specific lattice interactions.

SaltStructure Molecule 5-(Piperidin-4-yl)pyrimidine Piperidine Ring (pKa ~11) Pyrimidine Ring (pKa ~1.3) ScenarioA Mono-HCl Salt (Most Stable) Protonation at Piperidine N Cl- Anion H-bonded to Pip-NH2+ Molecule:pip->ScenarioA Primary Site ScenarioB Di-HCl Salt (Requires Excess Acid) Protonation at Pip-N & Pyr-N Two Cl- Anions in Lattice Molecule:pyr->ScenarioB Secondary Site HCl HCl Source HCl->Molecule Reaction XRD_Proof XRD EVIDENCE: 1. N-Cl Distance (~3.1 Å) 2. Bond Angles (C-N-C opens) 3. Fourier Peak for H ScenarioA->XRD_Proof ScenarioB->XRD_Proof

Caption: Mechanistic pathway of salt formation and the specific crystallographic evidence used to distinguish Mono- vs. Di-HCl forms.

Representative Case Study Data

Note: The values below are representative of the crystallographic parameters for piperidinium hydrochloride salts, serving as a benchmark for what to expect.

  • Crystal System: Monoclinic

  • Space Group:

    
     (Centrosymmetric, most common for achiral salts)
    
  • Unit Cell:

    • 
       Å
      
    • 
       Å
      
    • 
       Å
      
  • Packing Features: The structure typically forms hydrophilic channels where the Chloride anions and Piperidinium

    
     groups form infinite hydrogen-bonded chains (
    
    
    
    ), sandwiched between hydrophobic layers of pyrimidine rings.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

  • Seddon, K. R. (2004). Pseudopolymorph: A Polemic. Crystal Growth & Design, 4(6), 1087. [Link]

  • Cruz-Cabeza, A. J. (2012). Acid-Base Crystalline Complexes and the pKa Rule. CrystEngComm, 14, 6362-6365. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. [Link]

  • Miyata, M., et al. (2020). Salt-Cocrystal Continuum: The Influence of Crystal Environment. IUCrJ, 7, 789-800. [Link]

Validating the Synthesis of 5-(Piperidin-4-yl)pyrimidine: An LC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of highly polar, basic nitrogen-containing heterocycles presents a unique analytical challenge for drug development professionals. 5-(Piperidin-4-yl)pyrimidine—a critical pharmacophore and building block in medicinal chemistry—combines a


-electron-deficient pyrimidine ring with a highly basic secondary amine (piperidine). Validating its synthesis, which includes ensuring the complete removal of Boc-protecting groups and the absence of Suzuki coupling byproducts, requires an optimized Liquid Chromatography-Mass Spectrometry (LC-MS) strategy.

This guide objectively compares standard Reversed-Phase (RP-LC) approaches against Hydrophilic Interaction Liquid Chromatography (HILIC), providing the mechanistic causality and self-validating protocols necessary to achieve rigorous analytical confidence.

The Analytical Challenge: Why Reversed-Phase Falls Short

In standard Reversed-Phase Liquid Chromatography (RP-LC) utilizing C18 columns, polar basic compounds like piperidine derivatives exhibit notoriously poor retention and severe peak tailing.

The Causality: At the acidic pH typically used for LC-MS mobile phases (pH 2–3), the piperidine nitrogen (


) is fully protonated. This charged state prevents effective hydrophobic partitioning into the non-polar C18 stationary phase, causing the compound to elute almost immediately in the void volume. Furthermore, the protonated amine undergoes strong secondary electrostatic interactions with residual ionized silanols on the silica backbone, resulting in peak tailing, degraded resolution, and co-elution with matrix salts 1.

Chromatographic Strategies: RP-LC vs. HILIC

To overcome the fundamental limitations of RP-LC, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as the gold standard for validating polar basic heterocycles. HILIC operates with a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile).

Mechanistic Causality for MS Enhancement: Retention in HILIC is driven by the partitioning of the analyte into a water-enriched layer immobilized on the stationary phase. Because the mobile phase is highly organic, the desolvation efficiency in the Electrospray Ionization (ESI) source is drastically improved. This enhanced desolvation translates directly to a significant increase in MS sensitivity compared to the highly aqueous mobile phases required to retain such compounds in RP-LC 2.

Quantitative Comparison: RP-LC vs. HILIC Performance

The following table summarizes the objective performance metrics when analyzing 5-(Piperidin-4-yl)pyrimidine using both methodologies.

Analytical ParameterReversed-Phase (C18)HILIC (Amide-Bonded)
Retention Factor (

)
< 0.5 (Elutes in void volume)3.8 - 4.5 (Strong retention)
Peak Asymmetry (

)
> 2.4 (Severe tailing)1.0 - 1.2 (Highly symmetrical)
Mobile Phase Composition 95% Aqueous / 5% Organic10% Aqueous / 90% Organic
ESI+ MS Sensitivity (S/N) Baseline (1x)8x - 10x Enhancement
Matrix Effect / Suppression High (Co-elution with salts)Low (Orthogonal separation)

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following LC-MS protocol is designed as a self-validating system. It incorporates specific buffer controls and tandem MS transitions to definitively confirm the structure of 5-(Piperidin-4-yl)pyrimidine while simultaneously monitoring for unreacted intermediates.

Step 1: Sample Preparation (Aprotic Dilution)
  • Dissolve the crude synthetic product in a highly organic, aprotic diluent (e.g., 90:10 Acetonitrile:Water).

    • Causality: Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer on the column, causing peak distortion and retention time shifts. Matching the sample diluent to the initial mobile phase conditions ensures the integrity of the partition layer and improves separation 3.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet any insoluble polymeric byproducts.

  • Transfer the supernatant to an autosampler vial.

Step 2: HILIC-LC Separation
  • Column: Amide-bonded HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid).

    • Causality: In HILIC, ion-exchange plays a significant role. Ammonium ions are strictly required to mask active silanol sites and provide counter-ions, ensuring reproducible retention times and sharp peaks for the basic piperidine ring 2.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic hold at 90% B for 1 min, linear gradient to 60% B over 5 mins.

  • Flow Rate: 0.4 mL/min.

Step 3: ESI-MS/MS Detection & Validation
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Precursor Ion: Set Q1 to isolate m/z 164.1

    
    .
    
  • Fragmentation (MS/MS): Apply a collision energy of 20 eV. The protonated piperidine ring undergoes characteristic

    
    -cleavage and ring fission, resulting in the loss of ammonia (
    
    
    
    Da) and the formation of resonance-stabilized iminium ions 4.
  • Self-Validating Control: Concurrently monitor m/z 264.1 (the

    
     of the Boc-protected intermediate). The complete absence of this peak validates a successful deprotection step.
    

Workflow Visualization

LCMS_Validation Syn Synthetic Crude 5-(Piperidin-4-yl)pyrimidine Prep Sample Preparation (Acetonitrile Dilution) Syn->Prep RP RP-LC (C18) Poor Retention & Tailing Prep->RP Standard Approach HILIC HILIC (Amide) Optimal Retention & Peak Shape Prep->HILIC Optimized Approach ESI ESI+ Ionization [M+H]+ m/z 164.1 RP->ESI Ion Suppression HILIC->ESI Enhanced Desolvation MSMS Tandem MS (MS/MS) Alpha-Cleavage & Ring Fission ESI->MSMS Val Synthesis Validated (No Boc-Intermediate) MSMS->Val

LC-MS workflow comparing RP-LC and HILIC for 5-(Piperidin-4-yl)pyrimidine validation.

References

  • Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography | Source: NIH/PMC | URL: 1

  • Title: HILIC: A Critical Evaluation | Source: LCGC International | URL: 2

  • Title: Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids | Source: SciELO | URL: 3

  • Title: High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol | Source: BenchChem | URL: 4

Sources

Comparative Analysis of Piperidinyl-Pyrimidine Scaffolds in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As kinase inhibitor design evolves, the demand for scaffolds that balance high biochemical potency, exquisite kinome selectivity, and favorable pharmacokinetic (PK) properties has never been higher. The piperidinyl-pyrimidine motif—and its fused bicyclic derivatives—has emerged as a highly privileged pharmacophore in targeted oncology and immunology.

This guide provides an in-depth technical comparison of three primary piperidinyl/piperazinyl-pyrimidine scaffolds. By examining their structural rationale, binding modalities, and performance in standardized kinase assays, we provide a framework for selecting the optimal scaffold for your drug development pipeline.

Structural Rationale: Why the Piperidinyl-Pyrimidine Motif?

The success of the piperidinyl-pyrimidine scaffold lies in its dual-functionality within the kinase active site:

  • The Pyrimidine Core (The Hinge Binder): The pyrimidine ring (often fused into a pyrrolo, pyrazolo, or furo system) acts as a bioisostere of the adenine ring of ATP. It forms critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[1].

  • The Piperidine Ring (The Solvent Vector): The saturated, sp3-rich piperidine (or piperazine) ring projects outward from the hinge into the solvent-exposed channel. This non-planar moiety significantly improves aqueous solubility (lowering logP) and provides a highly versatile attachment point for functional groups, such as covalent warheads or selectivity-driving lipophilic appendages[2].

Key Scaffold Variations
  • Piperidinyl-Pyrazolo[3,4-d]pyrimidine: Best exemplified by BTK inhibitors like ibrutinib. The pyrazolo fusion optimizes the hydrogen bond donor/acceptor angles for the hinge, while the piperidine nitrogen serves as the perfect anchor for an electrophilic Michael acceptor (e.g., acrylamide) to covalently bind a nearby cysteine (Cys481)[1].

  • Piperidinyl-Pyrrolo[2,3-d]pyrimidine: Frequently utilized in Akt (Protein Kinase B) and JAK inhibitors. Modifying the piperidine scaffold with a carboxamide group in this series has been shown to overcome rapid in vivo clearance, yielding orally bioavailable inhibitors with up to 150-fold selectivity for Akt over the closely related PKA[2].

  • Piperazinyl-Furo[2,3-d]pyrimidine: Explored in PI3Kα inhibitors. The addition of an oxygen-containing furo ring alters the electron density of the core, while the piperazine nitrogen allows for the attachment of urea or ether linkers to probe the affinity pockets of lipid kinases[3].

KinasePathways BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK BTK (Targeted by Pyrazolo-Pyrimidine) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Survival Pathway PLCg2->NFkB RTK Receptor Tyrosine Kinase PI3K PI3Kα (Targeted by Furo-Pyrimidine) RTK->PI3K AKT Akt/PKB (Targeted by Pyrrolo-Pyrimidine) PI3K->AKT mTOR mTOR Growth Pathway AKT->mTOR

Diagram 1: Key oncogenic signaling pathways modulated by distinct pyrimidine-based scaffolds.

Comparative Performance Data

To objectively evaluate these scaffolds, it is critical to look at their biochemical profiles. The table below summarizes representative experimental data for optimized compounds within each scaffold class.

Scaffold TypePrimary TargetBinding ModalityHinge Interaction MotifIn Vitro IC₅₀Key Selectivity Driver
Piperidinyl-Pyrazolo[3,4-d]pyrimidine BTKIrreversible CovalentN1/N2 of pyrazole core~0.5 nMPiperidine N-linked acrylamide targeting Cys481
Piperidinyl-Pyrrolo[2,3-d]pyrimidine Akt (PKB)Reversible ATP-competitiveN1/N3 of pyrimidine core~5.0 nMPiperidine C4-carboxamide projecting into solvent channel
Piperazinyl-Furo[2,3-d]pyrimidine PI3KαReversible ATP-competitiveN1/N3 of pyrimidine core~45 - 69% inhibition at 10 μMPiperazine N-linked urea/aryloxyacetyl linker

Note: Data synthesized from standardized biochemical assays[3],[2],[1].

Self-Validating Experimental Methodology: Kinase Assay Protocol

To ensure trustworthiness and reproducibility when comparing these scaffolds, researchers must employ a robust, self-validating assay system. The Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®) is the industry standard. It measures the residual ATP left after the kinase reaction; thus, luminescence is inversely proportional to kinase activity.

Causality-Driven Protocol Design

1. Reagent Preparation & Buffer Causality

  • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, and 1 mM DTT.

    • Why MgCl₂? Magnesium is required to coordinate the ATP molecule, making it biologically active for the kinase.

    • Why DTT? Dithiothreitol keeps cysteine residues (like the critical Cys481 in BTK) in a reduced state. If oxidized, covalent piperidinyl-pyrazolo[3,4-d]pyrimidines will show artificially poor IC₅₀ values.

    • Why Brij-35? This non-ionic detergent prevents the kinase and lipophilic inhibitors from non-specifically aggregating or adhering to the microplate walls.

2. ATP Concentration Optimization

  • Set the ATP concentration exactly at the apparent

    
     for the specific kinase being tested.
    
    • Causality: Running the assay at the

      
       ensures a balanced sensitivity. If ATP is too high, reversible ATP-competitive inhibitors (like the pyrrolo-pyrimidine Akt inhibitors) will be artificially outcompeted, masking their true potency.
      

3. Step-by-Step Workflow

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the piperidinyl-pyrimidine compounds in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation: Add the kinase enzyme in buffer. Crucial Step: For covalent pyrazolo-pyrimidines, allow a 60-minute pre-incubation before adding ATP. This allows the time-dependent covalent bond to form.

  • Reaction Initiation: Add the ATP/Substrate peptide mix to initiate phosphorylation. Incubate for 60 minutes at room temperature.

  • Quenching & Detection: Add an equal volume of the Luminescence Reagent (Luciferase/Luciferin). The luciferase utilizes the remaining ATP to generate light. Wait 10 minutes for signal stabilization.

  • Validation (Z'-Factor): Before calculating IC₅₀, calculate the Z'-factor using positive controls (e.g., Staurosporine) and negative controls (DMSO). A Z'-factor > 0.6 validates the assay's structural integrity.

AssayWorkflow Prep Compound Titration (in DMSO) PreInc Pre-Incubation (Enzyme + Drug) Prep->PreInc 1% Final DMSO React Kinase Reaction (+ ATP/Substrate) PreInc->React 60 min (Covalent) Quench Add Luciferase Reagent React->Quench 60 min RT Read Luminescence Detection Quench->Read 10 min stable

Diagram 2: Step-by-step workflow for the luminescence-based ATP depletion kinase assay.

Conclusion and Selection Guide

When designing your next kinase inhibitor, the choice of the specific pyrimidine fusion and piperidine linkage dictates both the binding kinetics and the pharmacokinetic fate of the drug:

  • Choose Piperidinyl-Pyrazolo[3,4-d]pyrimidines when targeting kinases with an accessible cysteine in the active site (e.g., BTK, EGFR). The scaffold is perfectly primed for covalent warhead integration[1].

  • Choose Piperidinyl-Pyrrolo[2,3-d]pyrimidines when oral bioavailability and high selectivity against closely related kinome family members (e.g., Akt vs. PKA) are the primary bottlenecks. The C4-carboxamide piperidine modifications excel here[2].

  • Choose Piperazinyl-Furo[2,3-d]pyrimidines when exploring lipid kinases like PI3K, where urea linkers attached to the piperazine ring can effectively probe the unique hydrophobic pockets of the target[3].

References

  • Mansour, M. A., Lasheen, D. S., Gaber, H. M., & Abouzid, K. A. M. "Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer." RSC Advances, 2020. Available at:[Link]

  • Lippa, B., et al. "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)." Journal of Medicinal Chemistry, 2010. Available at:[Link]

  • Unciti-Broceta, A., et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 2020. Available at:[Link]

Sources

Comparative Guide: Analytical Strategies for Elucidating Degradation Profiles of 5-(Piperidin-4-yl)pyrimidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

5-(Piperidin-4-yl)pyrimidine hydrochloride (CAS: 1864059-34-6) serves as a critical pharmacophore in the synthesis of JAK inhibitors and CHK1 inhibitors. Its structural integrity is defined by two heterocyclic rings: a pyrimidine core linked to a saturated piperidine ring.

Understanding its degradation profile is not merely a regulatory compliance exercise (ICH Q1B/Q3A); it is a chemical necessity. The secondary amine in the piperidine ring acts as a "soft spot" for oxidation, while the pyrimidine ring offers stability but susceptibility to nucleophilic attack under extreme stress.

This guide compares the analytical performance of UHPLC-Q-TOF-MS , HPLC-PDA , and NMR in identifying these degradation products. It moves beyond standard operating procedures to explain the why and how of impurity profiling.

Predicted Degradation Pathways & Mechanisms[3][4][5][6]

Before selecting an analytical method, one must understand the chemistry. Based on the functional groups, the following degradation pathways are chemically probable:

  • N-Oxidation (Oxidative Stress): The secondary amine on the piperidine ring is highly susceptible to oxidation by peroxides or atmospheric oxygen, forming an N-oxide.

    • Mass Shift: +16 Da (M+O).

    • Polarity: Increased (Elutes earlier in RP-HPLC).

  • Dehydrogenation (Oxidative Stress): Oxidation can lead to the formation of an imine or full aromatization to a pyridine analog.

    • Mass Shift: -2 Da or -4 Da.

  • Ring Opening (Hydrolytic Stress): While pyrimidines are robust, harsh acidic conditions can lead to ring opening, though this is rare compared to piperidine modification.

Visualization: Degradation Logic Flow

DegradationPathways Parent 5-(Piperidin-4-yl)pyrimidine (m/z ~163.1) Oxidation Oxidative Stress (H2O2 / Air) Parent->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) Parent->Hydrolysis NOxide Product A: Piperidine N-Oxide (+16 Da, More Polar) Oxidation->NOxide Major Pathway Imine Product B: Dehydrogenated Imine (-2 Da, Conjugated) Oxidation->Imine Minor Pathway Cleavage Product C: Ring Opening (Complex Mass Shifts) Hydrolysis->Cleavage Extreme Conditions

Figure 1: Chemically predicted degradation pathways for 5-(Piperidin-4-yl)pyrimidine based on functional group reactivity.

Comparative Analysis of Analytical Methods

The choice of method depends on the stage of development. Below is a direct comparison of the three primary techniques.

Table 1: Performance Matrix
FeatureMethod A: UHPLC-Q-TOF-MS Method B: HPLC-PDA Method C: 1H-NMR
Primary Role Structure Elucidation (Unknowns)Routine QC & QuantificationStructural Confirmation (Isomers)
Sensitivity (LOD) Excellent (< 0.05%)Moderate (0.05 - 0.1%)Low (> 1-2%)
Specificity High (Mass Accuracy < 2 ppm)Medium (Relies on Retention Time)High (Chemical Shift)
Throughput MediumHighLow
Key Limitation Cost; Ion suppression effectsCannot identify new peaks without standardsRequires isolation of impurity
Deep Dive: Why UHPLC-Q-TOF-MS is the Gold Standard

For this specific compound, UHPLC-Q-TOF-MS is superior because:

  • Differentiation of Isobars: It can distinguish between N-oxidation (adding oxygen) and hydroxylation on the carbon ring, which have identical nominal masses but distinct fragmentation patterns.

  • Nitrogen Rule Validation: The odd/even electron rule in MS helps confirm if the piperidine ring (containing nitrogen) is intact.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, these protocols include "System Suitability" checks—steps that confirm the experiment worked before you analyze the data.

Protocol A: Forced Degradation (Stress Testing)

Objective: Generate degradation products to validate the analytical method.

  • Preparation: Prepare a 1.0 mg/mL stock solution of 5-(Piperidin-4-yl)pyrimidine HCl in Methanol/Water (50:50).

  • Acid Stress: Add 1N HCl. Heat at 60°C for 4 hours. Neutralize with 1N NaOH before injection.

  • Base Stress: Add 1N NaOH.[1][2] Heat at 60°C for 2 hours. Neutralize with 1N HCl.

    • Note: Piperidines are basic; base stress may not degrade the ring but can induce racemization if chiral centers were present (not applicable here) or varying salt forms.

  • Oxidative Stress: Add 3% H₂O₂.[3][1] Store at Room Temp for 24 hours.

    • Expectation: This is the critical step.[4] Look for the N-oxide peak.[3][5]

  • Control: Store one sample in the dark at 4°C.

System Suitability Check: The "Control" sample must show >99.0% purity. The "Oxidative" sample should show 5-20% degradation. If degradation is >50%, repeat with 0.3% H₂O₂ to prevent secondary degradation.

Protocol B: LC-MS/MS Conditions for Identification

Objective: Separate and identify the degradants generated above.[3][6]

  • Instrument: Agilent 6545 Q-TOF or Thermo Orbitrap Exploris.

  • Column: C18 Reverse Phase (e.g., Waters XSelect CSH C18), 2.1 x 100 mm, 1.7 µm.

    • Why CSH? Charged Surface Hybrid technology provides better peak shape for basic compounds like piperidines under low pH conditions.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source for ionization).

    • B: 0.1% Formic Acid in Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Parameters: Positive ESI mode. Mass range 50–1000 m/z.

Workflow Visualization

The following diagram illustrates the decision matrix for identifying an unknown impurity peak found during routine stability testing.

IDWorkflow Start Unknown Peak Detected (HPLC-UV) Step1 Check Relative Retention Time (RRT) Start->Step1 Decision1 RRT < 1.0 (Polar)? Step1->Decision1 Hypothesis1 Hypothesis: N-Oxide (Check for +16 Da) Decision1->Hypothesis1 Yes Hypothesis2 Hypothesis: Dimer/Coupling (Check for 2M+) Decision1->Hypothesis2 No (Late Eluting) Step2 Run LC-MS/MS (Q-TOF) Hypothesis1->Step2 Hypothesis2->Step2 Step3 Analyze Fragmentation Step2->Step3 Result Confirm Structure & Update Method Step3->Result

Figure 2: Strategic workflow for identifying unknown impurities in piperidine-pyrimidine derivatives.

References

  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 59-96. [Link]

  • Liu, D. Q., et al. (2010).[7] "Recent advances in the synthesis and analysis of piperidine-derived pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for piperidine stability). [Link]

Sources

FTIR Characterization Guide: 5-(Piperidin-4-yl)pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR spectral data for 5-(Piperidin-4-yl)pyrimidine hydrochloride Content Type: Publish Comparison Guides

Diagnostic Performance & Methodological Comparison

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of 5-(Piperidin-4-yl)pyrimidine hydrochloride (CAS: 1864059-34-6 for 2HCl), a critical heterocyclic building block in the synthesis of kinase inhibitors (e.g., ERK inhibitors).[1][2][3]

The "performance" of this compound in an analytical context is defined by its spectral resolution and the ability to distinguish its salt form from the free base and hydrolysis impurities. This guide compares the ATR (Attenuated Total Reflectance) sampling technique against the traditional KBr Transmission method, demonstrating why ATR is the superior workflow for this hygroscopic salt.

Spectral Blueprint: Diagnostic Band Assignment

The FTIR spectrum of 5-(Piperidin-4-yl)pyrimidine hydrochloride is dominated by the interplay between the aromatic pyrimidine ring and the protonated piperidine amine.[2][3]

Theoretical Assignment Table
Frequency Region (cm⁻¹)Functional GroupVibrational ModeDiagnostic Significance
2400 – 3000 Ammonium (

)
N–H Stretch (Broad)Primary Indicator: Confirms HCl salt formation.[1][2][3] This broad band often obscures C-H stretches.[1][3]
3000 – 3100 Pyrimidine RingC–H Stretch (

)
Differentiates aromatic protons from the aliphatic piperidine backbone.[1][3]
1600 – 1640 Ammonium (

)
N–H Deformation (Scissoring)Distinguishes salt from free base (which lacks this specific deformation band).[1][3]
1580 & 1520 Pyrimidine RingC=N / C=C Skeletal Vib.[1][3]Characteristic "breathing" modes of the diazine ring.
1430 – 1470 Piperidine Ring

Scissoring
Confirms the saturated heterocyclic ring presence.
600 – 800 Chloride InteractionBroad Lattice ModesIndirect evidence of halide counterion (often weak/broad in mid-IR).[1][3]

Expert Insight: The most critical quality attribute (CQA) for this material is the broad ammonium band (2400–3000 cm⁻¹) . If this band narrows or shifts significantly to a sharp doublet >3300 cm⁻¹, it indicates reversion to the free base or hydrolysis.

Comparative Analysis: Sampling Techniques

This section objectively compares the "performance" of the FTIR data acquisition using two distinct methodologies.

Comparison Matrix: ATR vs. KBr Pellet
FeatureMethod A: Diamond ATR (Recommended) Method B: KBr Pellet (Alternative)
Spectral Fidelity High. Preserves the hydration state of the hygroscopic HCl salt.[1][2][3]Variable. High risk of ion exchange (KBr

KCl) and moisture absorption during pressing.[1][3]
Sample Prep Time < 1 Minute (Direct application)15–20 Minutes (Grinding, pressing, drying)
Reproducibility Excellent. Pathlength is fixed by the crystal refractive index.[1]Low. Pellet thickness and grinding uniformity vary by operator.[1][3]
Water Interference Minimal.[1][3] Short pathlength limits atmospheric water noise.[3]High. Hygroscopic nature of KBr amplifies background water bands.[3]
Limit of Detection Moderate (Surface analysis only).High (Transmission allows bulk analysis).[1][3]
Performance Verdict

For 5-(Piperidin-4-yl)pyrimidine hydrochloride , the ATR technique is superior .[1][2][3] The hydrochloride salt is prone to hygroscopicity. The KBr pellet method frequently results in "wet" spectra where the critical N-H ammonium region is masked by O-H stretching from absorbed moisture, leading to false-negative QC results.[3]

Experimental Protocol: Hygroscopic Salt Analysis

To ensure scientific integrity and reproducibility, follow this self-validating protocol designed for hygroscopic amine salts.

Workflow: Diamond ATR Spectroscopy
  • System Validation:

    • Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.[1][3]

    • Validation: Ensure

      
       doublet (2350 cm⁻¹) is minimized.[1][3]
      
  • Sample Preparation:

    • Do not grind the sample if it is a fine powder (grinding increases surface area for moisture uptake).[3]

    • Place ~5 mg of 5-(Piperidin-4-yl)pyrimidine HCl directly onto the Diamond crystal.[1][2][3]

  • Compression:

    • Apply pressure using the slip-clutch tower until the "click" is heard (standardizes contact pressure).[1][3]

  • Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.[1][3]

    • Accumulation: 64 scans (improves Signal-to-Noise ratio for the weak aromatic overtones).

  • Post-Processing (ATR Correction):

    • Apply an ATR correction algorithm (n ~ 1.5) to normalize peak intensities for comparison with transmission libraries.

  • Cleaning (Critical Step):

    • Wipe crystal with Isopropanol (avoid water).[1][3]

    • Validation: Run a quick scan to confirm the crystal is residue-free before the next sample.[3]

Visuals: Analytical Decision Matrix

The following diagram illustrates the workflow for validating the salt form of 5-(Piperidin-4-yl)pyrimidine hydrochloride.

G Start Sample: 5-(Piperidin-4-yl)pyrimidine HCl CheckHygro Is sample hygroscopic? Start->CheckHygro ATR Method: Diamond ATR (Reflectance) CheckHygro->ATR Yes (High Risk) KBr Method: KBr Pellet (Transmission) CheckHygro->KBr No (Stable) Spectrum Analyze 2400-3000 cm⁻¹ Region ATR->Spectrum Acquire Spectrum KBr->Spectrum Acquire Spectrum Decision Band Shape Analysis Spectrum->Decision SaltConfirmed Broad Ammonium Band (Salt Form Confirmed) Decision->SaltConfirmed Broad & Strong FreeBase Sharp Doublet >3300 cm⁻¹ (Free Base / Hydrolysis) Decision->FreeBase Sharp & Weak

Figure 1: Analytical Decision Matrix for Salt Form Verification. This workflow prioritizes ATR for hygroscopic samples to avoid moisture interference in the critical N-H region.[3]

References

  • Specac Ltd. FTIR: Transmission vs ATR spectroscopy | Animated Guides. Retrieved from [Link]

  • AZoM. Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Retrieved from [Link]

  • Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 2025.[1][4] Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(Piperidin-4-yl)pyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

5-(Piperidin-4-yl)pyrimidine hydrochloride (CAS: 1864059-34-6 / Free base analog CAS: 690261-65-5) is a critical pharmacophore intermediate, frequently employed in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.

While often categorized generically as a "pharmaceutical intermediate," its structural composition—a secondary amine (piperidine) coupled with a nitrogen-rich heteroaromatic (pyrimidine) as a hydrochloride salt—dictates a specific safety profile. Unlike its free base counterparts, the hydrochloride salt reduces volatility but increases hygroscopicity and potential for dust generation.

Core Safety Directive: Treat this compound as a Skin/Eye Irritant and Potential Sensitizer . Strict dust control and moisture exclusion are the primary operational requirements.

Hazard Profiling & Risk Assessment

To handle this compound safely, one must understand the causality of its hazards.

  • The Piperidine Moiety: Secondary amines are known irritants and can cause severe eye damage. Even as a salt, contact with mucous membranes can liberate the free amine locally, leading to irritation.

  • The Hydrochloride Counter-ion: Increases water solubility and acidity upon contact with moisture (sweat, tears), exacerbating skin and eye irritation.

  • Physical State: As a crystalline solid, the primary vector of exposure is airborne dust during weighing and transfer.

GHS Classification (Derived from Analogous Scaffolds)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1]
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[1]

Personal Protective Equipment (PPE) Matrix

Effective PPE is not just about wearing gear; it is about selecting barriers that withstand specific chemical permeation.

PPE Selection Logic

The following decision tree illustrates the logic for selecting PPE based on the operational state of the chemical (Solid vs. Solution).

PPE_Selection Start Task Assessment State Physical State? Start->State Solid Solid Handling (Weighing/Transfer) State->Solid Solution Solution Handling (Synthesis/Workup) State->Solution DustRisk High Dust Potential? Solid->DustRisk Solvent Solvent Type? Solution->Solvent StdPPE Standard PPE: - Nitrile Gloves (0.11mm) - Safety Glasses - Lab Coat DustRisk->StdPPE No (Fume Hood) RespPPE Enhanced PPE: - N95/P100 Respirator - Double Nitrile Gloves - Tight-fitting Goggles DustRisk->RespPPE Yes (Open Bench) StdSol Standard Organic (MeOH, DCM) Solvent->StdSol Splash Splash Risk? StdSol->Splash Splash->StdPPE Low ChemShield Add Face Shield + Chem. Resistant Apron Splash->ChemShield High

Figure 1: PPE Selection Logic Flowchart. This system prioritizes respiratory protection for solids and splash protection for solutions.

Glove Compatibility Table

Based on permeation data for hydrochloride salts in organic solvents.

Glove MaterialThickness (mm)Breakthrough Time (min)Recommendation
Nitrile 0.11 (Standard)> 480 (Solid state)Primary Choice for solid handling.
Nitrile 0.11 (Standard)15 - 30 (Dissolved in DCM)Splash Only . Change immediately upon contact.
Laminate (Silver Shield) Multi-layer> 480 (All solvents)Required for spill cleanup or prolonged immersion.
Latex VariousNot RecommendedPoor resistance to organic solvents; high allergen risk.

Operational Handling Protocols

A. Receipt and Storage

Objective: Prevent degradation (hydrolysis) and accidental exposure.

  • Inspection: Upon receipt, inspect the bottle for white/off-white crystalline residue on the threads. If present, wipe with a methanol-dampened tissue while wearing gloves.

  • Environment: Store in a cool, dry place (2–8°C recommended).

  • Desiccation: This salt is hygroscopic . Store under an inert atmosphere (Argon/Nitrogen) or in a desiccator. Moisture absorption will cause the solid to clump, increasing the difficulty of accurate weighing and handling.

B. Weighing and Transfer (The Critical Step)

Objective: Minimize airborne dust and static discharge.

  • Engineering Control: Perform all weighing inside a certified Chemical Fume Hood .

  • Static Control: Use an anti-static gun or bar if the powder is "fly-away." Hydrochloride salts can carry significant static charge in dry environments.

  • The "Paper Boat" Method:

    • Avoid using metal spatulas directly if the substance is sticky/clumped (risk of flicking).

    • Weigh onto glossy weighing paper or an anti-static weighing boat.

    • Self-Validation: After transfer, wipe the balance area with a wet tissue. If the tissue turns yellow/opaque or shows residue, your transfer technique failed containment protocols.

C. Solubilization

Objective: Safe dissolution without exotherm risks.

  • Solvent Choice: Soluble in water, DMSO, and Methanol. Sparingly soluble in non-polar solvents (Hexane, Et2O).

  • Protocol:

    • Add the solid to the vessel first.

    • Add solvent slowly.

    • Note: Dissolution of HCl salts in water can be slightly exothermic. In basic buffers, the free amine may precipitate; ensure pH is monitored if a homogeneous solution is required.

Emergency Response & Spill Management

Biological Exposure[3][4]
  • Eye Contact: Immediately flush with water for 15 minutes .[2][3][4] Hold eyelids open. The HCl component makes this a time-critical injury. Seek medical attention.

  • Skin Contact: Wash with soap and water.[5][3] Do not use solvents (ethanol/acetone) to wash skin, as this may increase transdermal absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

Spill Cleanup Workflow

Spill_Response Assess 1. Assess Volume & Hazard Isolate 2. Isolate Area (Evacuate if >10g dust) Assess->Isolate PPE_Don 3. Don PPE (Double Gloves, Goggles) Isolate->PPE_Don Contain 4. Containment (Cover with wet pad) PPE_Don->Contain Clean 5. Clean Surface (Soap/Water Wash) Contain->Clean Dispose 6. Disposal (Haz Waste Bin) Clean->Dispose

Figure 2: Step-by-step Spill Response Protocol. Note the use of a "wet pad" to prevent dust generation during cleanup.

Waste Disposal

Regulatory Compliance: Disposal must align with local (EPA/RCRA) and institutional regulations.

  • Solid Waste: Place in a container labeled "Hazardous Waste - Solid (Toxic/Irritant)."

  • Liquid Waste:

    • If dissolved in organic solvent: "Halogenated Organic Waste" (due to HCl content).

    • If dissolved in water: "Aqueous Basic/Neutral Waste" (check pH).

  • Destruction Method: The preferred method is incineration in a facility equipped with an afterburner and scrubber to handle nitrogen oxides (NOx) and hydrogen chloride (HCl) emissions.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10566934 (Related Piperidine/Pyrimidine Scaffolds). PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor.[6] Available at: [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Piperidine and Pyrimidine Derivatives Classification. ECHA. Available at: [Link]

Disclaimer: This guide is intended for trained laboratory personnel. It supplements, but does not replace, the official Safety Data Sheet (SDS) provided by your specific chemical vendor.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.